A-1210477-piperazinyl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C46H56N8O6S |
|---|---|
Poids moléculaire |
849.1 g/mol |
Nom IUPAC |
7-[5-[[4-[4-(dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-3-(3-naphthalen-1-yloxypropyl)-1-(2-piperazin-1-ylethyl)indole-2-carboxylic acid |
InChI |
InChI=1S/C46H56N8O6S/c1-33-43(41(50(4)48-33)32-60-36-19-17-35(18-20-36)52-26-28-53(29-27-52)61(57,58)49(2)3)40-14-8-13-38-39(15-9-31-59-42-16-7-11-34-10-5-6-12-37(34)42)45(46(55)56)54(44(38)40)30-25-51-23-21-47-22-24-51/h5-8,10-14,16-20,47H,9,15,21-32H2,1-4H3,(H,55,56) |
Clé InChI |
VWUONMOPYOMHCJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1C2=CC=CC3=C2N(C(=C3CCCOC4=CC=CC5=CC=CC=C54)C(=O)O)CCN6CCNCC6)COC7=CC=C(C=C7)N8CCN(CC8)S(=O)(=O)N(C)C)C |
Origine du produit |
United States |
Foundational & Exploratory
A-1210477: A Technical Guide to its Mechanism of Action as a Selective MCL-1 Inhibitor
Introduction
Myeloid Cell Leukemia 1 (MCL-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (BCL-2) family.[1][2] This family of proteins plays a pivotal role in regulating the intrinsic pathway of apoptosis, or programmed cell death.[1][2] In many cancers, the overexpression of anti-apoptotic proteins like MCL-1 is a key mechanism for cell survival and resistance to therapy.[1][3] MCL-1 sequesters pro-apoptotic "BH3-only" proteins and effector proteins, preventing them from initiating the apoptotic cascade.[1] Consequently, MCL-1 has emerged as a high-priority target for cancer drug development.[2]
A-1210477 was one of the first potent and selective small-molecule inhibitors of MCL-1 to be developed.[4][5] It acts as a BH3 mimetic, binding with high affinity to the BH3-binding groove of MCL-1, thereby disrupting its ability to restrain pro-apoptotic proteins.[4][5] This guide provides an in-depth technical overview of the mechanism of action of A-1210477, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
A-1210477 selectively binds to MCL-1, displacing pro-apoptotic proteins that are normally sequestered by it.[4][6] The primary mechanism involves disrupting the interaction between MCL-1 and key pro-apoptotic partners like BIM and BAK.[6][7] Once released from MCL-1, these effector proteins can oligomerize at the mitochondrial outer membrane, leading to membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[1] A-1210477 has demonstrated potent, on-target cancer cell killing as a single agent in MCL-1 dependent cell lines and acts synergistically with other BCL-2 family inhibitors, such as Navitoclax (ABT-263) or Venetoclax (ABT-199), in various cancer models.[3][7][8]
Quantitative Data
The efficacy of A-1210477 is quantified by its high binding affinity and selectivity for MCL-1 and its potent activity in killing cancer cells that depend on MCL-1 for survival.
Table 1: Biochemical Binding Affinity of A-1210477
| Target Protein | Assay Type | Binding Constant (Ki) | IC50 | Selectivity vs. MCL-1 |
| MCL-1 | TR-FRET | 0.45 nM[6], 454 pM[7] | 26.2 nM[8] | - |
| BCL-2 | TR-FRET | >44 µM | >44 µM | >100-fold[8] |
| BCL-XL | TR-FRET | >44 µM | >44 µM | >100-fold[8] |
| BCL-w | TR-FRET | >44 µM | >44 µM | >100-fold |
Table 2: In Vitro Cellular Activity of A-1210477
| Cell Line | Cancer Type | Assay Duration | Viability IC50 / Effect |
| H2110 | Non-Small Cell Lung Cancer (NSCLC) | Not Specified | < 10 µM[9] |
| H23 | Non-Small Cell Lung Cancer (NSCLC) | 24 hours | Cytotoxicity observed[8] |
| HL-60 | Acute Myeloid Leukemia (AML) | 72 hours | Viability reduced to 47% at 0.1 µM[4][5] |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 72 hours | Viability reduced to 46% at 0.1 µM[4][5] |
| MV4-11 | Acute Myeloid Leukemia (AML) | 72 hours | Viability reduced to 38% at 0.1 µM[4][5] |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | 72 hours | Viability reduced to 43% at 0.1 µM[4][5] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of A-1210477.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Binding Assay
This assay quantitatively measures the binding affinity of A-1210477 to BCL-2 family proteins.
-
Objective: To determine the Ki of A-1210477 for MCL-1, BCL-2, and BCL-XL.
-
Materials:
-
Procedure:
-
Prepare serial dilutions of A-1210477 in DMSO and then dilute into the assay buffer.
-
In a 384-well plate, mix the GST-tagged MCL-1, f-Bak peptide, and Tb-labeled anti-GST antibody.[8]
-
Add the diluted A-1210477 to the protein mixture.
-
Incubate the plate at room temperature for 60 minutes.[6][8]
-
Measure the fluorescence on an Envision plate reader. Use a 340/35 nm excitation filter and two emission filters: 520/525 nm for the f-Bak signal and 495/510 nm for the Tb-labeled antibody signal.[6][8]
-
-
Data Analysis: The TR-FRET signal is proportional to the amount of f-Bak bound to MCL-1. The decrease in signal with increasing concentrations of A-1210477 is used to calculate the IC50 value, which is then converted to a Ki value.
Cell Viability Assay
This assay determines the effect of A-1210477 on the proliferation and viability of cancer cell lines.
-
Objective: To determine the IC50 values of A-1210477 in various cancer cell lines.
-
Materials:
-
Procedure:
-
Seed cells in 96-well plates at a predetermined density (e.g., 15,000-50,000 cells per well).[8][9]
-
Allow cells to adhere or stabilize for 24 hours.
-
Prepare a serial dilution of A-1210477 (e.g., in half-log steps from 30 µM down to 0.001 µM).[8][9]
-
Treat the cells with the different concentrations of A-1210477 and a vehicle control (DMSO).[4][5]
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C.[4][5]
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.[8]
-
Measure luminescence using a plate reader.
-
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active (viable) cells. The data is normalized to the vehicle control, and IC50 values are determined by non-linear regression analysis of the concentration-response curve.[8]
Conclusion
A-1210477 is a potent and highly selective inhibitor of the anti-apoptotic protein MCL-1.[6][8] Its mechanism of action involves directly binding to MCL-1 to disrupt its interaction with pro-apoptotic proteins, thereby triggering the intrinsic apoptotic pathway in cancer cells that are dependent on MCL-1 for survival.[4][6][7] The compound has demonstrated significant single-agent activity and synergistic potential with other BCL-2 family inhibitors, highlighting the therapeutic strategy of targeting MCL-1 in hematological malignancies and solid tumors.[4][10][11] The data and protocols presented provide a comprehensive technical foundation for researchers and drug developers working with this class of targeted anti-cancer agents.
References
- 1. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A 1210477 | CAS 1668553-26-1 | A1210477 | Tocris Bioscience [tocris.com]
- 8. selleckchem.com [selleckchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Co-inhibition of BCL-XL and MCL-1 with selective BCL-2 family inhibitors enhances cytotoxicity of cervical cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A-1210477 MCL-1 binding affinity and kinetics
An In-depth Technical Guide to the A-1210477 and MCL-1 Interaction
Introduction
Myeloid cell leukemia-1 (MCL-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1] Its overexpression is a hallmark of various human cancers and is strongly associated with tumor survival and resistance to chemotherapy.[2][3] MCL-1 exerts its anti-apoptotic function by sequestering pro-apoptotic proteins, such as BAK and BIM, thereby preventing the initiation of the intrinsic pathway of apoptosis.[2] This central role in cancer cell survival makes MCL-1 a high-priority therapeutic target.[3][4]
A-1210477 was the first potent and selective small-molecule inhibitor developed to target the BH3-binding groove of MCL-1.[5] With high affinity and selectivity, A-1210477 disrupts the MCL-1/BIM protein-protein interaction, leading to the induction of apoptosis in cancer cells that are dependent on MCL-1 for survival.[5][6] This document provides a comprehensive technical overview of the binding affinity and kinetics of A-1210477 with MCL-1, detailed experimental protocols, and the relevant signaling pathways.
MCL-1 Signaling Pathway in Apoptosis
MCL-1 is a key node in the intrinsic apoptosis pathway, integrating pro-survival and pro-apoptotic signals.[7] Pro-survival signals, often mediated by pathways like PI3K/AKT, can lead to the inhibition of GSK3, a kinase that promotes MCL-1 degradation.[7] Conversely, stress signals can activate kinases like JNK, which phosphorylates MCL-1, priming it for GSK3-mediated phosphorylation and subsequent proteasomal degradation.[7] The primary anti-apoptotic function of MCL-1 is to bind to and sequester the pro-apoptotic effector proteins BAX and BAK, preventing them from oligomerizing and forming pores in the mitochondrial outer membrane.[8] BH3-only proteins like BIM and NOXA can bind to MCL-1, displacing BAX/BAK and promoting apoptosis. A-1210477 acts as a BH3 mimetic, binding to the same groove on MCL-1 that recognizes pro-apoptotic proteins, thereby liberating them to trigger cell death.[5]
Quantitative Data: Binding Affinity and Cellular Activity
The binding affinity of A-1210477 for MCL-1 has been robustly characterized using biochemical assays, primarily Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). These assays demonstrate that A-1210477 is a highly potent and selective inhibitor of MCL-1.
Table 1: Biochemical Binding Affinity and Selectivity of A-1210477
| Target Protein | Binding Affinity (Ki) | Selectivity vs. MCL-1 | Assay Method |
|---|---|---|---|
| MCL-1 | 0.454 nM [9][10] | - | TR-FRET[9] |
| BCL-2 | 132 nM | ~291-fold | TR-FRET |
| BCL-xL | >660 nM | >1450-fold | TR-FRET |
Table 2: Cellular Activity of A-1210477
| Cell Line | Activity (IC50) | Assay Method | Notes |
|---|
| H929 (Multiple Myeloma) | 26.2 nM[9] | CellTiter-Glo | Known to be MCL-1 dependent.[9] |
Binding Kinetics
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols used to determine the binding affinity and kinetics of A-1210477.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This is a homogeneous competitive binding assay used to determine the inhibition constant (Ki) of A-1210477 for MCL-1.
Principle: The assay measures the disruption of a protein-protein interaction. A terbium (Tb)-labeled antibody binds to a GST-tagged MCL-1 protein, serving as the FRET donor. A fluorescently labeled peptide derived from a natural binding partner of MCL-1, such as Bak (f-Bak), serves as the FRET acceptor.[9] When f-Bak binds to MCL-1, the donor and acceptor are in close proximity, allowing for energy transfer upon excitation of the donor, which results in a high FRET signal. A competitive inhibitor like A-1210477 binds to MCL-1 and displaces f-Bak, leading to a decrease in the FRET signal in a concentration-dependent manner.[2]
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: A typical buffer consists of 4.52 mM monobasic potassium phosphate, 15.48 mM dibasic potassium phosphate, 50 mM sodium chloride, 1 mM EDTA, 1 mM DTT, and 0.05% Pluronic F-68, adjusted to pH 7.5.[9]
-
Reagents: Prepare solutions of GST-tagged MCL-1 protein (final concentration ~1 nM), fluorescently labeled Bak peptide (f-Bak, final concentration ~100 nM), and Terbium-labeled anti-GST antibody (final concentration ~1 nM) in the assay buffer.[9]
-
Compound Dilution: Prepare a serial dilution of A-1210477 in DMSO, followed by a further dilution in the assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
-
Assay Procedure:
-
In a suitable microplate (e.g., 384-well), add the diluted A-1210477 or control (DMSO vehicle).
-
Add the mixture of GST-MCL-1, f-Bak, and Tb-labeled anti-GST antibody to each well.
-
Incubate the plate at room temperature for a specified period, typically 60 minutes, to allow the binding reaction to reach equilibrium.[9]
-
-
Data Acquisition:
-
Measure the fluorescence on a plate reader capable of time-resolved fluorescence measurements (e.g., Envision plate reader).[9]
-
Use an excitation filter of ~340 nm.[9]
-
Measure emission at two wavelengths: ~495 nm for the terbium donor and ~520 nm for the f-Bak acceptor.[9] A time delay (e.g., 50-100 µs) is used to minimize background fluorescence.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation, which requires the known Kd of the fluorescent ligand for MCL-1.
-
Surface Plasmon Resonance (SPR) Assay
SPR is a label-free technique used to measure real-time binding kinetics, providing association (kon) and dissociation (koff) rates.
Principle: One binding partner (the ligand, e.g., MCL-1 protein) is immobilized on a sensor chip. The other partner (the analyte, e.g., A-1210477) is flowed over the surface in solution. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected in real-time and measured in Resonance Units (RU). A plot of RU versus time is called a sensorgram. Kinetic rate constants are derived by fitting the association and dissociation phases of the sensorgram to a suitable binding model.
Generalized Protocol for Kinetic Analysis:
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize recombinant MCL-1 protein onto the surface by injecting it over the activated chip in a buffer with a pH below its isoelectric point (e.g., 10 mM sodium acetate, pH 4.5) to promote electrostatic pre-concentration.
-
Deactivate any remaining active esters on the surface by injecting ethanolamine-HCl. A reference flow cell is typically prepared in the same way but without the immobilized ligand to allow for background signal subtraction.
-
-
Binding Analysis:
-
Prepare a series of precise dilutions of A-1210477 in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and a small percentage of DMSO).
-
Perform a kinetic analysis by sequentially injecting the different concentrations of A-1210477 over the ligand (MCL-1) and reference flow cells at a constant flow rate. Each injection consists of:
-
Association Phase: The analyte is flowed over the surface for a defined period, allowing binding to occur.
-
Dissociation Phase: The analyte solution is replaced with running buffer, and the dissociation of the complex is monitored over time.
-
-
Regeneration: Between different analyte concentrations, a regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer) may be required to remove all bound analyte and restore the ligand surface for the next cycle.
-
-
Data Analysis:
-
The raw sensorgram data is processed by subtracting the reference flow cell signal from the active flow cell signal and then subtracting a "zero-concentration" (buffer only) injection to correct for any systematic drift.
-
The processed sensorgrams for all analyte concentrations are then globally fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
This fitting process yields the association rate constant (kon, units: M-1s-1), the dissociation rate constant (koff, units: s-1), and the equilibrium dissociation constant (KD), where KD = koff / kon.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamopen.com [benthamopen.com]
- 7. selleckchem.com [selleckchem.com]
- 8. path.ox.ac.uk [path.ox.ac.uk]
- 9. Probe A-1210477 | Chemical Probes Portal [chemicalprobes.org]
- 10. bioradiations.com [bioradiations.com]
A-1210477: A Potent and Selective MCL-1 Inhibitor for Cancer Therapy
An In-depth Technical Guide on the Discovery, Synthesis, and Preclinical Characterization
Abstract
Myeloid cell leukemia 1 (MCL-1) is a critical pro-survival protein of the B-cell lymphoma 2 (BCL-2) family, frequently overexpressed in various human cancers and implicated in therapeutic resistance. A-1210477 is a potent and selective small-molecule inhibitor of MCL-1 that has demonstrated significant preclinical activity. This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of A-1210477, intended for researchers, scientists, and drug development professionals.
Introduction
The intrinsic pathway of apoptosis is tightly regulated by the BCL-2 family of proteins, which consists of pro-apoptotic and pro-survival members. The balance between these opposing factions dictates the cell's fate. Overexpression of pro-survival proteins, such as MCL-1, allows cancer cells to evade apoptosis, contributing to tumor progression and resistance to conventional therapies.[1][2] Consequently, targeting MCL-1 has emerged as a promising therapeutic strategy in oncology. A-1210477 was developed as a highly selective and potent inhibitor of MCL-1, designed to restore the natural apoptotic process in cancer cells.
Discovery and Pharmacological Profile
A-1210477 was identified through a structure-guided drug design approach aimed at developing selective inhibitors of the MCL-1 protein.[3] It binds with high affinity to the BH3-binding groove of MCL-1, preventing its interaction with pro-apoptotic proteins like BIM and BAK.[3][4] This disruption of the MCL-1/pro-apoptotic protein complex unleashes the apoptotic signaling cascade, leading to cancer cell death.
Quantitative Pharmacological Data
The potency and selectivity of A-1210477 have been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Type | Reference |
| Ki (MCL-1) | 0.454 nM | TR-FRET Binding Assay | [4] |
| IC50 (MCL-1) | 26.2 nM | TR-FRET Binding Assay | [4] |
| Selectivity | >100-fold vs. other BCL-2 family members | TR-FRET Binding Assay | [4] |
Table 1: Biochemical Potency and Selectivity of A-1210477
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H929 | Multiple Myeloma | < 10 | [4] |
| H2110 | Non-Small Cell Lung Cancer | < 10 | [4] |
| H23 | Non-Small Cell Lung Cancer | < 10 | [4] |
| HL-60 | Acute Myeloid Leukemia | ~0.1 | [1] |
| MOLM-13 | Acute Myeloid Leukemia | ~0.1 | [1] |
| MV4-11 | Acute Myeloid Leukemia | ~0.1 | [1] |
| OCI-AML3 | Acute Myeloid Leukemia | ~0.1 | [1] |
Table 2: In Vitro Cellular Activity of A-1210477 in Various Cancer Cell Lines
Synthesis of A-1210477
The chemical synthesis of A-1210477 is a multi-step process involving the construction of the core pyrazolo[1,5-a]pyrimidine scaffold followed by the addition of various side chains. While the precise, step-by-step proprietary synthesis is not publicly disclosed, a plausible synthetic route can be inferred from the general synthesis of pyrazolo[1,5-a]pyrimidines and related MCL-1 inhibitors. The core of A-1210477 is a substituted indole, not a pyrazolo[1,5-a]pyrimidine as initially hypothesized based on general searches for similar structures. The full IUPAC name is 7-[5-[[4-[4-[(Dimethylamino)sulfonyl]-1-piperazinyl]phenoxy]methyl]-1,3-dimethyl-1H-pyrazol-4-yl]-1-[2-(4-morpholinyl)ethyl]-3-[3-(1-naphthalenyloxy)propyl]-1H-indole-2-carboxylic acid.[3] The synthesis would involve the initial formation of a substituted indole ring, followed by the attachment of the pyrazole moiety and the various side chains through a series of organic reactions.
Mechanism of Action and Signaling Pathway
A-1210477 functions as a BH3 mimetic, directly binding to the hydrophobic groove of MCL-1. This action displaces pro-apoptotic BH3-only proteins (e.g., BIM, PUMA, NOXA) and the direct activators of apoptosis (BAK and BAX). Once liberated from MCL-1, BAK and BAX can oligomerize in the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, caspase activation, and ultimately, apoptosis.
Figure 1: A-1210477 Mechanism of Action in the Apoptotic Pathway
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is used to determine the binding affinity of A-1210477 to MCL-1.
-
Reagents and Buffer:
-
Assay Buffer: 4.52 mM monobasic potassium phosphate, 15.48 mM dibasic potassium phosphate, 1 mM sodium EDTA, 0.05% Pluronic F-68, 50 mM sodium chloride, and 1 mM DTT (pH 7.5).[4]
-
GST-tagged MCL-1 protein.
-
Fluorescently labeled Bak peptide (f-Bak).
-
Terbium-labeled anti-GST antibody (Tb-anti-GST).
-
A-1210477 compound dilutions.
-
-
Procedure:
-
In a 96-well plate, combine GST-tagged MCL-1 (1 nM), f-Bak (100 nM), and Tb-anti-GST antibody (1 nM) with varying concentrations of A-1210477.[4]
-
Incubate the mixture at room temperature for 60 minutes.[4]
-
Measure the fluorescence on a plate reader using a 340/35 nm excitation filter and emission filters at 520/525 nm (for f-Bak) and 495/510 nm (for Tb-anti-GST).[4]
-
The degree of FRET is inversely proportional to the binding of A-1210477 to MCL-1.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor (f-Bak) to donor (Tb-anti-GST) fluorescence.
-
Determine the Ki and IC50 values by non-linear regression analysis of the concentration-response data.
-
Figure 2: Experimental Workflow for TR-FRET Binding Assay
Cell Viability Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Culture:
-
Compound Treatment:
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a plate reader.
-
-
Data Analysis:
-
Determine the IC50 values by performing a non-linear regression analysis of the concentration-response data.[4]
-
Synergistic Effects
A-1210477 has demonstrated synergistic anti-cancer effects when combined with other BCL-2 family inhibitors, such as Navitoclax (ABT-263), which targets BCL-2 and BCL-xL, and Venetoclax (ABT-199), which is a selective BCL-2 inhibitor.[1][4] This combination therapy approach can overcome resistance mechanisms and enhance the induction of apoptosis in cancer cells that are dependent on multiple pro-survival proteins. For instance, in Acute Myeloid Leukemia (AML) cell lines, the combination of A-1210477 and ABT-737 (a precursor to Navitoclax) resulted in a significant decrease in cell viability compared to either agent alone.[1]
Conclusion
A-1210477 is a potent and selective MCL-1 inhibitor with significant preclinical activity against a range of cancer cell lines. Its ability to induce apoptosis as a single agent and to synergize with other BCL-2 family inhibitors highlights its potential as a valuable therapeutic agent in oncology. The detailed experimental protocols and understanding of its mechanism of action provide a solid foundation for further research and development in this area.
References
- 1. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A 1210477 | CAS 1668553-26-1 | A1210477 | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
A-1210477: A Technical Guide to a Potent and Selective Mcl-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-1210477 is a highly potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1). As a member of the B-cell lymphoma 2 (Bcl-2) family, Mcl-1 is a critical regulator of the intrinsic apoptotic pathway and is frequently overexpressed in various cancers, contributing to tumor survival and resistance to conventional therapies. A-1210477 acts as a BH3 mimetic, binding to the BH3-binding groove of Mcl-1 with high affinity, thereby disrupting its interaction with pro-apoptotic proteins such as BIM and BAK. This action liberates pro-apoptotic factors, leading to the activation of the caspase cascade and subsequent programmed cell death. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of A-1210477, along with detailed experimental protocols for its evaluation and a depiction of its mechanism of action within the apoptotic signaling pathway.
Chemical Structure and Properties
A-1210477 is a complex heterocyclic molecule with the chemical formula C₄₆H₅₅N₇O₇S.[1][2] Its structure is characterized by a central indole core, extensively substituted to achieve high-affinity binding to the Mcl-1 protein.
| Property | Value | Reference |
| IUPAC Name | 7-(5-((4-(4-(N,N-dimethylsulfamoyl)piperazin-1-yl)phenoxy)methyl)-1,3-dimethyl-1H-pyrazol-4-yl)-1-(2-morpholinoethyl)-3-(3-(naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylic acid | [2] |
| CAS Number | 1668553-26-1 | [1][2] |
| Molecular Formula | C₄₆H₅₅N₇O₇S | [1][2] |
| Molecular Weight | 850.04 g/mol | [1][3] |
| Appearance | Crystalline solid | [4] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | DMSO: ≥ 3 mg/mL (≥ 3.52 mM) | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: ≥ 1 mg/mL (1.18 mM) | [5] | |
| Storage | Store at -20°C | [1] |
Biological Activity and Mechanism of Action
A-1210477 is a potent and highly selective inhibitor of Mcl-1.[3][5] Its mechanism of action involves competitive binding to the BH3-binding groove of Mcl-1, thereby displacing pro-apoptotic BH3-only proteins like BIM.[6] This disruption leads to the activation of pro-apoptotic effector proteins BAX and BAK, resulting in mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately culminating in apoptosis.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Kᵢ for Mcl-1 | 0.45 nM | Cell-free binding assay | [5] |
| IC₅₀ for Mcl-1 | 26.2 nM | Cell-free assay | [3] |
| Selectivity | >100-fold selective for Mcl-1 over other Bcl-2 family members (Bcl-2, Bcl-xL, Bcl-w, Bfl-1) | Cell-free binding assays | [3] |
| Cell Viability IC₅₀ | <10 µM | H2110 and H23 (NSCLC) cell lines | [7] |
A-1210477 has demonstrated single-agent efficacy in Mcl-1-dependent cancer cell lines, including multiple myeloma and non-small cell lung cancer.[1][2] Furthermore, it exhibits synergistic activity when combined with other Bcl-2 family inhibitors, such as Navitoclax (ABT-263) and Venetoclax (ABT-199), in various cancer cell lines.[1][3][8]
Signaling Pathway
The following diagram illustrates the mechanism of action of A-1210477 within the intrinsic apoptotic pathway.
Caption: Mechanism of A-1210477 in inducing apoptosis.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Affinity Assay
This assay is utilized to determine the binding affinity of A-1210477 to Mcl-1 and other Bcl-2 family proteins.[3][7]
Materials:
-
GST-tagged Mcl-1 protein
-
Fluorescein-labeled Bak peptide (f-Bak)
-
Terbium-labeled anti-GST antibody (Tb-anti-GST)
-
Assay Buffer: 4.52 mM monobasic potassium phosphate, 15.48 mM dibasic potassium phosphate, 1 mM sodium EDTA, 0.05% Pluronic F-68, 50 mM sodium chloride, and 1 mM DTT (pH 7.5).
-
A-1210477 serially diluted in DMSO.
-
384-well low-volume microplates.
-
Plate reader capable of TR-FRET measurements (e.g., Envision plate reader).
Procedure:
-
Prepare a master mix containing GST-tagged Mcl-1 (final concentration 1 nM), f-Bak (final concentration 100 nM), and Tb-anti-GST antibody (final concentration 1 nM) in the assay buffer.
-
Dispense the master mix into the wells of a 384-well plate.
-
Add serial dilutions of A-1210477 or DMSO vehicle control to the wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence on a plate reader using an excitation wavelength of 340 nm and emission wavelengths of 520 nm (for f-Bak) and 495 nm (for Tb-anti-GST).
-
The ratio of the emission signals is calculated and used to determine the binding affinity (Kᵢ) by non-linear regression analysis.
Cell Viability Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[3][7]
Materials:
-
Adherent or suspension cancer cell lines.
-
Appropriate cell culture medium and supplements.
-
A-1210477 serially diluted in DMSO.
-
96-well opaque-walled multiwell plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
Luminometer.
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-20,000 cells/well) and allow them to adhere overnight for adherent cells.
-
Treat the cells with serial dilutions of A-1210477 (e.g., from 0.001 µM to 30 µM) or DMSO vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the cell culture medium in the well).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC₅₀ values by non-linear regression analysis of the concentration-response data.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of A-1210477.
Caption: Preclinical evaluation workflow for A-1210477.
Conclusion
A-1210477 is a valuable research tool for investigating the role of Mcl-1 in apoptosis and as a potential therapeutic agent in cancers that are dependent on Mcl-1 for survival. Its high potency and selectivity make it a superior probe compared to less specific inhibitors. The experimental protocols and workflows described herein provide a foundation for researchers to further explore the biological effects and therapeutic potential of A-1210477. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile for the treatment of various malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Studies leading to potent, dual inhibitors of Bcl-2 and Bcl-xL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Hemolytic Studies, and In Silico Modeling of Novel Acefylline–1,2,4-Triazole Hybrids as Potential Anti-cancer Agents against MCF-7 and A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
A-1210477: A Selective BH3 Mimetic Targeting Mcl-1
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
A-1210477 is a potent and highly selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). As a BH3 mimetic, A-1210477 mimics the action of pro-apoptotic BH3-only proteins, binding with high affinity to the BH3-binding groove of Mcl-1. This action displaces pro-apoptotic proteins like Bim, leading to the activation of Bak and Bax, mitochondrial outer membrane permeabilization, and subsequent caspase activation, culminating in apoptosis. This document provides a comprehensive technical overview of A-1210477, including its binding profile, mechanism of action, cellular activity, and relevant experimental methodologies.
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1][2] This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bak, Bax, Bim, Puma, Noxa).[1][3] In many cancers, overexpression of anti-apoptotic proteins like Mcl-1 is a key survival mechanism and a significant contributor to therapeutic resistance.[4][5] Mcl-1 is frequently amplified in various malignancies and its overexpression is associated with poor prognosis.[4]
BH3 mimetics are a class of targeted therapies designed to inhibit these anti-apoptotic proteins, thereby restoring the cell's natural apoptotic capabilities.[6] A-1210477 was developed by AbbVie as a first-generation potent and selective inhibitor of Mcl-1, serving as a critical tool compound for studying Mcl-1 biology and as a precursor for clinically investigated Mcl-1 inhibitors.[4][7]
Mechanism of Action
A-1210477 functions by competitively binding to the hydrophobic BH3-binding groove on the Mcl-1 protein.[4] This high-affinity interaction displaces pro-apoptotic BH3-only proteins, such as Bim, which are normally sequestered by Mcl-1.[4][8] The release of these activators leads to the oligomerization of the effector proteins Bak and Bax, resulting in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade, ultimately executing apoptosis.[9]
Quantitative Data
The potency and selectivity of A-1210477 have been characterized using various biochemical and cellular assays.
Table 1: Biochemical Binding Affinity and Potency
| Target Protein | Assay Type | Parameter | Value | Reference(s) |
| Mcl-1 | TR-FRET | Ki | 0.45 nM | [10] |
| Mcl-1 | TR-FRET | Ki | 0.454 nM | [4][7][11] |
| Mcl-1 | TR-FRET | Ki | 0.43 nM | [8] |
| Mcl-1 | Cell-free assay | IC50 | 26.2 nM | [7][11] |
| Bcl-2 | TR-FRET | Ki | >660 nM | [8] |
| Bcl-xL | TR-FRET | Ki | >660 nM | [8] |
| Bcl-w | TR-FRET | Ki | >660 nM | [8] |
| Bfl-1 | TR-FRET | Ki | >660 nM | [8] |
TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer
Table 2: Cellular Activity in Mcl-1 Dependent Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Parameter | Value | Treatment Duration | Reference(s) |
| H929 | Multiple Myeloma | Cell Viability | - | Induces apoptosis | - | [4][11] |
| H2110 | NSCLC | Cell Viability | IC50 | <10 µM | 72 h | [5][12] |
| H23 | NSCLC | Cell Viability | IC50 | <10 µM | 72 h | [5][12] |
| HL-60 | AML | Cell Viability | % Viability | 47% at 0.1 µM | 72 h | [6][13] |
| MOLM-13 | AML | Cell Viability | % Viability | 46% at 0.1 µM | 72 h | [6][13] |
| MV4-11 | AML | Cell Viability | % Viability | 38% at 0.1 µM | 72 h | [6][13] |
| OCI-AML3 | AML | Cell Viability | % Viability | 43% at 0.1 µM | 72 h | [6][13] |
NSCLC: Non-Small Cell Lung Cancer; AML: Acute Myeloid Leukemia
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings related to A-1210477.
TR-FRET Binding Affinity Assay
This assay quantitatively measures the binding affinity of A-1210477 to Bcl-2 family proteins.
References
- 1. Specific interactions of BCL-2 family proteins mediate sensitivity to BH3-mimetics in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bd.dbio.uevora.pt [bd.dbio.uevora.pt]
- 3. Progress in targeting the BCL-2 family of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. dovepress.com [dovepress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
A-1210477-piperazinyl: A Technical Guide to a Potent and Selective MCL-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-1210477 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2][3][4] As a member of the B-cell lymphoma 2 (BCL-2) family, MCL-1 is a key regulator of the intrinsic apoptotic pathway and its overexpression is a common mechanism of therapeutic resistance in various malignancies.[1][2][3] A-1210477 binds to MCL-1 with high affinity, disrupting its interaction with pro-apoptotic proteins and thereby inducing apoptosis in cancer cells that are dependent on MCL-1 for survival.[1][5] This document provides an in-depth technical overview of the early-stage research on A-1210477, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols.
Mechanism of Action
A-1210477 functions as a BH3 mimetic, binding to the BH3-binding groove of the MCL-1 protein.[1][5] This competitive inhibition prevents the sequestration of pro-apoptotic "sensitizer" proteins like BIM and "activator" proteins like NOXA by MCL-1.[1] The release of these pro-apoptotic factors leads to the activation of the effector proteins BAX and BAK, which oligomerize in the mitochondrial outer membrane.[3] This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, and subsequent activation of the caspase cascade, ultimately leading to apoptotic cell death.[3]
Quantitative Data
The following tables summarize the key quantitative data from early-stage research on A-1210477.
Table 1: Binding Affinity and Inhibitory Concentration of A-1210477 against MCL-1
| Parameter | Value | Reference |
| Binding Affinity (Ki) | 0.454 nM | [1][2][3][4] |
| IC50 (Cell-free assay) | 26.2 nM | [4] |
Table 2: In Vitro Cell Viability of Hematological Malignancy Cell Lines Treated with A-1210477
| Cell Line | Cancer Type | Treatment Duration | A-1210477 Concentration (µM) | % Cell Viability | Reference |
| HL-60 | Acute Myeloid Leukemia | 72 h | 0.1 | 47% | [5][6] |
| MOLM-13 | Acute Myeloid Leukemia | 72 h | 0.1 | 46% | [5][6] |
| MV4-11 | Acute Myeloid Leukemia | 72 h | 0.1 | 38% | [5][6] |
| OCI-AML3 | Acute Myeloid Leukemia | 72 h | 0.1 | 43% | [5][6] |
Table 3: Synergistic Effects of A-1210477 with ABT-737 in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | Treatment (1 µM each, 72 h) | % Cell Viability | Reference |
| MOLM-13 | A-1210477 + ABT-737 | 11% | [5] |
| MOLM-13 | A-1210477 alone | 28% | [5] |
| MOLM-13 | ABT-737 alone | 35% | [5] |
| MV4-11 | A-1210477 + ABT-737 | 10% | [5] |
| MV4-11 | A-1210477 alone | 27% | [5] |
| MV4-11 | ABT-737 alone | 33% | [5] |
| HL-60 | A-1210477 + ABT-737 | 13% | [5] |
| HL-60 | A-1210477 alone | 29% | [5] |
| HL-60 | ABT-737 alone | 32% | [5] |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Affinity Assay
This protocol is adapted from methodologies used to assess the binding affinity of small molecule inhibitors to BCL-2 family proteins.
Materials:
-
GST-tagged MCL-1 protein
-
Fluorescein-labeled Bak peptide (f-Bak)
-
Terbium-labeled anti-GST antibody
-
A-1210477
-
Assay Buffer: 4.52 mM monobasic potassium phosphate, 15.48 mM dibasic potassium phosphate, 1 mM sodium EDTA, 0.05% Pluronic F-68, 50 mM sodium chloride, and 1 mM DTT (pH 7.5)
-
384-well plates
-
TR-FRET plate reader
Procedure:
-
Prepare a serial dilution of A-1210477 in the assay buffer.
-
In a 384-well plate, add 1 nM GST-tagged MCL-1, 100 nM f-Bak, and 1 nM Tb-labeled anti-GST antibody to each well.
-
Add the serially diluted A-1210477 to the respective wells. Include a DMSO control.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence on a TR-FRET plate reader using an excitation wavelength of 340 nm and emission wavelengths of 520 nm (for f-Bak) and 495 nm (for Tb-labeled anti-GST antibody).
-
The ratio of the acceptor (520 nm) to donor (495 nm) emission is calculated to determine the binding affinity.
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines a common method for assessing cell viability after treatment with A-1210477.
Materials:
-
Cancer cell lines (e.g., adherent or suspension)
-
A-1210477
-
Cell culture medium
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a predetermined density (e.g., 15,000–20,000 cells/well for multiple myeloma lines; 50,000 cells/well for adherent lines) and allow them to adhere overnight if applicable.[4]
-
Prepare a serial dilution of A-1210477 in cell culture medium.
-
Treat the cells with the serially diluted A-1210477. Include a DMSO vehicle control.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) under standard cell culture conditions.[4]
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the cell culture medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Determine IC50 values by performing a non-linear regression analysis of the concentration-response data.[4]
Western Blot for Caspase-3 Cleavage
This protocol provides a general framework for detecting the activation of caspase-3, a key marker of apoptosis, following treatment with A-1210477.
Materials:
-
Cancer cell lines
-
A-1210477
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against cleaved caspase-3
-
Primary antibody against total caspase-3
-
Loading control antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with A-1210477 at the desired concentrations and for the appropriate duration. Include an untreated or vehicle-treated control.
-
Harvest and lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[7][8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7][8]
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[7][8]
-
The membrane can be stripped and re-probed for total caspase-3 and a loading control.
Cytochrome c Release Assay (Western Blot of Cytosolic Fractions)
This protocol describes the detection of cytochrome c in the cytosol, a hallmark of intrinsic apoptosis.
Materials:
-
Cancer cell lines
-
A-1210477
-
Cytosol/Mitochondria Fractionation Kit or buffers for subcellular fractionation
-
Primary antibody against cytochrome c
-
Primary antibody against a mitochondrial marker (e.g., COX IV)
-
Primary antibody against a cytosolic marker (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Standard Western blot reagents and equipment
Procedure:
-
Treat cells with A-1210477 as desired.
-
Harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions according to the kit manufacturer's instructions or a standard protocol.
-
Determine the protein concentration of both the cytosolic and mitochondrial fractions.
-
Perform Western blotting on both fractions as described in the "Western Blot for Caspase-3 Cleavage" protocol.
-
Probe the membranes with antibodies against cytochrome c, a mitochondrial marker, and a cytosolic marker to assess the purity of the fractions and the translocation of cytochrome c.[9][10][11]
Visualizations
Caption: Mechanism of A-1210477-induced apoptosis.
Caption: General experimental workflow for in vitro evaluation of A-1210477.
Conclusion
A-1210477-piperazinyl is a highly selective and potent inhibitor of MCL-1 that has demonstrated significant pro-apoptotic activity in preclinical studies, particularly in hematological malignancies. Its ability to overcome resistance to other BCL-2 family inhibitors, such as ABT-737, highlights its therapeutic potential. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the development of MCL-1 targeted therapies. Further investigation into the in vivo pharmacokinetics and efficacy in a broader range of solid tumors is warranted to fully elucidate the clinical potential of A-1210477 and similar compounds.
References
- 1. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 2. dovepress.com [dovepress.com]
- 3. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Distinct stages of cytochrome c release from mitochondria: evidence for a feedback amplification loop linking caspase activation to mitochondrial dysfunction in genotoxic stress induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genetex.com [genetex.com]
- 11. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
A-1210477 Target Protein Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the target protein interactions of A-1210477, a potent and selective small-molecule inhibitor. The information presented herein is intended to support research and development efforts in oncology and related fields by offering detailed experimental protocols, quantitative data, and visual representations of the underlying biological processes.
Introduction to A-1210477
A-1210477 is a highly selective inhibitor of Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic protein belonging to the B-cell lymphoma 2 (BCL-2) family.[1][2][3][4] Overexpression of MCL-1 is a common mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to therapy.[2][4] A-1210477 acts as a BH3 mimetic, binding to the BH3-binding groove of MCL-1 with high affinity and specificity, thereby disrupting the protein-protein interaction between MCL-1 and pro-apoptotic proteins like BIM and BAK.[1][4] This action liberates the pro-apoptotic factors, leading to the activation of the intrinsic apoptotic pathway and subsequent cancer cell death.[4]
Quantitative Data: Binding Affinity and Potency
The efficacy of A-1210477 is underscored by its strong binding affinity for MCL-1 and its potent activity in cell-based assays. The following table summarizes key quantitative metrics for A-1210477.
| Metric | Value | Target | Assay Type | Reference |
| Ki | 0.454 nM | MCL-1 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [1][3][4][5] |
| IC50 | 26.2 nM | MCL-1 | Cell-free assay | [1] |
| Selectivity | >100-fold | Over other BCL-2 family members (BCL-2, BCL-XL) | TR-FRET | [1][5] |
Signaling Pathway of A-1210477
A-1210477 exerts its pro-apoptotic effects by intervening in the intrinsic apoptosis pathway, which is tightly regulated by the BCL-2 family of proteins. Under normal conditions, anti-apoptotic proteins like MCL-1 sequester pro-apoptotic "BH3-only" proteins (e.g., BIM, NOXA) and "effector" proteins (e.g., BAK, BAX), preventing the initiation of apoptosis. A-1210477 disrupts this balance.
A-1210477 inhibits MCL-1, leading to apoptosis.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline key experimental protocols for studying A-1210477-protein interactions.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is used to quantify the binding affinity of A-1210477 to MCL-1 and other BCL-2 family proteins.
Materials:
-
GST-tagged MCL-1 protein
-
Fluorescently-labeled BAK peptide (f-Bak)
-
Terbium-labeled anti-GST antibody
-
A-1210477 compound
-
Assay Buffer: 4.52 mM monobasic potassium phosphate, 15.48 mM dibasic potassium phosphate, 1 mM sodium EDTA, 0.05% Pluronic F-68, 50 mM sodium chloride, and 1 mM DTT (pH 7.5).[1]
-
384-well plates
-
Envision plate reader or equivalent instrument capable of TR-FRET measurements.
Procedure:
-
Prepare a solution containing 1 nM GST-tagged MCL-1 and 1 nM Terbium-labeled anti-GST antibody in the assay buffer.
-
Prepare serial dilutions of the A-1210477 compound in DMSO and then dilute further in the assay buffer.
-
Add the A-1210477 dilutions to the wells of a 384-well plate.
-
Add the GST-MCL-1/antibody mixture to the wells.
-
Add 100 nM f-Bak peptide to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.[1]
-
Measure the TR-FRET signal on a plate reader using an excitation wavelength of 340 nm and emission wavelengths of 495 nm (Terbium) and 520 nm (f-Bak).[1]
-
Calculate the ratio of the emission signals (520/495) and plot the data against the A-1210477 concentration to determine the Ki value using non-linear regression.
Cellular Viability and Apoptosis Assays
These assays determine the effect of A-1210477 on cancer cell lines.
Materials:
-
MCL-1 dependent cancer cell lines (e.g., H929, H2110)
-
A-1210477 compound
-
Cell culture medium and supplements
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Caspase-Glo® 3/7 Assay kit or similar
-
Flow cytometer for Annexin V/PI staining.
Procedure (Cell Viability):
-
Seed cells in a 96-well plate at a density of 15,000-50,000 cells per well and allow them to adhere overnight.[1]
-
Treat the cells with a serial dilution of A-1210477 (e.g., from 0.001 µM to 30 µM) for 24-72 hours.[1][2]
-
Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Determine the IC50 value by non-linear regression analysis of the concentration-response data.[1]
Procedure (Apoptosis):
-
Treat cells with A-1210477 at various concentrations for a specified time.
-
For caspase activity, use the Caspase-Glo® 3/7 Assay according to the manufacturer's protocol.
-
For Annexin V/PI staining, harvest the cells, wash with PBS, and stain with Annexin V-FITC and Propidium Iodide.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the interaction of A-1210477 with its target protein and its cellular effects.
Workflow for A-1210477 target validation.
Conclusion
A-1210477 is a well-characterized, potent, and selective inhibitor of MCL-1. Its mechanism of action, involving the disruption of MCL-1's anti-apoptotic function, presents a compelling strategy for cancer therapy, particularly in tumors that are dependent on MCL-1 for survival. The data and protocols provided in this guide offer a solid foundation for further research into the therapeutic potential of A-1210477 and the development of next-generation MCL-1 inhibitors. The synergistic effects observed when A-1210477 is combined with other BCL-2 family inhibitors, such as navitoclax, highlight promising avenues for combination therapies in various cancer types.[1][2]
References
- 1. selleckchem.com [selleckchem.com]
- 2. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 5. Probe A-1210477 | Chemical Probes Portal [chemicalprobes.org]
Unveiling the Pro-Apoptotic Power of A-1210477: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the pro-apoptotic activity of A-1210477, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Overexpression of Mcl-1 is a key mechanism of cancer cell survival and resistance to therapy, making it a critical target in oncology drug development. A-1210477 has emerged as a valuable tool to investigate the consequences of Mcl-1 inhibition and as a potential therapeutic agent. This document provides a comprehensive overview of its mechanism of action, quantitative data on its activity, detailed experimental protocols for its investigation, and visual representations of the signaling pathways and experimental workflows involved.
Mechanism of Action: Unleashing the Apoptotic Cascade
A-1210477 exerts its pro-apoptotic effects by selectively binding to the BH3-binding groove of Mcl-1 with high affinity.[1][2] This action mimics the function of pro-apoptotic BH3-only proteins, such as Bim and Noxa.[3] By occupying this groove, A-1210477 displaces these pro-apoptotic proteins, which are then free to activate the effector proteins BAX and BAK.[3] The activation of BAX and BAK leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, ultimately culminating in programmed cell death, or apoptosis.[3]
The selectivity of A-1210477 for Mcl-1 over other anti-apoptotic Bcl-2 family members, such as Bcl-2 and Bcl-xL, is a key feature that minimizes off-target effects and provides a specific tool to probe Mcl-1 dependency in cancer cells.[1] This specificity also underlies its synergistic activity when combined with other Bcl-2 family inhibitors, such as Navitoclax (ABT-263) or the Bcl-2-specific inhibitor Venetoclax (ABT-199).[1][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for A-1210477, demonstrating its potency and selectivity.
| Parameter | Value | Assay Type | Reference |
| Ki | 0.454 nM | Cell-free binding assay | [1][2] |
| IC50 | 26.2 nM | Cell-free assay | [1] |
| EC50 | < 5 µM | In various malignant cell lines | [5] |
Table 1: In Vitro Binding Affinity and Potency of A-1210477
| Cell Line | Treatment | Effect | Reference |
| HL-60 | 0.1 µM A-1210477 (72h) | 47% viability | [6][7] |
| MOLM-13 | 0.1 µM A-1210477 (72h) | 46% viability | [6][7] |
| MV4-11 | 0.1 µM A-1210477 (72h) | 38% viability | [6][7] |
| OCI-AML3 | 0.1 µM A-1210477 (72h) | 43% viability | [6][7] |
| MOLM-13 | 1 µM A-1210477 + 1 µM ABT-737 (72h) | 11% viability | [6][7] |
| MV4-11 | 1 µM A-1210477 + 1 µM ABT-737 (72h) | 10% viability | [6][7] |
| HL-60 | 1 µM A-1210477 + 1 µM ABT-737 (72h) | 13% viability | [6][7] |
Table 2: Cellular Activity of A-1210477 in Acute Myeloid Leukemia (AML) Cell Lines
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of A-1210477 within the intrinsic apoptosis pathway.
Caption: Mechanism of A-1210477-induced apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the pro-apoptotic activity of A-1210477.
Cell Viability Assay
Objective: To determine the cytotoxic effect of A-1210477 on cancer cell lines.
Methodology:
-
Cell Seeding: Seed adherent cells (e.g., H23, SKBR3) at a density of 5,000-10,000 cells/well or suspension cells (e.g., H929, MOLM-13) at 15,000-20,000 cells/well in a 96-well plate.
-
Treatment: After 24 hours, treat the cells with a serial dilution of A-1210477 (e.g., from 0.001 µM to 30 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
For CellTiter-Glo® Luminescent Cell Viability Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Measure luminescence using a plate reader.
-
For Real-Time-Glo™ MT Cell Viability Assay: Add the reagent at the time of treatment and measure luminescence at various time points.
-
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the results as a percentage of cell viability versus drug concentration. Calculate the IC50 value using non-linear regression analysis.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by A-1210477.
Methodology:
-
Cell Treatment: Seed and treat cells with A-1210477 at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blot Analysis
Objective: To detect changes in the expression and cleavage of key apoptosis-related proteins following A-1210477 treatment.
Methodology:
-
Protein Extraction: Treat cells with A-1210477. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against proteins of interest (e.g., Mcl-1, cleaved PARP, cleaved Caspase-3, Bim, Bcl-2, Bcl-xL) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for investigating the pro-apoptotic activity of A-1210477.
Caption: A typical experimental workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | The Role of Inhibition of Apoptosis in Acute Leukemias and Myelodysplastic Syndrome [frontiersin.org]
- 4. Co-inhibition of BCL-XL and MCL-1 with selective BCL-2 family inhibitors enhances cytotoxicity of cervical cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
The Disruption of Pro-Survival Signaling: A Technical Guide to the Cellular Pathways Affected by A-1210477
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cellular pathways modulated by A-1210477, a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). This document details the mechanism of action, presents quantitative data on its efficacy, outlines experimental protocols for its study, and provides visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of MCL-1 and Induction of Apoptosis
A-1210477 functions as a BH3 mimetic, binding with high affinity and selectivity to the BH3-binding groove of MCL-1.[1][2] This action competitively inhibits the interaction between MCL-1 and pro-apoptotic proteins, particularly BIM and BAK.[1] Under normal physiological conditions, MCL-1 sequesters these pro-apoptotic proteins, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis. By disrupting the MCL-1/BIM and MCL-1/BAK complexes, A-1210477 liberates these pro-apoptotic effectors, leading to the activation of the intrinsic apoptotic pathway.[1]
The downstream consequences of MCL-1 inhibition by A-1210477 include the hallmarks of apoptosis, such as caspase activation, PARP cleavage, and ultimately, programmed cell death.[1] This targeted mechanism of action makes A-1210477 a promising therapeutic agent in cancers that are dependent on MCL-1 for survival.
Quantitative Data Presentation
The efficacy of A-1210477 has been quantified across various cancer cell lines, both as a single agent and in combination with other BCL-2 family inhibitors. The following tables summarize key quantitative data.
Table 1: Binding Affinity and In Vitro Potency of A-1210477
| Target | Assay Type | Ki (nM) | IC50 (nM) | Selectivity | Reference |
| MCL-1 | TR-FRET | 0.454 | 26.2 | >100-fold vs. other BCL-2 family members | [1] |
Table 2: Single-Agent Activity of A-1210477 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| H929 | Multiple Myeloma | Cell Viability | <10 | [1] |
| H2110 | Non-Small Cell Lung Cancer | Cell Viability | <10 | [2] |
| H23 | Non-Small Cell Lung Cancer | Cell Viability | <10 | [2] |
| SKBR3 | Breast Cancer | Cell Viability | Not specified | [1] |
| MOLM-13 | Acute Myeloid Leukemia | Cell Viability | ~0.1 (at 72h) | [3] |
| MV4-11 | Acute Myeloid Leukemia | Cell Viability | ~0.1 (at 72h) | [3] |
| HL-60 | Acute Myeloid Leukemia | Cell Viability | ~0.1 (at 72h) | [3] |
| OCI-AML3 | Acute Myeloid Leukemia | Cell Viability | ~0.1 (at 72h) | [3] |
Table 3: Synergistic Activity of A-1210477 with Other BCL-2 Family Inhibitors
| Combination | Cell Line(s) | Cancer Type | Effect | Reference |
| A-1210477 + Navitoclax (ABT-263) | Variety of cancer cell lines | Various | Synergistic cell killing | [1] |
| A-1210477 + Venetoclax (ABT-199) | Non-Hodgkin's Lymphoma cell lines | Non-Hodgkin's Lymphoma | Sensitizes to Venetoclax | [1] |
| A-1210477 + ABT-737 | MOLM-13, MV4-11, HL-60 | Acute Myeloid Leukemia | Significant decrease in cell viability compared to single agents | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of A-1210477.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is used to determine the binding affinity of A-1210477 to MCL-1.
Materials:
-
GST-tagged MCL-1 protein
-
Fluorescein-labeled BAK peptide (f-Bak)
-
Terbium-labeled anti-GST antibody
-
A-1210477 compound
-
Assay Buffer: 4.52 mM monobasic potassium phosphate, 15.48 mM dibasic potassium phosphate, 1 mM sodium EDTA, 0.05% Pluronic F-68, 50 mM sodium chloride, and 1 mM DTT (pH 7.5).
-
384-well plates
-
TR-FRET plate reader
Procedure:
-
Prepare a reaction mixture containing 1 nM GST-tagged MCL-1 and 100 nM f-Bak in the assay buffer.
-
Add 1 nM Tb-labeled anti-GST antibody to the mixture.
-
Serially dilute A-1210477 to the desired concentrations.
-
Add the diluted A-1210477 or vehicle control to the wells of a 384-well plate.
-
Add the protein-antibody mixture to the wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence on a TR-FRET plate reader using an excitation wavelength of 340 nm and emission wavelengths of 520 nm (for f-Bak) and 495 nm (for Tb-labeled anti-GST antibody).
-
Calculate the TR-FRET ratio and determine the Ki or IC50 values by non-linear regression analysis.
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP levels, which are indicative of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
A-1210477 compound
-
Cell culture medium and supplements
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed adherent cells at a density of 5,000-10,000 cells per well or suspension cells at 15,000-20,000 cells per well in a 96-well opaque-walled plate in a final volume of 100 µL.
-
Allow the cells to adhere (for adherent cells) or stabilize for 24 hours.
-
Prepare serial dilutions of A-1210477 in cell culture medium.
-
Add the diluted compound or vehicle control to the wells.
-
Incubate the plates for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values using non-linear regression.
Apoptosis Assay (Annexin V Staining)
This assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using fluorescently labeled Annexin V.
Materials:
-
Cancer cell lines
-
A-1210477 compound
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with A-1210477 at the desired concentrations and for the appropriate duration. Include an untreated control.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Visualizations of Pathways and Workflows
The following diagrams illustrate the core signaling pathway affected by A-1210477 and a typical experimental workflow for its evaluation.
Caption: A-1210477 inhibits MCL-1, leading to apoptosis.
References
Methodological & Application
Application Notes and Protocols for A-1210477 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
A-1210477 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2][3] As a member of the B-cell lymphoma 2 (BCL-2) family, MCL-1 is a critical survival factor in many cancer types, where its overexpression contributes to tumor progression and resistance to therapy.[4][5] A-1210477 acts as a BH3 mimetic, binding to the BH3-binding groove of MCL-1 with high affinity, thereby displacing pro-apoptotic proteins like BIM and BAK.[3][4] This disruption reactivates the intrinsic apoptotic pathway, leading to cancer cell death.[1][4] These application notes provide detailed protocols for in vitro studies using A-1210477.
Data Presentation
Binding Affinity and Inhibitory Activity
A-1210477 demonstrates high selectivity and affinity for MCL-1 over other BCL-2 family members.
| Parameter | Value | Notes |
| Ki (MCL-1) | 0.454 nM (454 pM) | Binding affinity constant.[1][2][3] |
| IC50 (MCL-1) | 26.2 nM | Cell-free binding assay.[1] |
In Vitro Cellular Activity
The following table summarizes the effects of A-1210477 on the viability of various cancer cell lines.
| Cell Line | Cancer Type | Assay | Incubation Time | Effective Concentrations / IC50 |
| H929 | Multiple Myeloma | CellTiter-Glo | 48 h | Starting from 0.001 µM.[1] |
| H2110 | Non-Small Cell Lung | Cell Viability | Not Specified | IC50 < 10 µM.[2] |
| H23 | Non-Small Cell Lung | Cell Viability | 24 h | Effective concentrations observed.[1] |
| HL-60 | Acute Myeloid Leukemia | Real-Time-Glo | 72 h | Significant viability decrease at 0.1 µM.[6][7] |
| MOLM-13 | Acute Myeloid Leukemia | Real-Time-Glo | 72 h | Significant viability decrease at 0.1 µM.[6][7] |
| MV4-11 | Acute Myeloid Leukemia | Real-Time-Glo | 72 h | Significant viability decrease at 0.1 µM.[6][7] |
| OCI-AML3 | Acute Myeloid Leukemia | Real-Time-Glo | 72 h | Significant viability decrease at 0.1 µM.[6][7] |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTT | 24-72 h | Dose-dependent decrease (5-15 µM).[8] |
| K562 | Chronic Myelogenous Leukemia | MTT | 72 h | Antiproliferative activity observed.[2] |
Signaling Pathway and Experimental Workflows
Caption: Mechanism of A-1210477 action.
Caption: Experimental workflow for cell viability assay.
Experimental Protocols
Protocol 1: Preparation of A-1210477 Stock Solution
This protocol describes the preparation of a stock solution for in vitro experiments.
Materials:
-
A-1210477 powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
A-1210477 is soluble in DMSO.[1][6] To prepare a stock solution (e.g., 3 mg/mL or 3.52 mM), add the appropriate volume of fresh, anhydrous DMSO to the vial of A-1210477 powder.[1]
-
Vortex thoroughly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
For cell culture experiments, dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level toxic to the cells (typically ≤ 0.1%).[6][7]
Protocol 2: Cell Viability and Proliferation Assay (Luminescence-Based)
This protocol is adapted for reagents like CellTiter-Glo® (Promega) or Real-Time-Glo™ MT.[1][6]
Materials:
-
Complete cell culture medium
-
96-well, opaque-walled plates suitable for luminescence readings
-
A-1210477 stock solution
-
CellTiter-Glo® or Real-Time-Glo™ MT Assay Reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of approximately 50,000 cells per well in 100 µL of medium.[1]
-
For suspension cells (e.g., multiple myeloma or leukemia lines), seed at 15,000-20,000 cells per well in 100 µL.[1][6]
-
Incubate the plates for 24 hours to allow cells to adhere (if applicable) and resume exponential growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of A-1210477 in culture medium. A common range is a half-log dilution series starting from 30 µM down to 0.001 µM.[1]
-
Include wells with vehicle control (DMSO at the same final concentration as the treated wells) and wells with medium only (for background measurement).
-
Add the diluted compound to the appropriate wells.
-
-
Incubation:
-
Assay Measurement:
-
Equilibrate the plate and the assay reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture volume).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (medium only wells).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the concentration-response curve and determine the IC50 value using non-linear regression analysis.[1]
-
Protocol 3: Apoptosis Assay (Caspase-Glo® 3/7)
This protocol measures the activity of caspases 3 and 7, key executioners of apoptosis.[9]
Materials:
-
MCL-1 dependent cell line (e.g., NCI-H929)[9]
-
Complete cell culture medium
-
96-well, opaque-walled plates
-
A-1210477 stock solution
-
Staurosporine (positive control for apoptosis)
-
Caspase-Glo® 3/7 Assay Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate the day before the experiment as described in Protocol 2.[9]
-
Compound Treatment: Treat cells with various concentrations of A-1210477. Include a vehicle control (DMSO) and a positive control (e.g., 1 µM Staurosporine).[9]
-
Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.[9]
-
Assay Measurement:
-
Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix gently using a plate shaker at low speed for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence with a luminometer.
-
-
Data Analysis: Calculate the fold-change in caspase activity relative to the vehicle-treated control cells.
Protocol 4: Western Blotting for Apoptosis Markers
This protocol is a general guideline for detecting changes in protein expression following A-1210477 treatment.
Caption: General workflow for Western Blot analysis.
Materials:
-
Treated and untreated cell pellets
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors[10]
-
BCA Protein Assay Kit[6]
-
Laemmli sample buffer[10]
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer and system (wet or semi-dry)[11]
-
Blocking buffer (e.g., 5% non-fat milk or 3-5% BSA in TBST)[10]
-
Primary antibodies (e.g., anti-MCL-1, anti-cleaved PARP, anti-cleaved Caspase-3)[1]
-
HRP-conjugated secondary antibody[10]
-
Chemiluminescent substrate
-
Imaging system (e.g., CCD camera-based imager)[10]
Procedure:
-
Sample Preparation:
-
Culture and treat cells with A-1210477 for the desired time.
-
Harvest cells and wash once with ice-cold PBS.
-
Lyse the cell pellet with ice-cold RIPA buffer on ice for 30 minutes.[10]
-
Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[10]
-
Collect the supernatant (lysate) and determine the protein concentration using a BCA assay.[6][10]
-
-
Electrophoresis and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[10]
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate according to the manufacturer's protocol.[10]
-
Capture the signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control like GAPDH or β-actin.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A 1210477 | CAS 1668553-26-1 | A1210477 | Tocris Bioscience [tocris.com]
- 4. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. bio-rad.com [bio-rad.com]
- 11. bu.edu [bu.edu]
Application Notes and Protocols for A-1210477 in Non-Small Cell Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-1210477 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2] Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins and is a key regulator of the intrinsic mitochondrial apoptosis pathway. Its overexpression is a common feature in many cancers, including non-small cell lung cancer (NSCLC), where it contributes to tumor cell survival and resistance to conventional therapies. A-1210477 binds to the BH3-binding groove of Mcl-1 with high affinity, displacing pro-apoptotic proteins such as Bim, leading to the activation of Bak and Bax, mitochondrial outer membrane permeabilization, cytochrome c release, and ultimately, caspase-mediated apoptosis.[3] These application notes provide a summary of the activity of A-1210477 in NSCLC cell lines and detailed protocols for its use in key in vitro experiments.
Data Presentation
A-1210477 Activity in NSCLC Cell Lines
The following table summarizes the in vitro activity of A-1210477 in Mcl-1-dependent NSCLC cell lines.
| Cell Line | Histology | A-1210477 IC50 (µM, 72h) | Notes |
| NCI-H2110 | Adenocarcinoma | < 10 | Sensitive to Mcl-1 inhibition.[4] |
| NCI-H23 | Adenocarcinoma | < 10 | Sensitive to Mcl-1 inhibition.[4] |
Data is derived from graphical representations in Leverson et al., 2015.[4] The IC50 values represent the concentration of A-1210477 required to inhibit cell viability by 50% after 72 hours of treatment.
Signaling Pathway and Experimental Workflow
A-1210477 Mechanism of Action in Inducing Apoptosis
Caption: Mechanism of A-1210477-induced apoptosis.
General Experimental Workflow for Assessing A-1210477 Efficacy
Caption: Workflow for in vitro evaluation of A-1210477.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the IC50 of A-1210477 in NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., NCI-H2110, NCI-H23)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
A-1210477 (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed NSCLC cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of A-1210477 in complete growth medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.01 to 30 µM).
-
Remove the medium from the wells and add 100 µL of the A-1210477 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by A-1210477 using flow cytometry.
Materials:
-
NSCLC cell lines
-
Complete growth medium
-
A-1210477
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed NSCLC cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat the cells with A-1210477 at various concentrations (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for 24-48 hours.
-
Harvest the cells, including both adherent and floating populations. For adherent cells, use trypsin and neutralize with complete medium.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Western Blot Analysis
This protocol is for detecting changes in the expression of Mcl-1 and related proteins following treatment with A-1210477.
Materials:
-
NSCLC cell lines
-
Complete growth medium
-
A-1210477
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-Mcl-1, anti-Bim, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with A-1210477 as described in the apoptosis assay protocol.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Co-Immunoprecipitation (Co-IP)
This protocol is designed to demonstrate the disruption of the Mcl-1/Bim interaction by A-1210477.
Materials:
-
NSCLC cell lines
-
Complete growth medium
-
A-1210477
-
Co-IP lysis buffer (non-denaturing)
-
Anti-Mcl-1 antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Primary antibodies for western blotting (anti-Mcl-1, anti-Bim)
Procedure:
-
Treat NSCLC cells with A-1210477 (e.g., 10 µM) or vehicle control for 4-6 hours.
-
Lyse the cells with a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysates by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an anti-Mcl-1 antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with Co-IP lysis buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluates by Western blotting using anti-Mcl-1 and anti-Bim antibodies to assess the amount of Bim that was co-immunoprecipitated with Mcl-1. A reduction in the Bim band in the A-1210477-treated sample indicates disruption of the interaction.
References
Application Notes and Protocols for A-1210477 Treatment in Multiple Myeloma Experimental Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of A-1210477, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1), in the context of multiple myeloma (MM). This document includes a summary of its mechanism of action, quantitative data on its efficacy in MM experimental models, and detailed protocols for key in vitro assays.
Introduction
Multiple myeloma is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. A key survival mechanism for these malignant cells is the overexpression of anti-apoptotic proteins, particularly MCL-1. A-1210477 is a small molecule BH3 mimetic that selectively binds to the BH3-binding groove of MCL-1 with high affinity (Ki = 0.454 nM), thereby disrupting the interaction between MCL-1 and pro-apoptotic proteins like BIM and NOXA.[1] This disruption unleashes the pro-apoptotic effectors BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptotic cell death.[1]
Mechanism of Action
A-1210477 acts as a selective antagonist of MCL-1, a key survival protein in multiple myeloma cells. By binding to MCL-1, it displaces pro-apoptotic BH3-only proteins, such as BIM and NOXA. This leads to the activation of BAX and BAK, which oligomerize on the mitochondrial outer membrane, causing MOMP. The subsequent release of cytochrome c from the mitochondria into the cytosol initiates the caspase cascade, leading to the execution of apoptosis.
References
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 2 (BCL-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway, making them compelling targets in cancer therapy.[1][2] Cancer cells often evade apoptosis by overexpressing anti-apoptotic BCL-2 family members such as BCL-2, BCL-xL, and Myeloid Cell Leukemia 1 (MCL-1).[3][4] While selective inhibitors targeting individual BCL-2 family proteins have shown promise, resistance can emerge due to the compensatory upregulation of other anti-apoptotic members.[3] Navitoclax (ABT-263) is a potent inhibitor of BCL-2 and BCL-xL, but its efficacy can be limited by high MCL-1 expression.[3][5][6] A-1210477 is a highly selective and potent small-molecule inhibitor of MCL-1.[7][8][9][10] The combination of A-1210477 and navitoclax presents a rational therapeutic strategy to overcome resistance and induce synergistic apoptosis by concurrently inhibiting the key anti-apoptotic proteins BCL-2, BCL-xL, and MCL-1.[3][8] These application notes provide a summary of the synergistic effects, relevant protocols, and pathway diagrams for studying the combination of A-1210477 and navitoclax.
Data Presentation
The synergistic anti-proliferative and pro-apoptotic effects of A-1210477 and navitoclax have been demonstrated in various cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) for each compound individually and in combination.
Table 1: Anti-proliferative activity of A-1210477 and Navitoclax (ABT-263) as single agents and in combination in cervical cancer cell lines. [11]
| Cell Line | A-1210477 IC50 (µM) | Navitoclax (ABT-263) IC50 (µM) | Combination (1:1 ratio) IC50 (µM) |
| SiHa | 20.23 ± 0.55 | 11.13 ± 0.48 | 3.07 ± 0.11 |
| CaSki | 6.7 ± 0.04 | 3.4 ± 0.13 | 1.6 ± 0.04 |
| C33A | 11.97 ± 0.22 | 11.77 ± 0.11 | 3.11 ± 0.06 |
Table 2: Sensitization of cervical cancer cell lines to Navitoclax (ABT-263) by A-1210477. [11]
| Cell Line | Navitoclax (ABT-263) IC50 (µM) | Navitoclax IC50 with 4 µM A-1210477 (µM) | Fold Sensitization |
| SiHa | 10.12 ± 0.34 | 2 ± 0.15 | 5 |
| CaSki | 3.4 ± 0.13 | 0.3 ± 0.0013 | 11 |
Table 3: Sensitization of cervical cancer cell lines to A-1210477 by Navitoclax (ABT-263).
| Cell Line | A-1210477 IC50 (µM) | A-1210477 IC50 with Navitoclax (µM) | Fold Sensitization |
| SiHa | 19.86 ± 0.53 | 2.58 ± 0.2 (with 4 µM ABT-263) | 8 |
| CaSki | 7.6 ± 0.11 | 0.9 ± 0.13 (with 2 µM ABT-263) | 8 |
Signaling Pathway
The synergistic effect of A-1210477 and navitoclax is rooted in their complementary inhibition of key anti-apoptotic proteins within the intrinsic apoptosis pathway. By simultaneously blocking MCL-1, BCL-2, and BCL-xL, the balance is shifted towards apoptosis, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization (MOMP), and subsequent caspase activation.
Caption: A-1210477 and Navitoclax signaling pathway.
Experimental Workflow
A typical workflow to evaluate the synergistic effects of A-1210477 and navitoclax involves a series of in vitro assays to assess cell viability, apoptosis, and the underlying molecular mechanisms.
Caption: Workflow for synergy assessment.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining cell viability through metabolic activity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
A-1210477 and Navitoclax (ABT-263)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of A-1210477, navitoclax, and a combination of both in culture medium.
-
Remove the medium from the wells and add 100 µL of medium containing the different drug concentrations. Include vehicle-only (e.g., DMSO) wells as a control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis by flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with A-1210477, navitoclax, or the combination for the desired time (e.g., 24-48 hours).
-
Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Co-Immunoprecipitation (Co-IP)
This protocol is for assessing the disruption of MCL-1/BIM and BCL-xL/BIM interactions.
Materials:
-
Treated and control cells
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Antibodies for immunoprecipitation (e.g., anti-MCL-1 or anti-BCL-xL)
-
Antibodies for western blotting (e.g., anti-BIM, anti-MCL-1, anti-BCL-xL)
-
Protein A/G magnetic beads
-
SDS-PAGE and western blotting reagents and equipment
Procedure:
-
Treat cells with A-1210477, navitoclax, or the combination for a specified time.
-
Lyse the cells in Co-IP Lysis Buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the primary antibody (e.g., anti-MCL-1) overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads with Co-IP Lysis/Wash Buffer three times.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the immunoprecipitated proteins by western blotting using antibodies against the interaction partners (e.g., anti-BIM).
Conclusion
The combination of A-1210477 and navitoclax represents a promising therapeutic strategy for cancers that have developed resistance to single-agent BCL-2 family inhibitors. The provided protocols and diagrams serve as a guide for researchers to investigate and validate the synergistic potential of this drug combination in various cancer models. By concurrently targeting MCL-1, BCL-2, and BCL-xL, this approach effectively induces apoptosis and may offer a new avenue for treating resistant malignancies.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. promega.com [promega.com]
- 3. kumc.edu [kumc.edu]
- 4. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. promega.com [promega.com]
- 9. bosterbio.com [bosterbio.com]
- 10. broadpharm.com [broadpharm.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: Combination Therapy of A-1210477 and Venetoclax (ABT-199) in Acute Myeloid Leukemia (AML)
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the overproduction of abnormal myeloid blasts and is the most common acute leukemia in adults.[1] A critical mechanism for the survival of AML cells is the evasion of apoptosis, which is primarily regulated by the B-cell lymphoma 2 (BCL-2) family of proteins.[2][3] This family includes anti-apoptotic proteins like BCL-2, BCL-XL, and Myeloid Cell Leukemia 1 (MCL-1), which sequester pro-apoptotic proteins to prevent cell death.[3][4]
Venetoclax (ABT-199) is a highly selective, orally bioavailable BCL-2 inhibitor that has revolutionized the treatment of AML, particularly for older patients or those unfit for intensive chemotherapy.[2][4][5] It functions as a BH3 mimetic, binding to BCL-2 and displacing pro-apoptotic proteins, thereby triggering apoptosis.[4] However, resistance to venetoclax, either primary or acquired, is a significant clinical challenge.[2] A primary mechanism of resistance is the overexpression of other anti-apoptotic proteins, most notably MCL-1.[4][6] MCL-1 can compensate for the inhibition of BCL-2 by sequestering pro-apoptotic proteins, thus allowing cancer cells to survive.[7]
This has led to the rational development of combination therapies that target both BCL-2 and MCL-1. A-1210477 is a potent and selective small-molecule inhibitor of MCL-1.[8][9] Preclinical studies have demonstrated that the combination of A-1210477 and venetoclax results in synergistic apoptosis in AML cell lines and primary patient samples, offering a promising strategy to overcome venetoclax resistance.[1][6][10]
Mechanism of Synergistic Action
The synergistic cytotoxicity of combining A-1210477 and venetoclax stems from the dual blockade of the two key anti-apoptotic proteins, BCL-2 and MCL-1, upon which many AML cells depend for survival.
-
Venetoclax Action : Venetoclax selectively binds to the BH3-binding groove of BCL-2, releasing pro-apoptotic "activator" proteins like BIM and "effector" proteins like BAX and BAK.[4]
-
MCL-1 Upregulation and Resistance : In many AML cells, MCL-1 levels are high or become upregulated upon BCL-2 inhibition. MCL-1 then sequesters the liberated BIM, preventing it from activating BAX and BAK, thus conferring resistance to venetoclax monotherapy.[7][10]
-
A-1210477 Action : A-1210477 selectively binds to MCL-1, preventing it from sequestering BIM.[6][10]
-
Synergistic Apoptosis : When used in combination, venetoclax releases BIM from BCL-2, and A-1210477 simultaneously releases BIM from MCL-1.[6][10] This complete liberation of BIM allows it to fully activate the effector proteins BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and caspase activation, culminating in robust apoptosis.[10]
References
- 1. ashpublications.org [ashpublications.org]
- 2. tandfonline.com [tandfonline.com]
- 3. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Venetoclax and new BCL-2 inhibitors in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting MCL-1 in Hematologic Malignancies: Rationale and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concomitant targeting of BCL2 with venetoclax and MAPK signaling with cobimetinib in acute myeloid leukemia models | Haematologica [haematologica.org]
- 8. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibition of Mcl-1 enhances cell death induced by the Bcl-2-selective inhibitor ABT-199 in acute myeloid leukemia cells - ProQuest [proquest.com]
Application Notes and Protocols: Overcoming ABT-737 Resistance in Acute Myeloid Leukemia (AML) with A-1210477
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1][2] A key survival mechanism for AML cells is the evasion of apoptosis, often mediated by the overexpression of anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family.[1][2] ABT-737 is a BH3 mimetic that inhibits the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, showing promise in cancer therapy.[3] However, resistance to ABT-737 is a significant clinical challenge, frequently driven by the overexpression of another anti-apoptotic protein, Myeloid Cell Leukemia 1 (Mcl-1), which is not effectively targeted by ABT-737.[4]
A-1210477 is a potent and selective small-molecule inhibitor of Mcl-1.[3][5] Research has demonstrated that A-1210477 can effectively overcome ABT-737 resistance in AML cells, both as a single agent and in synergistic combination with ABT-737.[1][6] This document provides detailed application notes and protocols for studying the effects of A-1210477 in overcoming ABT-737 resistance in AML cell lines.
Mechanism of Action
Resistance to ABT-737 in AML is often mediated by the sequestration of the pro-apoptotic protein Bim by Mcl-1. When Bcl-2 and Bcl-xL are inhibited by ABT-737, Mcl-1 can still bind to and inactivate Bim, preventing the activation of the pro-apoptotic effector proteins Bak and Bax, thus inhibiting apoptosis.
A-1210477 circumvents this resistance by directly binding to the BH3-binding groove of Mcl-1 with high affinity, displacing Bim.[7] The released Bim is then free to activate Bak and Bax, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation, ultimately resulting in apoptosis.[7] The combination of A-1210477 and ABT-737 therefore leads to a synergistic induction of apoptosis by simultaneously inhibiting Mcl-1, Bcl-2, and Bcl-xL.[6][7]
Data Presentation
Table 1: In Vitro Efficacy of A-1210477 and ABT-737 in Human AML Cell Lines
| Cell Line | Mcl-1 Expression | Treatment (72h) | Concentration (µM) | Cell Viability (%) |
| HL-60 | Low | Vehicle Control | - | 93 |
| A-1210477 | 0.1 | 47 | ||
| ABT-737 | 1 | 32 | ||
| A-1210477 + ABT-737 | 1 + 1 | 13 | ||
| MOLM-13 | Intermediate | Vehicle Control | - | 95 |
| A-1210477 | 0.1 | 46 | ||
| ABT-737 | 1 | 35 | ||
| A-1210477 + ABT-737 | 1 + 1 | 11 | ||
| MV4-11 | Intermediate | Vehicle Control | - | 93 |
| A-1210477 | 0.1 | 38 | ||
| ABT-737 | 1 | 33 | ||
| A-1210477 + ABT-737 | 1 + 1 | 10 | ||
| OCI-AML3 | High | Vehicle Control | - | 95 |
| A-1210477 | 0.1 | 43 | ||
| ABT-737 | - | Insensitive |
Data compiled from a study by Wang et al., 2019.[2][6]
Table 2: IC50 Values of ABT-737 in AML Cell Lines
| Cell Line | IC50 of ABT-737 (µM) at 24h |
| HL-60 | 0.59 |
| U937 | 0.80 |
Data from a study on the synergistic effects of ABT-737 with Daunorubicin.[8]
Visualizations
References
- 1. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting MCL-1 in Hematologic Malignancies: Rationale and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Mcl-1 enhances cell death induced by the Bcl-2-selective inhibitor ABT-199 in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ABT-737, Synergistically Enhances Daunorubicin-Mediated Apoptosis in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay with A-1210477 for MCL-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (MCL-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (BCL-2) family.[1][2][3] Its overexpression is implicated in the survival of various cancer cells and contributes to resistance against chemotherapy.[3][4] MCL-1 exerts its pro-survival function by sequestering pro-apoptotic proteins like BAK and BIM, thereby preventing the onset of apoptosis.[3][4] This makes MCL-1 a compelling therapeutic target for the development of novel cancer drugs.[4]
A-1210477 is a potent and selective small-molecule inhibitor of MCL-1.[5][6] It binds to MCL-1 with high affinity, disrupting its interaction with pro-apoptotic partners and inducing apoptosis in MCL-1-dependent cancer cells.[6][7] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive assay technology ideal for high-throughput screening (HTS) and characterization of protein-protein interactions.[8][9][10][11] This document provides detailed protocols for a TR-FRET-based competitive binding assay to quantify the inhibitory activity of A-1210477 on the MCL-1/BIM or MCL-1/BAK interaction.
Signaling Pathway
The following diagram illustrates the role of MCL-1 in the intrinsic apoptosis pathway and the mechanism of inhibition by A-1210477. Under normal conditions, MCL-1 sequesters pro-apoptotic proteins like BIM and BAK, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death. A-1210477 binds to the BH3-binding groove of MCL-1, displacing BIM/BAK and freeing them to initiate apoptosis.
Quantitative Data Summary
The following tables summarize the binding affinity and cellular activity of A-1210477.
Table 1: In Vitro Binding Affinity of A-1210477
| Target Protein | Ki (nM) | Selectivity vs. MCL-1 | Assay Type |
| MCL-1 | 0.454[5][12] | - | TR-FRET[5][12] |
| BCL-2 | 132[13] | >290-fold | TR-FRET[5] |
| BCL-xL | >660[13] | >1450-fold | TR-FRET[5] |
| BFL-1 | 660[7] | ~1450-fold | Not Specified |
| BCL-w | 2280[7] | ~5000-fold | Not Specified |
Table 2: Cellular Activity of A-1210477
| Cell Line | Cell Type | IC50 (µM) | Assay Type |
| H929 | Multiple Myeloma | <10 | Cell Viability[5] |
| H2110 | Non-Small Cell Lung Cancer | <10[7] | Cell Viability[5] |
| H23 | Non-Small Cell Lung Cancer | <10[7] | Cell Viability[5] |
| MOLM-13 | Acute Myeloid Leukemia | ~0.1 (at 72h)[14] | Cell Viability[1][14] |
| MV4-11 | Acute Myeloid Leukemia | ~0.1 (at 72h)[14] | Cell Viability[1][14] |
| OCI-AML3 | Acute Myeloid Leukemia | ~0.1 (at 72h)[14] | Cell Viability[1][14] |
| HL-60 | Acute Myeloid Leukemia | ~0.1 (at 72h)[14] | Cell Viability[1][14] |
Experimental Protocols
Principle of the TR-FRET Assay
The TR-FRET assay for MCL-1 inhibition is a competitive binding assay. It relies on the energy transfer between a donor fluorophore (e.g., Terbium-cryptate) and an acceptor fluorophore (e.g., a fluorescently labeled peptide). In this assay, a tagged MCL-1 protein (e.g., GST-tagged or His-tagged) is labeled with an antibody conjugated to the donor fluorophore. A peptide derived from the BH3 domain of a pro-apoptotic protein like BAK or BIM, labeled with the acceptor fluorophore, serves as the tracer. When the tracer peptide binds to MCL-1, the donor and acceptor are brought into close proximity, resulting in a high TR-FRET signal. A-1210477 competes with the tracer peptide for binding to MCL-1, leading to a decrease in the TR-FRET signal in a dose-dependent manner.
Experimental Workflow
The following diagram outlines the major steps in the TR-FRET assay for screening MCL-1 inhibitors.
Materials and Reagents
-
A-1210477: Prepare a stock solution in DMSO (e.g., 10 mM).
-
MCL-1 Protein: Recombinant human GST-tagged MCL-1.
-
Tracer Peptide: Fluorescently labeled BAK BH3 peptide (f-Bak).
-
Donor Antibody: Terbium-labeled anti-GST antibody.
-
Assay Buffer: 4.52 mM monobasic potassium phosphate, 15.48 mM dibasic potassium phosphate, 1 mM sodium EDTA, 0.05% Pluronic F-68, 50 mM sodium chloride, and 1 mM DTT, pH 7.5.[5][6][7]
-
Assay Plate: Low-volume, 384-well, non-binding, white microtiter plate.
-
TR-FRET Plate Reader: An instrument capable of time-resolved fluorescence detection with appropriate excitation and emission filters (e.g., excitation at 340 nm, emission at 495/510 nm for the donor and 520/525 nm for the acceptor).[5][7]
Assay Protocol
-
Compound Preparation:
-
Prepare a serial dilution of A-1210477 in DMSO.
-
Further dilute the compound solutions in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%).[15]
-
-
Assay Plate Setup:
-
Add the diluted A-1210477 solutions to the appropriate wells of the 384-well plate.
-
Include control wells:
-
Positive Control (Maximum FRET): Contains the assay mixture with DMSO only (no inhibitor).
-
Negative Control (Background): Contains assay buffer and DMSO only (no protein, tracer, or antibody).
-
-
-
Reagent Addition:
-
Prepare a master mix of the assay reagents in the assay buffer. The final concentrations in the well should be:
-
Dispense the master mix into all wells containing the compound and the positive control wells.
-
-
Incubation:
-
Data Acquisition:
Data Analysis
-
Calculate the TR-FRET Ratio: For each well, divide the acceptor emission signal by the donor emission signal.
-
Normalize the Data:
-
Subtract the average TR-FRET ratio of the negative control wells from all other wells.
-
Express the data as a percentage of inhibition relative to the positive control (0% inhibition) and negative control (100% inhibition).
-
-
Determine IC50:
-
Plot the percentage of inhibition against the logarithm of the A-1210477 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
This document provides a comprehensive guide for utilizing A-1210477 in a TR-FRET assay to study the inhibition of the MCL-1 protein-protein interaction. The detailed protocols and supporting data are intended to facilitate the adoption of this assay in research and drug discovery settings for the identification and characterization of novel MCL-1 inhibitors. The high affinity and selectivity of A-1210477 make it an excellent tool compound for validating this assay and for further investigation into the therapeutic potential of targeting MCL-1 in cancer.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. A time-resolved fluorescence resonance energy transfer assay for high-throughput screening of 14-3-3 protein-protein interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using TR-FRET to Investigate Protein-Protein Interactions: A Case Study of PXR-Coregulator Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Probe A-1210477 | Chemical Probes Portal [chemicalprobes.org]
- 13. Bcl-2 compound (inhibitors, antagonists)-ProbeChem.com [probechem.com]
- 14. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for In Vivo Studies with A-1210477
Audience: Researchers, scientists, and drug development professionals.
Introduction: A-1210477 is a potent and highly selective small-molecule inhibitor of Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic protein belonging to the B-cell lymphoma 2 (BCL-2) family.[1][2] MCL-1 is overexpressed in various hematological malignancies and solid tumors, where it plays a critical role in promoting cell survival and conferring resistance to chemotherapy.[3][4] A-1210477 binds to MCL-1 with high affinity (Ki = 0.454 nM), disrupting its interaction with pro-apoptotic proteins like BIM and leading to the induction of apoptosis in MCL-1-dependent cancer cells.[1] These application notes provide detailed protocols and experimental design considerations for conducting in vivo studies to evaluate the efficacy of A-1210477 in preclinical cancer models.
Mechanism of Action and Signaling Pathway
A-1210477 functions as a BH3 mimetic, specifically targeting the BH3-binding groove of the MCL-1 protein.[5] In healthy cells, anti-apoptotic proteins like MCL-1, BCL-2, and BCL-xL sequester pro-apoptotic "executor" proteins BAX and BAK, preventing them from oligomerizing and forming pores in the mitochondrial outer membrane. This sequestration inhibits the release of cytochrome c and subsequent caspase activation, thereby preventing apoptosis.[4] In many cancers, overexpression of MCL-1 is a key survival mechanism. A-1210477 selectively binds to MCL-1, displacing pro-apoptotic BH3-only proteins (e.g., BIM, NOXA).[6] This frees BAX and BAK to induce mitochondrial outer membrane permeabilization (MOMP), leading to the activation of the apoptotic cascade and programmed cell death.[4]
Experimental Design and Data Presentation
Effective in vivo studies require careful planning, including the selection of appropriate animal models, dosing regimens, and endpoints. General guidelines for designing robust preclinical efficacy studies should be followed.[7][8][9]
Key Considerations:
-
Animal Model Selection: The choice of model is critical. For hematological malignancies like Acute Myeloid Leukemia (AML), xenograft models using immunodeficient mice (e.g., NSG) are common.[5] For solid tumors, patient-derived xenografts (PDXs) or syngeneic models can be used.[10][11]
-
Dose-Range Finding: A maximum tolerated dose (MTD) study should be performed prior to the main efficacy study to establish a safe and effective dose range.[7]
-
Control Groups: Appropriate controls are essential for data interpretation. These should include a vehicle control group and may include a standard-of-care treatment group for comparison.[7]
-
Endpoints: Primary endpoints typically include tumor growth inhibition, reduction in tumor burden (e.g., percentage of human CD45+ cells in bone marrow for AML models), and overall survival.[3][5]
Data Presentation Tables
Quantitative data should be summarized for clarity. The following tables provide examples based on published studies.
Table 1: Example In Vivo Efficacy Study Parameters for A-1210477 in AML Models Data extracted from a study evaluating A-1210477 in AML xenografts.[5]
| Parameter | Description |
| Animal Model | 8-week-old NSG-SGM3 mice |
| Cell Lines | MOLM-13, MV4-11, HL-60, OCI-AML3 (1x10^6 cells per mouse) |
| Engraftment | Intravenous (tail vein) injection of AML cells |
| Treatment Start | 7 days post-cell injection |
| Drug | A-1210477 |
| Dose Levels | 50, 75, or 100 mg/kg |
| Administration Route | Intraperitoneal (IP) Injection |
| Dosing Schedule | Three times per week for 35 days (total of 15 injections) |
| Vehicle Control | DMSO (0.001%) |
| Primary Endpoint | Analysis of human CD45+ cells in bone marrow, liver, spleen, and lung via flow cytometry and IHC |
Table 2: Example Formulations for In Vivo Administration of A-1210477 Formulation components are critical for solubility and bioavailability.[1]
| Formulation | Component | Percentage/Ratio |
| Aqueous Formulation | DMSO | 5% |
| PEG300 | 40% | |
| Tween 80 | 5% | |
| ddH₂O | 50% | |
| Oil-based Formulation | DMSO | 5% |
| Corn Oil | 95% |
Experimental Protocols
Protocol 1: Preparation of A-1210477 for In Vivo Dosing (Aqueous Formulation)
This protocol describes the preparation of a 10 mg/mL solution of A-1210477. Adjustments can be made based on the desired final concentration.
Materials:
-
A-1210477 powder
-
Dimethyl sulfoxide (DMSO), sterile
-
PEG300, sterile
-
Tween 80, sterile
-
Sterile deionized water (ddH₂O) or saline
-
Sterile conical tubes and syringes
Procedure:
-
Weigh the required amount of A-1210477 powder and place it in a sterile conical tube.
-
Prepare a stock solution by dissolving A-1210477 in DMSO. For a 10 mg/mL final solution, first create a concentrated stock in DMSO (e.g., 200 mg/mL).
-
In a separate sterile tube, prepare the vehicle solution. For 1 mL of final formulation, mix 400 µL of PEG300 and 50 µL of Tween 80.
-
Add 50 µL of the A-1210477 DMSO stock solution to the PEG300/Tween 80 mixture. Vortex until the solution is clear.
-
Slowly add 500 µL of sterile ddH₂O or saline to the mixture while vortexing to reach the final volume of 1 mL.
-
The final concentration of the components will be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% water.[1]
-
Note: It is recommended to prepare this working solution fresh on the day of use.[2]
Protocol 2: In Vivo Efficacy Study in an AML Xenograft Mouse Model
This protocol is adapted from a study demonstrating the efficacy of A-1210477 in overcoming resistance to BCL-2/BCL-xL antagonists.[3][5]
Materials:
-
Immunodeficient mice (e.g., NSG-SGM3), 8 weeks old
-
Human AML cell lines (e.g., OCI-AML3, MOLM-13)
-
RPMI-1640 media with 10% FBS
-
A-1210477 dosing solution (prepared as in Protocol 1)
-
Vehicle control solution
-
Irradiation source (optional, for enhanced engraftment)
-
Standard animal housing and monitoring equipment
Procedure:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Cell Culture: Culture AML cells according to standard protocols. Ensure cells are in the logarithmic growth phase and have >95% viability before injection.
-
Irradiation (Optional): To enhance AML cell engraftment, irradiate the mice with a sublethal dose (e.g., 100 cGy) 24 hours before cell injection.[5]
-
Cell Implantation: Harvest, wash, and resuspend AML cells in sterile PBS or culture medium. Inject 1x10⁶ cells in a volume of 100-200 µL into the tail vein of each mouse.
-
Tumor Engraftment Period: Allow 7 days for the AML cells to engraft and proliferate.
-
Group Assignment: Randomize mice into treatment and control groups (n=8-10 mice per group is recommended).
-
Treatment Administration:
-
Administer A-1210477 via intraperitoneal (IP) injection at the desired dose (e.g., 50, 75, or 100 mg/kg).
-
Administer the vehicle solution to the control group.
-
Follow the dosing schedule (e.g., three times per week) for the duration of the study (e.g., 35 days).[5]
-
-
Monitoring: Monitor animal health daily. Record body weight 2-3 times per week and check for any signs of toxicity. Tumor burden can be monitored by peripheral blood sampling for human CD45+ cells if applicable.
-
Endpoint Analysis:
-
At the end of the study, euthanize mice according to IACUC-approved guidelines.
-
Collect bone marrow, spleen, and liver for analysis.[3]
-
Prepare single-cell suspensions from tissues.
-
Perform flow cytometry to quantify the percentage of engrafted human AML cells (human CD45+).
-
Perform immunohistochemistry (IHC) on fixed tissues to visualize AML cell infiltration.[5]
-
Experimental Workflow Visualization
The following diagram outlines the typical workflow for an in vivo efficacy study.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dctd.cancer.gov [dctd.cancer.gov]
- 8. Issues in experimental design and endpoint analysis in the study of experimental cytotoxic agents in vivo in breast cancer and other models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A-1210477: A Potent and Selective Mcl-1 Inhibitor for Investigating Mitochondrial Apoptosis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
A-1210477 is a highly potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), a key member of the Bcl-2 family.[1][2][3] Mcl-1 is frequently overexpressed in various cancers, contributing to tumor survival and resistance to conventional therapies.[4][5] A-1210477 binds to Mcl-1 with high affinity, disrupting its interaction with pro-apoptotic proteins like Bim, which unleashes the mitochondrial apoptosis pathway, also known as the intrinsic pathway.[3] This targeted mechanism makes A-1210477 an invaluable tool for studying the intricacies of Mcl-1-dependent apoptosis and for exploring novel anti-cancer therapeutic strategies, including its synergistic effects with other Bcl-2 family inhibitors like Navitoclax.[1][3]
Mechanism of Action
A-1210477 selectively binds to the BH3-binding groove of Mcl-1, preventing it from sequestering pro-apoptotic "BH3-only" proteins such as Bim and Noxa.[3] This inhibition leads to the activation of the pro-apoptotic effector proteins Bak and Bax, which then oligomerize in the outer mitochondrial membrane. This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, and subsequent activation of the caspase cascade, culminating in apoptotic cell death.[6][7]
Quantitative Data
The following tables summarize the key quantitative data for A-1210477, highlighting its potency and selectivity.
Table 1: Binding Affinity and Inhibitory Concentration of A-1210477
| Parameter | Value | Reference |
| Ki (Mcl-1) | 0.454 nM | [1][3] |
| IC50 (Mcl-1) | 26.2 nM | [1] |
Table 2: Cellular Activity of A-1210477 in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | MCL-1 Level | A-1210477 (0.1 µM, 72h) % Viability | Reference |
| HL-60 | Low | 47% | [4][8] |
| MOLM-13 | Intermediate | 46% | [4][8] |
| MV4-11 | Intermediate | 38% | [4][8] |
| OCI-AML3 | High | 43% | [4][8] |
Table 3: Synergistic Effects of A-1210477 with ABT-737 in AML Cell Lines
| Cell Line | Treatment (1 µM, 72h) | % Viability | Reference |
| MOLM-13 | ABT-737 alone | 35% | [4][8] |
| A-1210477 alone | 28% | [4][8] | |
| Combination | 11% | [4][8] | |
| MV4-11 | ABT-737 alone | 33% | [4][8] |
| A-1210477 alone | 27% | [4][8] | |
| Combination | 10% | [4][8] | |
| HL-60 | ABT-737 alone | 32% | [4][8] |
| A-1210477 alone | 29% | [4][8] | |
| Combination | 13% | [4][8] |
Signaling Pathway and Experimental Workflow Visualizations
Caption: A-1210477 induced mitochondrial apoptosis pathway.
Caption: Experimental workflow for studying A-1210477.
Experimental Protocols
Protocol 1: Cell Viability Assay (Using CellTiter-Glo®)
This protocol is designed to assess the effect of A-1210477 on cell proliferation and viability.[1]
Materials:
-
Cells of interest (e.g., adherent or suspension cancer cell lines)
-
Complete cell culture medium
-
A-1210477 stock solution (e.g., 10 mM in DMSO)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
For adherent cells, seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
For suspension cells (e.g., multiple myeloma lines), seed 15,000-20,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment (for adherent cells) or stabilization.
-
-
Compound Treatment:
-
Prepare serial dilutions of A-1210477 in complete culture medium. A common concentration range is from 30 µM down to 0.001 µM in half-log steps.[1]
-
Include a DMSO vehicle control (at the same final concentration as the highest A-1210477 concentration).
-
Add the diluted compound to the respective wells.
-
-
Incubation:
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by performing a non-linear regression analysis of the concentration-response curve.[1]
-
Protocol 2: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based protocol quantifies the percentage of apoptotic and necrotic cells following treatment with A-1210477.
Materials:
-
Cells treated with A-1210477 as described in Protocol 1.
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Harvest cells after the desired treatment period. For adherent cells, use trypsinization. For suspension cells, collect by centrifugation.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Identify four cell populations:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol assesses the disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptosis pathway, using the ratiometric dye JC-1.
Materials:
-
Cells treated with A-1210477.
-
JC-1 dye (e.g., from MitoProbe™ JC-1 Assay Kit)
-
Complete cell culture medium
-
PBS or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with A-1210477 for the desired time in a suitable culture vessel (e.g., 6-well plate or coverslips for microscopy).
-
-
JC-1 Staining:
-
After treatment, remove the medium and wash the cells once with warm PBS or HBSS.
-
Load the cells with JC-1 dye at a final concentration of 1-10 µM in complete medium.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Wash the cells twice with warm PBS or HBSS to remove excess dye.
-
-
Analysis:
-
For microscopy: Mount coverslips and visualize immediately under a fluorescence microscope. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).
-
For flow cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer. Detect green fluorescence in the FL1 channel and red fluorescence in the FL2 channel. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization.
-
Conclusion
A-1210477 is a powerful research tool for dissecting the role of Mcl-1 in apoptosis and cancer biology. Its high selectivity and potency allow for precise interrogation of the mitochondrial apoptosis pathway. The provided protocols offer a starting point for researchers to investigate the cellular effects of A-1210477 and to explore its potential as a single agent or in combination therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A 1210477 | CAS 1668553-26-1 | A1210477 | Tocris Bioscience [tocris.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial Control of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 7. m.youtube.com [m.youtube.com]
- 8. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing A-1210477 Concentration for Cell Viability Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing A-1210477, a potent and selective Mcl-1 inhibitor, in cell viability assays.[1][2][3] Below you will find detailed protocols, troubleshooting advice, and frequently asked questions to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of A-1210477?
A-1210477 is a selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), a member of the B-cell lymphoma 2 (Bcl-2) family.[1][2][4] It binds to Mcl-1 with high affinity, disrupting the interaction between Mcl-1 and pro-apoptotic proteins like BIM.[3] This disruption unleashes pro-apoptotic signals, leading to the activation of the intrinsic apoptotic pathway, characterized by mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.[4]
Q2: What is the recommended starting concentration range for A-1210477 in a cell viability assay?
Based on published data, a common starting concentration range for A-1210477 is from 0.001 µM to 30 µM, often in half-log dilutions.[1][5] However, the optimal concentration is highly cell-line dependent. For initial experiments, a broad range is recommended to determine the IC50 value for your specific cell line. For example, in acute myeloid leukemia (AML) cell lines, significant decreases in viability were observed at concentrations as low as 0.1 µM after 72 hours of treatment.[6][7]
Q3: How should I prepare and store A-1210477?
A-1210477 is soluble in dimethyl sulfoxide (DMSO).[1][8] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM in DMSO) and store it at -20°C.[2] Avoid repeated freeze-thaw cycles.[8] For cell culture experiments, the final DMSO concentration in the media should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.[9]
Q4: What are some common cell viability assays compatible with A-1210477 treatment?
Several colorimetric, fluorometric, and luminescent assays can be used to assess cell viability after A-1210477 treatment. Commonly used methods include:
-
MTT/MTS Assays: These assays measure the metabolic activity of viable cells.[10]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.[1][5]
-
Real-Time-Glo™ MT Cell Viability Assay: This is a real-time, non-lytic assay that measures cell viability over time.[6]
-
Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity.[9]
Experimental Protocols
General Protocol for a Cell Viability Assay using A-1210477
This protocol provides a general framework. Optimization of cell seeding density, A-1210477 concentration, and incubation time is crucial for each cell line.
Materials:
-
A-1210477 stock solution (in DMSO)
-
Appropriate cell culture medium
-
96-well clear or opaque-walled tissue culture plates
-
Selected cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader (absorbance, fluorescence, or luminescence)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density. Include wells with medium only for background control.
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach (for adherent cells).
-
Compound Preparation: Prepare serial dilutions of A-1210477 in the complete cell culture medium.
-
Treatment: Remove the old medium and add the medium containing the desired concentrations of A-1210477. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation with Compound: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[1][6]
-
Cell Viability Measurement: Perform the chosen cell viability assay according to the manufacturer's instructions.[10][11][12]
-
Data Analysis: Subtract the background reading from all wells. Normalize the results to the vehicle-treated control wells to calculate the percentage of cell viability.
Data Presentation
Table 1: Reported IC50 and Effective Concentrations of A-1210477 in Various Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 / Effective Concentration | Reference |
| H2110 | Non-Small Cell Lung Cancer | CellTiter-Glo | 48 hours | < 10 µM | [5] |
| H23 | Non-Small Cell Lung Cancer | CCK8 | 24 hours | Not specified | [1] |
| HL-60 | Acute Myeloid Leukemia | Real-Time-Glo™ MT | 72 hours | Significant viability decrease at 0.1 µM | [6][7] |
| MOLM-13 | Acute Myeloid Leukemia | Real-Time-Glo™ MT | 72 hours | Significant viability decrease at 0.1 µM | [6][7] |
| MV4-11 | Acute Myeloid Leukemia | Real-Time-Glo™ MT | 72 hours | Significant viability decrease at 0.1 µM | [6][7] |
| OCI-AML3 | Acute Myeloid Leukemia | Real-Time-Glo™ MT | 72 hours | Significant viability decrease at 0.1 µM | [6][7] |
| SKBR3 | Breast Cancer | Not specified | 24 hours | Apoptosis induction observed | [13] |
Table 2: Solubility of A-1210477
| Solvent | Concentration | Reference |
| DMSO | Up to 10 mg/mL | [8] |
| DMSO | 3 mg/mL (3.52 mM) | [1] |
| DMSO | 6 mg/mL (7.05 mM) | [1] |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant decrease in cell viability | 1. A-1210477 concentration is too low. 2. Incubation time is too short. 3. The cell line is resistant to Mcl-1 inhibition. 4. Compound inactivity. | 1. Perform a dose-response experiment with a wider and higher concentration range. 2. Increase the incubation time (e.g., 48 or 72 hours).[1][6] 3. Verify Mcl-1 expression in your cell line. Consider using a positive control cell line known to be sensitive to A-1210477.[14] 4. Ensure proper storage and handling of the compound. Test a fresh batch if necessary. |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Pipetting errors during compound addition or reagent dispensing. 3. Edge effects in the 96-well plate. 4. Compound precipitation. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Use a calibrated multichannel pipette and be consistent with your technique. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 4. Visually inspect the wells for any precipitate after adding the compound. Ensure the final DMSO concentration is not too high. |
| Unexpected increase in viability at high concentrations | 1. Compound precipitation at high concentrations can interfere with optical-based assays. 2. Off-target effects of the compound. | 1. Visually inspect the wells for precipitates. Consider using a different type of viability assay (e.g., luminescent vs. colorimetric). 2. Review literature for known off-target effects. This is less likely with a highly selective inhibitor but remains a possibility. |
| Vehicle control (DMSO) shows toxicity | 1. Final DMSO concentration is too high. 2. Cell line is particularly sensitive to DMSO. | 1. Ensure the final DMSO concentration in the culture medium is kept low (ideally ≤ 0.1%, but not exceeding 0.5%).[9] 2. Perform a DMSO toxicity curve for your specific cell line to determine the maximum tolerated concentration. |
Visualizations
Caption: A-1210477 inhibits Mcl-1, leading to apoptosis.
Caption: Experimental workflow for a cell viability assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. dojindo.com [dojindo.com]
- 13. researchgate.net [researchgate.net]
- 14. Targeting MCL-1 triggers DNA damage and an anti-proliferative response independent from apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
A-1210477 stability in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of A-1210477 in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing A-1210477 stock solutions?
A1: It is recommended to prepare a high-concentration stock solution of A-1210477, for example, in Dimethyl Sulfoxide (DMSO). Ensure the compound is completely dissolved. Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
Q2: What are the general storage conditions for A-1210477 stock solutions?
A2: A-1210477 stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[2] To ensure the integrity of the compound, it is crucial to avoid repeated freeze-thaw cycles by storing it in aliquots.[1]
Q3: How stable is A-1210477 in cell culture media?
A3: Currently, there is no publicly available quantitative data on the stability of A-1210477 in specific cell culture media such as DMEM or RPMI-1640 over extended periods. The stability of a small molecule in cell culture media can be influenced by factors such as the components of the media, pH, temperature, and exposure to light. It is highly recommended to determine the stability of A-1210477 under your specific experimental conditions. A detailed protocol for assessing stability is provided in this guide.
Q4: What is the mechanism of action of A-1210477?
A4: A-1210477 is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1), which is a member of the BCL-2 family.[1][2] By binding to MCL-1, A-1210477 prevents it from sequestering pro-apoptotic proteins like BIM. This leads to the activation of BAX and BAK, resulting in mitochondrial outer membrane permeabilization, cytochrome c release, and ultimately, apoptosis.[2][3]
A-1210477 Signaling Pathway
Caption: A-1210477 inhibits MCL-1, leading to apoptosis.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity of A-1210477 in my experiments.
-
Possible Cause: Degradation of A-1210477 in the cell culture medium during long incubation periods.
-
Suggested Solution:
-
Perform a stability study of A-1210477 in your specific cell culture medium at 37°C over your experimental timeframe (e.g., 24, 48, 72 hours). A detailed protocol is provided below.
-
If significant degradation is observed, consider replenishing the medium with freshly prepared A-1210477 at regular intervals during long-term experiments.
-
Ensure that the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[1]
-
Issue 2: I observe precipitation in my cell culture medium after adding A-1210477.
-
Possible Cause: Poor solubility of A-1210477 at the desired concentration in the cell culture medium.
-
Suggested Solution:
-
Ensure the final concentration of the solvent (e.g., DMSO) is kept low (typically <0.5%) to avoid both solvent-induced toxicity and compound precipitation.[4]
-
Prepare serial dilutions of the A-1210477 stock solution in pre-warmed (37°C) cell culture medium.
-
Visually inspect the medium for any signs of precipitation after adding the compound. If precipitation occurs, you may need to lower the final concentration of A-1210477.
-
Issue 3: High variability in results between replicate wells or experiments.
-
Possible Cause: Inconsistent dosing due to incomplete solubilization or degradation of A-1210477.
-
Suggested Solution:
-
Vortex the diluted A-1210477 solution thoroughly before adding it to the cells.
-
Standardize the experimental workflow, including incubation times and cell seeding densities, to minimize variability.[4]
-
Prepare fresh dilutions of A-1210477 from a validated stock solution for each experiment to ensure consistent starting concentrations.
-
Troubleshooting Workflow for Inconsistent Results
Caption: A workflow for troubleshooting inconsistent results.
Experimental Protocol: Stability of A-1210477 in Cell Culture Media
This protocol outlines a general procedure to determine the stability of A-1210477 in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
A-1210477
-
DMSO (anhydrous, high-purity)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS)
-
Sterile, low-protein-binding microcentrifuge tubes or a 24-well plate
-
HPLC system with a UV detector and a suitable C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase)
-
Internal standard (optional, for improved quantification)
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of A-1210477 in DMSO.
-
Prepare the working solution by diluting the stock solution in the cell culture medium to the final desired concentration (e.g., 10 µM). Prepare enough volume for all time points.
-
-
Incubation:
-
Aliquot the A-1210477-containing medium into sterile tubes or wells of a plate.
-
Incubate the samples at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), collect an aliquot from each sample. The 0-hour time point should be collected immediately after preparation.
-
-
Sample Processing:
-
For each aliquot, precipitate proteins by adding 2-3 volumes of cold acetonitrile. If using an internal standard, it should be in the acetonitrile.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to HPLC vials for analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method with a C18 column to separate A-1210477 from media components.
-
The concentration of A-1210477 at each time point is determined by measuring the peak area from the HPLC chromatogram.
-
-
Data Analysis:
-
Calculate the percentage of A-1210477 remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining A-1210477 against time to determine the stability profile.
-
Experimental Workflow for Stability Assessment
References
Troubleshooting A-1210477 precipitation in aqueous solutions
Welcome to the technical support center for A-1210477. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of A-1210477 and to troubleshoot common issues, particularly its precipitation in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is A-1210477 and what is its mechanism of action?
A-1210477 is a potent and highly selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] MCL-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulate apoptosis (programmed cell death).[3][4] In many cancers, MCL-1 is overexpressed, allowing cancer cells to evade apoptosis and contributing to therapeutic resistance.[4] A-1210477 binds to MCL-1 with high affinity, preventing it from sequestering pro-apoptotic proteins like BIM, BAK, and BAX.[1][5] This frees the pro-apoptotic proteins to initiate the mitochondrial pathway of apoptosis, leading to cancer cell death.[3][5]
Q2: In what solvents is A-1210477 soluble?
A-1210477 is soluble in dimethyl sulfoxide (DMSO) but is insoluble in water and ethanol.[3] For experimental use, it is typically prepared as a concentrated stock solution in anhydrous, high-purity DMSO.
Q3: Why does A-1210477 precipitate when I add it to my aqueous cell culture medium or buffer?
This is a common issue for many hydrophobic small molecules and is often referred to as "crashing out" or "salting out".[6] A-1210477 is poorly soluble in aqueous environments. When a concentrated DMSO stock solution is diluted into a large volume of aqueous medium, the DMSO concentration drops significantly. The aqueous solution cannot maintain the compound in a dissolved state, leading to the formation of a precipitate.[6]
Q4: Can I use a precipitated solution for my experiment?
No, it is not recommended. If a precipitate has formed, the actual concentration of A-1210477 in your solution is unknown and will be lower than intended. This will lead to inaccurate and unreliable experimental results.
Troubleshooting Guide: A-1210477 Precipitation
This guide provides a systematic approach to preventing and resolving precipitation issues with A-1210477 in aqueous solutions.
Issue 1: Immediate Precipitation Upon Addition to Aqueous Solution
Cause: The final concentration of A-1210477 exceeds its solubility limit in the aqueous medium due to a rapid change in solvent polarity.
Solutions:
-
Optimize Final DMSO Concentration: Maintain the final DMSO concentration in your cell culture medium or buffer as low as possible, ideally below 0.1%, to minimize solvent effects and cytotoxicity. However, for some experiments, a slightly higher concentration (up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Perform Serial Dilutions: Instead of adding the high-concentration DMSO stock directly to the aqueous solution, perform a serial dilution in DMSO first to lower the concentration. Then, add the final, more diluted DMSO stock to your pre-warmed medium.
-
Step-wise Addition and Mixing: Add the A-1210477 DMSO stock dropwise to the vortexing or swirling aqueous solution. This ensures rapid and even dispersion, preventing localized high concentrations that are prone to precipitation.
-
Warm the Aqueous Solution: Gently warming your cell culture medium or buffer to 37°C before adding the A-1210477 stock can help to increase its solubility.
-
Consider Co-solvents: For in vivo or certain in vitro assays, formulations with co-solvents like PEG300 and Tween-80 can be used to create a clear solution.[3][7]
Issue 2: Solution Becomes Cloudy or Precipitates Over Time
Cause: The compound may be slowly coming out of a supersaturated solution, or there may be interactions with components in the medium over time. Temperature fluctuations during storage can also contribute to precipitation.
Solutions:
-
Prepare Fresh Working Solutions: It is highly recommended to prepare fresh working solutions of A-1210477 in your aqueous medium for each experiment. Avoid storing diluted aqueous solutions for extended periods.
-
Proper Storage of Stock Solutions: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure the vials are tightly sealed to prevent the absorption of moisture, as water in the DMSO can reduce the solubility of A-1210477.[3]
Quantitative Data Summary
The following table summarizes the known solubility of A-1210477 in various solvents. Specific solubility data under different pH and temperature conditions are not extensively published; therefore, empirical determination for your specific buffer system is recommended.
| Solvent | Concentration | Notes |
| DMSO | ≥ 10 mg/mL | Sonication may be required to fully dissolve the compound.[7] Use fresh, anhydrous DMSO.[3] |
| Water | Insoluble | [3] |
| Ethanol | Insoluble | [3] |
| In Vivo Formulation 1 | ≥ 1 mg/mL (Clear Solution) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[7] |
| In Vivo Formulation 2 | 1 mg/mL (Suspended Solution) | 10% DMSO, 90% (20% SBE-β-CD in saline). Requires sonication.[7] |
| In Vivo Formulation 3 | ≥ 1 mg/mL (Clear Solution) | 10% DMSO, 90% corn oil.[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM A-1210477 Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of A-1210477 powder (Molecular Weight: 850.04 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution thoroughly. If necessary, sonicate the vial in a water bath for 10-15 minutes to ensure complete dissolution.
-
Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into single-use vials and store at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of a 1 µM Working Solution in Cell Culture Medium
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM A-1210477 stock solution at room temperature.
-
Intermediate Dilution (in DMSO): Prepare an intermediate dilution of the stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock.
-
Prepare Final Working Solution: Pre-warm the complete cell culture medium to 37°C. Add the 1 mM intermediate stock to the medium at a 1:1000 ratio (e.g., 1 µL of 1 mM stock into 1 mL of medium) while gently vortexing. This will result in a final A-1210477 concentration of 1 µM with a final DMSO concentration of 0.1%.
-
Final Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells. Use the solution immediately.
Visualizations
A-1210477 Signaling Pathway
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 5. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondria and the Bcl-2 family proteins in apoptosis signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A-1210477 Technical Support Center: Identifying and Mitigating Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing the potent and selective MCL-1 inhibitor, A-1210477. The following resources address potential off-target effects and offer troubleshooting strategies to ensure data integrity and proper interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: How selective is A-1210477 for MCL-1 over other BCL-2 family proteins?
A-1210477 is a highly potent and selective inhibitor of Myeloid Cell Leukemia 1 (MCL-1). It exhibits a high affinity for MCL-1 with a Ki of approximately 0.454 nM and an IC50 of 26.2 nM.[1] Critically, it demonstrates over 100-fold selectivity for MCL-1 when compared to other anti-apoptotic BCL-2 family members such as BCL-2 and BCL-XL.[1]
Q2: What are the known on-target effects of A-1210477?
The primary on-target effect of A-1210477 is the competitive inhibition of the BH3-binding groove of the MCL-1 protein. This disrupts the interaction between MCL-1 and pro-apoptotic proteins like BIM and BAK.[2][3] The release of these pro-apoptotic factors triggers the intrinsic apoptosis pathway, leading to caspase activation and cell death in cancer cells that are dependent on MCL-1 for survival.[1][2]
Q3: I've observed an increase in total MCL-1 protein levels after treating my cells with A-1210477. Is this an off-target effect?
This is a documented cellular response to A-1210477 and is not considered a classic off-target effect.[4] Treatment with A-1210477 has been shown to cause an elevation in MCL-1 protein levels in various cell lines.[4] While the exact mechanism is still under investigation, it is hypothesized to be a compensatory feedback mechanism within the cell in response to the inhibition of MCL-1's anti-apoptotic function. Despite this increase in total protein, A-1210477 effectively displaces pro-apoptotic partners like BIM from MCL-1, ensuring the induction of apoptosis.[4]
Q4: Some studies report DNA damage upon A-1210477 treatment. Is this a confirmed off-target effect?
The observation of DNA damage, often measured by an increase in γH2AX, has been reported in some contexts following treatment with A-1210477.[5] However, it is currently unclear if this is a direct off-target effect or a downstream consequence of MCL-1 inhibition. MCL-1 has been implicated in cellular processes beyond apoptosis, including the regulation of cell-cycle progression and DNA damage repair.[6] Therefore, the observed DNA damage may be an indirect result of disrupting these non-canonical functions of MCL-1.[6] Further investigation is needed to fully elucidate this mechanism.
Q5: What is the recommended starting concentration for A-1210477 in cellular assays?
The optimal concentration of A-1210477 will vary depending on the cell line and the experimental endpoint. For cellular viability assays, concentrations typically range from 0.001 µM to 30 µM.[1] It is crucial to perform a dose-response experiment to determine the EC50 for your specific cell line and experimental conditions. Using the lowest effective concentration that elicits the desired on-target phenotype will help minimize potential off-target effects.
Data Summary
Table 1: In Vitro Potency and Selectivity of A-1210477
| Target | Assay Type | Ki (nM) | IC50 (nM) | Selectivity vs. MCL-1 |
| MCL-1 | TR-FRET Binding | 0.454 | - | - |
| MCL-1 | Cell Viability (H929) | - | 26.2 | - |
| BCL-2 | TR-FRET Binding | 132 | - | >290-fold |
| BCL-XL | TR-FRET Binding | >660 | - | >1450-fold |
Data compiled from multiple sources.[1][7]
Troubleshooting Guides
Issue 1: Unexpected or inconsistent cellular phenotype observed.
-
Possible Cause: Off-target effects, cellular context dependency, or incorrect inhibitor concentration.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Perform a target engagement assay (see Protocol 2) to verify that A-1210477 is binding to MCL-1 in your cells at the concentrations used.
-
Perform Dose-Response Analysis: If not already done, conduct a thorough dose-response experiment to ensure you are using an appropriate concentration of A-1210477.
-
Orthogonal Validation:
-
Use a structurally and mechanistically different MCL-1 inhibitor to see if it recapitulates the observed phenotype.
-
Utilize genetic approaches such as siRNA or CRISPR/Cas9 to knockdown or knockout MCL-1 and compare the resulting phenotype to that of A-1210477 treatment.
-
-
Control Cell Line: Include a control cell line that is known to be insensitive to MCL-1 inhibition to distinguish on-target from off-target toxicity.
-
Issue 2: Observing MCL-1 protein upregulation and uncertain about on-target effect.
-
Possible Cause: This is an expected cellular response to A-1210477.[4] The key is to confirm that the inhibitor is still functionally disrupting MCL-1's interactions.
-
Troubleshooting Steps:
-
Co-Immunoprecipitation (Co-IP): Perform a Co-IP of MCL-1 and assess the binding of pro-apoptotic proteins like BIM. Treatment with A-1210477 should lead to a decrease in the amount of BIM co-immunoprecipitating with MCL-1, even if total MCL-1 levels are elevated.
-
Monitor Apoptosis Markers: Concurrently measure markers of apoptosis such as cleaved caspase-3 or PARP cleavage. A robust apoptotic response will confirm that the on-target mechanism is active despite the increase in MCL-1 protein.
-
Experimental Protocols
Protocol 1: Determining Cellular IC50 using a Luminescent Viability Assay
-
Cell Seeding: Seed adherent cells at a density of 5,000-10,000 cells/well or suspension cells at 15,000-20,000 cells/well in a 96-well plate. Allow adherent cells to attach overnight.
-
Compound Preparation: Prepare a 2X serial dilution of A-1210477 in culture medium. A typical concentration range would be from 60 µM down to 0.002 µM. Include a DMSO vehicle control.
-
Cell Treatment: Add the diluted A-1210477 or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
Viability Assessment: Use a luminescent cell viability assay, such as CellTiter-Glo®, following the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the DMSO control and perform a non-linear regression analysis to determine the IC50 value.[1]
Protocol 2: Confirming Target Engagement via Co-Immunoprecipitation (Co-IP)
-
Cell Treatment: Treat cells with A-1210477 at the desired concentration (e.g., 1X, 5X, and 10X the IC50) and a DMSO vehicle control for a short duration (e.g., 4-6 hours).
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., 1% CHAPS buffer) supplemented with protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-MCL-1 antibody overnight at 4°C. Then, add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the protein complexes from the beads and resolve them by SDS-PAGE. Transfer to a membrane and probe with antibodies against MCL-1 and BIM.
-
Analysis: A successful on-target effect is demonstrated by a reduced amount of BIM in the MCL-1 immunoprecipitate from A-1210477-treated cells compared to the vehicle control.
Visualizations
Caption: On-target mechanism of A-1210477 leading to apoptosis.
Caption: Workflow for troubleshooting unexpected experimental outcomes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A 1210477 | CAS 1668553-26-1 | A1210477 | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeting MCL-1 triggers DNA damage and an anti-proliferative response independent from apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probe A-1210477 | Chemical Probes Portal [chemicalprobes.org]
How to determine the optimal dosage of A-1210477 for in vivo experiments
This guide provides researchers, scientists, and drug development professionals with essential information for determining the optimal dosage of A-1210477 in in vivo experiments. It includes troubleshooting advice and frequently asked questions in a user-friendly format.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of A-1210477?
A1: A-1210477 is a potent and selective small-molecule inhibitor of Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2] By binding to MCL-1 with high affinity, A-1210477 disrupts the interaction between MCL-1 and pro-apoptotic proteins like BIM. This disruption unleashes the pro-apoptotic proteins, leading to the activation of the intrinsic apoptosis pathway and subsequent cancer cell death.[1]
Q2: What is a recommended starting dose for A-1210477 in mice?
A2: Based on published in vivo studies, a starting dose range of 50-100 mg/kg administered via intraperitoneal (IP) injection is recommended for mice.[3] A dose-ranging study is crucial to determine the optimal dose for your specific animal model and cancer type.[4][5]
Q3: How should I prepare A-1210477 for in vivo administration?
A3: A-1210477 can be formulated for intraperitoneal injection using a vehicle solution. A commonly used formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6][7] It is recommended to prepare the solution fresh for each use. For oral administration, a suspension in Carboxymethylcellulose sodium (CMC-NA) can be considered.[8]
Q4: What is a dose-range finding study and why is it important?
A4: A dose-range finding (DRF) study is a preliminary in vivo experiment designed to identify a safe and effective dose range for a new compound.[2][4] It helps establish the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD).[2] This information is critical for designing subsequent efficacy studies with optimal dosing that maximizes the therapeutic window while minimizing toxicity.[5][9]
Q5: What are the key parameters to monitor during an in vivo study with A-1210477?
A5: Key parameters to monitor include tumor volume, body weight, clinical signs of toxicity (e.g., changes in behavior, posture, or grooming), and hematological parameters if applicable. Regular monitoring allows for the assessment of both anti-tumor efficacy and potential adverse effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in the dosing solution | - Improper mixing of solvents. - Temperature fluctuations. - Compound concentration is too high for the chosen vehicle. | - Ensure solvents are added sequentially and mixed thoroughly at each step. - Gently warm the solution or use sonication to aid dissolution.[6] - Prepare a fresh solution for each use. - Consider reducing the final concentration of A-1210477. |
| Injection site reaction (e.g., swelling, inflammation) | - Irritation from the vehicle or the compound. - Improper injection technique. - High injection volume. | - Ensure the pH of the dosing solution is close to neutral. - Rotate injection sites. - Refine your intraperitoneal injection technique to minimize tissue trauma.[10][11] - Reduce the injection volume, if possible, by increasing the concentration of the drug. |
| Significant weight loss or signs of toxicity in animals | - The administered dose is above the Maximum Tolerated Dose (MTD). - Vehicle toxicity. - Off-target effects of the compound. | - Reduce the dosage of A-1210477 in subsequent cohorts. - Include a vehicle-only control group to assess the toxicity of the formulation components. - Monitor animals closely and consider humane endpoints if severe toxicity is observed. |
| Lack of anti-tumor efficacy | - The administered dose is below the Minimum Effective Dose (MED). - Poor bioavailability with the chosen route of administration. - The tumor model is resistant to MCL-1 inhibition. | - Increase the dose of A-1210477 in subsequent cohorts, not exceeding the MTD. - Confirm that the tumor model is dependent on MCL-1 for survival through in vitro studies. - Consider combination therapy with other agents, such as Bcl-2 inhibitors (e.g., ABT-737), which has shown synergistic effects.[3] |
| Inconsistent results between animals in the same group | - Variability in tumor implantation or growth. - Inaccurate dosing. - Differences in animal health or stress levels. | - Ensure consistent tumor cell implantation technique and randomize animals into groups. - Calibrate pipettes and ensure accurate calculation of individual animal doses. - Handle animals gently and consistently to minimize stress. |
Experimental Protocols
Dose-Range Finding Study Protocol (Mouse Xenograft Model)
-
Animal Model: Utilize an appropriate mouse strain (e.g., immunodeficient mice for human cancer cell line xenografts).
-
Cell Inoculation: Subcutaneously inject cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).
-
Group Allocation: Randomize mice into groups (n=5-10 per group):
-
Group 1: Vehicle control
-
Group 2: Low-dose A-1210477 (e.g., 50 mg/kg)
-
Group 3: Mid-dose A-1210477 (e.g., 75 mg/kg)
-
Group 4: High-dose A-1210477 (e.g., 100 mg/kg)
-
-
Dosing: Administer the designated treatment via intraperitoneal injection three times per week.[3]
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Record body weight 2-3 times per week.
-
Observe for clinical signs of toxicity daily.
-
-
Endpoint: Continue the study for a predefined period or until tumors in the control group reach the maximum allowed size.
-
Data Analysis: Analyze tumor growth inhibition, body weight changes, and any observed toxicities to determine the MTD and a preliminary effective dose range.
Preparation of A-1210477 for Intraperitoneal Injection
-
Prepare a stock solution of A-1210477 in DMSO.
-
Sequentially add the following solvents, ensuring the solution is clear after each addition:
-
Vortex the solution until it is clear and homogenous.
-
Prepare the dosing solution fresh before each administration.
Quantitative Data Summary
Table 1: In Vivo Dosing Parameters for A-1210477 in a Mouse Xenograft Model of Acute Myeloid Leukemia (AML) [3]
| Parameter | Description |
| Animal Model | 8-week-old immunodeficient mice |
| Tumor Model | MOLM-13, MV4-11, HL-60, or OCI-AML3 cell line xenografts |
| Compound | A-1210477 |
| Dose Levels | 50, 75, and 100 mg/kg |
| Route of Administration | Intraperitoneal (IP) injection |
| Dosing Schedule | Three times per week |
| Vehicle Control | 0.001% DMSO |
| Combination Therapy | Investigated with ABT-737 (a Bcl-2/Bcl-xL antagonist) |
Visualizations
Caption: A-1210477 inhibits MCL-1, leading to apoptosis.
Caption: Workflow for determining the optimal in vivo dosage.
References
- 1. researchgate.net [researchgate.net]
- 2. Dose Range Finding Studies - Maximum Tolerated Dose Study Design | Altasciences [altasciences.com]
- 3. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. nc3rs.org.uk [nc3rs.org.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
Addressing A-1210477-induced cytotoxicity in non-cancerous cell lines
Welcome to the technical support center for the Mcl-1 inhibitor, A-1210477. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing A-1210477-induced cytotoxicity, particularly in non-cancerous cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is A-1210477 and what is its mechanism of action?
A-1210477 is a potent and highly selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1] Mcl-1 is a member of the Bcl-2 family of proteins that prevents apoptosis (programmed cell death). A-1210477 binds to the BH3-binding groove of Mcl-1 with high affinity, disrupting the interaction between Mcl-1 and pro-apoptotic proteins like BIM.[1] This disruption unleashes the pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway, culminating in caspase activation and cell death.
Q2: I am observing high cytotoxicity in my non-cancerous cell line with A-1210477. Is this expected?
While A-1210477 is being investigated for its anti-cancer properties, Mcl-1 is also essential for the survival of various normal cell types. Therefore, on-target cytotoxicity in non-cancerous cells that are dependent on Mcl-1 for survival is an expected outcome. For example, Mcl-1 is known to be crucial for the viability of hematopoietic stem cells and cardiomyocytes. Clinical trials of some Mcl-1 inhibitors have been discontinued due to cardiotoxicity, which is thought to be an on-target effect. It is important to establish a therapeutic window by comparing the cytotoxic effects on cancer cells versus non-cancerous cells.
Q3: How can I determine if the cytotoxicity I'm observing is specific to Mcl-1 inhibition?
To confirm that the observed cytotoxicity is due to Mcl-1 inhibition, you can perform several experiments:
-
Mcl-1 Overexpression: Transfect your non-cancerous cells with a vector to overexpress Mcl-1. If the cytotoxicity is on-target, overexpression of Mcl-1 should rescue the cells from A-1210477-induced cell death.
-
siRNA Knockdown: Use siRNA to knock down Mcl-1 expression in your cells. If the cells are dependent on Mcl-1, this should induce apoptosis, mimicking the effect of A-1210477.
-
Use of a Structurally Unrelated Mcl-1 Inhibitor: Treat your cells with a different, structurally unrelated Mcl-1 inhibitor. If you observe similar cytotoxic effects, it is more likely that the phenotype is due to Mcl-1 inhibition.
-
Western Blot Analysis: Confirm the engagement of the apoptotic pathway by performing western blots for cleaved caspase-3 and PARP.
Q4: What is the recommended solvent and storage condition for A-1210477?
A-1210477 is soluble in DMSO. For long-term storage, it is recommended to store the compound as a solid at -20°C. Once dissolved in DMSO, aliquot the stock solution and store at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected cell viability results | Compound Precipitation: A-1210477 may precipitate in aqueous media at higher concentrations. | - Ensure the final DMSO concentration in your cell culture media is low (typically <0.5%) to maintain solubility.- Visually inspect your media for any signs of precipitation after adding the compound.- Prepare fresh dilutions from a DMSO stock for each experiment. |
| Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results. | - Optimize and standardize your cell seeding density to ensure a logarithmic growth phase during the experiment.- Use a multichannel pipette for cell seeding to improve consistency across wells. | |
| Assay Interference: Some assay reagents can be directly reduced by flavonoids and other compounds, leading to false-positive signals in viability assays like MTT. | - Run a "compound only" control (media + A-1210477 + assay reagent, no cells) to check for direct chemical reduction of the assay substrate.[2]- If interference is observed, consider using an alternative viability assay, such as the Sulforhodamine B (SRB) assay, which measures protein content.[2] | |
| High background in fluorescence-based assays | Autofluorescence: A-1210477 may exhibit intrinsic fluorescence at the excitation/emission wavelengths of your assay. | - Measure the fluorescence of A-1210477 in cell-free media to determine its autofluorescence profile.[2]- If significant autofluorescence is detected, consider using a fluorescent dye with a different spectral profile or a non-fluorescent assay method.[2] |
| Low potency or lack of cytotoxic effect | Mcl-1 Independence: The cell line you are using may not be dependent on Mcl-1 for survival. | - Perform a western blot to confirm Mcl-1 expression in your cell line.- Use siRNA to knock down Mcl-1 and observe if it induces apoptosis. If not, the cells are likely not Mcl-1 dependent. |
| Drug Inactivation: The compound may be unstable in your cell culture conditions. | - Prepare fresh dilutions of A-1210477 for each experiment.- Minimize the exposure of the compound to light and elevated temperatures. |
Data Presentation
A-1210477 Cytotoxicity in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| H2110 | Non-Small Cell Lung Cancer | Cell Viability | 72 | <10 | MedChemExpress |
| H23 | Non-Small Cell Lung Cancer | Cell Viability | 72 | <10 | MedChemExpress |
| HL-60 | Acute Myeloid Leukemia | Real-Time-Glo | 72 | ~1 | [3] |
| MOLM-13 | Acute Myeloid Leukemia | Real-Time-Glo | 72 | ~1 | [3] |
| MV4-11 | Acute Myeloid Leukemia | Real-Time-Glo | 72 | ~1 | [3] |
| OCI-AML3 | Acute Myeloid Leukemia | Real-Time-Glo | 72 | ~1 | [3] |
Note: Specific IC50 values for A-1210477 in non-cancerous cell lines are not widely available in the reviewed literature. However, studies on other Mcl-1 inhibitors and the known biological role of Mcl-1 suggest that certain non-cancerous cell types, particularly those of hematopoietic and cardiac origin, are sensitive to Mcl-1 inhibition.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is for assessing cell viability by measuring the metabolic activity of cells.
Materials:
-
A-1210477
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Cell culture medium
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of A-1210477 in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the A-1210477 dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
A-1210477
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Cell culture medium
Procedure:
-
Seed cells and treat with A-1210477 for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
A-1210477
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with A-1210477 for the desired time.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on a plate shaker at a low speed for 2 minutes.
-
Incubate the plate at room temperature for 1 to 2 hours.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.
Mandatory Visualizations
Signaling Pathway of A-1210477-Induced Apoptosis
Caption: A-1210477 inhibits Mcl-1, leading to apoptosis.
Experimental Workflow for Assessing Cytotoxicity
Caption: Workflow for evaluating A-1210477 cytotoxicity.
References
Cell line-specific responses to A-1210477 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the Mcl-1 inhibitor, A-1210477.
Frequently Asked Questions (FAQs)
Q1: What is A-1210477 and what is its mechanism of action?
A-1210477 is a potent and highly selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2] Mcl-1 is a member of the Bcl-2 family of proteins that prevents apoptosis, or programmed cell death. By binding to Mcl-1 with high affinity (Ki = 0.454 nM), A-1210477 disrupts the interaction between Mcl-1 and pro-apoptotic proteins like BIM.[3] This disruption unleashes the pro-apoptotic proteins, leading to the activation of the BAX/BAK-dependent apoptotic pathway and subsequent cancer cell death.[4]
Q2: In which cancer types and cell lines is A-1210477 expected to be effective?
A-1210477 is most effective in cancer cells that are dependent on Mcl-1 for survival. This has been observed in various hematological malignancies and solid tumors. For example, certain non-small cell lung cancer (NSCLC) cell lines, such as H2110 and H23, and multiple myeloma cell lines like H929, have shown sensitivity to A-1210477.[1][2] It has also demonstrated efficacy in acute myeloid leukemia (AML) cell lines, including those resistant to other Bcl-2 family inhibitors like ABT-737.[5][6][7]
Q3: Can A-1210477 be used in combination with other drugs?
Yes, A-1210477 has shown synergistic effects when combined with other Bcl-2 family inhibitors. For instance, it can enhance the activity of navitoclax (ABT-263) and venetoclax (ABT-199) in various cancer cell lines.[1][4] This is particularly useful in cancers that have developed resistance to venetoclax through the upregulation of Mcl-1.[4] Combination therapy can also be effective in overcoming resistance to ABT-737 in AML.[5][6][7]
Q4: What are the recommended storage and handling conditions for A-1210477?
A-1210477 should be stored at -20°C. For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] It is advisable to use fresh DMSO as moisture can reduce its solubility.[1] For in vivo studies, specific formulations involving solvents like PEG300, Tween80, and corn oil may be required, and these solutions should be prepared fresh for immediate use.[1]
Troubleshooting Guide
Problem 1: My cell line is not showing a significant response to A-1210477 treatment.
-
Possible Cause 1: Low Mcl-1 Dependence. Your cell line may not be primarily dependent on Mcl-1 for survival. Cells can rely on other anti-apoptotic proteins like Bcl-2 or Bcl-xL.
-
Troubleshooting Step: Assess the expression levels of Mcl-1, Bcl-2, and Bcl-xL in your cell line via Western blot. Cell lines with high Mcl-1 expression and a strong binding of pro-apoptotic proteins like BAK to Mcl-1 are more likely to be sensitive.[8]
-
-
Possible Cause 2: Suboptimal Drug Concentration or Treatment Duration. The concentration of A-1210477 may be too low, or the incubation time may be too short to induce apoptosis.
-
Troubleshooting Step: Perform a dose-response experiment with a wide range of A-1210477 concentrations (e.g., 0.001 µM to 30 µM) and vary the incubation time (e.g., 24, 48, 72 hours) to determine the optimal conditions for your specific cell line.[1]
-
-
Possible Cause 3: Drug Inactivity. Improper storage or handling may have led to the degradation of the compound.
-
Troubleshooting Step: Ensure that A-1210477 has been stored correctly at -20°C and that stock solutions in DMSO are not repeatedly freeze-thawed. Prepare fresh dilutions for each experiment.
-
Problem 2: I am observing unexpected or off-target effects.
-
Possible Cause 1: Non-specific Kinase Inhibition. Although A-1210477 is highly selective for Mcl-1, at very high concentrations, off-target effects on other cellular kinases could potentially occur.[9]
-
Troubleshooting Step: Use the lowest effective concentration of A-1210477 as determined by your dose-response experiments. Consider including control experiments to assess the activation of other signaling pathways.
-
-
Possible Cause 2: Induction of DNA Damage. Some studies suggest that targeting Mcl-1 can lead to an increase in DNA damage markers like γH2AX, independent of apoptosis.[10][11][12]
Problem 3: I am unsure if the observed cell death is due to apoptosis.
-
Troubleshooting Step 1: Annexin V/Propidium Iodide (PI) Staining. Perform flow cytometry analysis using Annexin V and PI staining. An increase in the Annexin V-positive population is a hallmark of apoptosis.
-
Troubleshooting Step 2: Caspase Activation. Measure the activity of executioner caspases, such as caspase-3 and caspase-7, using a colorimetric or fluorometric assay.
-
Troubleshooting Step 3: PARP Cleavage. Perform a Western blot to detect the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspases.
Data Presentation
Table 1: Cell Viability (IC50) of A-1210477 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| H2110 | Non-Small Cell Lung Cancer | < 10 | Sensitive |
| H23 | Non-Small Cell Lung Cancer | < 10 | Sensitive |
| H929 | Multiple Myeloma | - | Induces apoptosis |
| HL-60 | Acute Myeloid Leukemia | - | Sensitive, viability decreased to 47% at 0.1 µM after 72h |
| MOLM-13 | Acute Myeloid Leukemia | - | Sensitive, viability decreased to 46% at 0.1 µM after 72h |
| MV4-11 | Acute Myeloid Leukemia | - | Sensitive, viability decreased to 38% at 0.1 µM after 72h |
| OCI-AML3 | Acute Myeloid Leukemia | - | Sensitive, viability decreased to 43% at 0.1 µM after 72h |
Data compiled from multiple sources.[2][5]
Experimental Protocols
1. Cell Viability Assay (using CellTiter-Glo®)
-
Cell Seeding: Seed adherent cells at a density of 5,000-10,000 cells/well and suspension cells at 15,000-20,000 cells/well in a 96-well plate.[1]
-
Treatment: The following day, treat the cells with a serial dilution of A-1210477 (e.g., half-log steps from 30 µM to 0.001 µM).[1] Include a DMSO-only vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.[1]
-
Reagent Addition: Allow the plate to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.[1]
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and determine the IC50 values using non-linear regression analysis.[1]
2. Western Blot for Mcl-1 and Apoptosis Markers
-
Cell Lysis: Treat cells with A-1210477 and a vehicle control for the desired time. Harvest and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Mcl-1, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: A-1210477 inhibits Mcl-1, leading to apoptosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Role of Inhibition of Apoptosis in Acute Leukemias and Myelodysplastic Syndrome [frontiersin.org]
- 5. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Mcl-1 enhances cell death induced by the Bcl-2-selective inhibitor ABT-199 in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting MCL-1 triggers DNA damage and an anti-proliferative response independent from apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of A-1210477 in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MCL-1 inhibitor, A-1210477. The focus is on addressing challenges related to its bioavailability in animal models.
Introduction to A-1210477's Bioavailability Challenges
A-1210477 is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] While effective in in-vitro studies, its progression in clinical development has been hampered by challenges including reduced bioavailability.[3] This is primarily attributed to its physicochemical properties: a high molecular weight and poor solubility in aqueous solutions.
This guide offers practical advice and detailed protocols to help overcome these hurdles and achieve consistent and effective in vivo exposure of A-1210477 in your research.
I. Troubleshooting Guide
This section addresses common issues encountered during in vivo studies with A-1210477.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or variable plasma concentrations after oral administration. | Poor aqueous solubility: A-1210477 is practically insoluble in water, limiting its dissolution in the gastrointestinal (GI) tract. | 1. Optimize Formulation: Utilize a solubilization strategy. Common approaches include using co-solvents, surfactants, or complexing agents (see Section III: Experimental Protocols for specific formulations). 2. Consider Alternative Administration Routes: If oral bioavailability remains a significant hurdle, consider intraperitoneal (IP) or intravenous (IV) administration for initial efficacy studies to establish a therapeutic window. |
| High molecular weight: The large size of the A-1210477 molecule can hinder its passive diffusion across the intestinal epithelium. | 1. Permeation Enhancers: While not specifically documented for A-1210477, the use of GRAS (Generally Recognized as Safe) permeation enhancers in your formulation could be explored cautiously. 2. Nanoparticle Formulations: Advanced delivery systems like lipid-based nanoparticles or self-emulsifying drug delivery systems (SEDDS) can improve the absorption of large, hydrophobic molecules. | |
| Rapid metabolism (First-pass effect): The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation. | 1. In vitro Metabolism Studies: Conduct experiments with liver microsomes or hepatocytes to understand the metabolic stability of A-1210477. 2. Co-administration with CYP450 Inhibitors: In exploratory studies, co-administration with a broad-spectrum cytochrome P450 inhibitor (e.g., ketoconazole) can help determine the extent of first-pass metabolism. Note: This should be for investigational purposes only and requires careful ethical consideration. | |
| Precipitation of the compound in the dosing solution. | Inadequate solubilization or stability of the formulation. | 1. Check Solvent Compatibility: Ensure all components of your formulation are compatible and that A-1210477 remains in solution at the desired concentration. 2. Prepare Fresh Solutions: Formulations, especially those containing co-solvents and water, should be prepared fresh before each use to minimize the risk of precipitation. 3. Sonication: Gentle sonication can help in dissolving the compound and maintaining a homogenous suspension. |
| Inconsistent results between animals. | Variability in gavage technique or animal physiology. | 1. Standardize Gavage Procedure: Ensure consistent volume and speed of administration. 2. Fasting Status: Standardize the fasting period for animals before dosing, as food can significantly impact the absorption of poorly soluble drugs. |
II. Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of A-1210477 that affect its bioavailability?
A1: A-1210477 has a high molecular weight (850.04 g/mol ) and is insoluble in water and ethanol. These properties are the primary contributors to its low oral bioavailability.
Q2: Are there any orally bioavailable MCL-1 inhibitors that can be used as a benchmark?
A2: Yes, AMG-176 is a potent and selective MCL-1 inhibitor that has been reported to be orally bioavailable.[4] Comparing the formulation strategies and pharmacokinetic profiles of A-1210477 with those of AMG-176 can provide valuable insights.
Q3: What are some recommended starting formulations for in vivo studies with A-1210477?
A3: Several formulations have been used for intraperitoneal (IP) and intravenous (IV) administration of A-1210477. A common starting point is a mixture of DMSO, PEG300, Tween 80, and saline. For oral administration, a suspension in a vehicle like 0.5% methylcellulose is a standard approach for poorly soluble compounds. Detailed protocols are provided in Section III.
Q4: How can I assess the success of my formulation strategy?
A4: The most direct way is to conduct a pharmacokinetic (PK) study. This involves administering A-1210477 to a cohort of animals and collecting blood samples at various time points to measure the plasma concentration of the drug. Key parameters to determine are the maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC).
Q5: Where can I find more information on the mechanism of action of A-1210477?
A5: A-1210477 selectively binds to the BH3-binding groove of MCL-1, preventing it from sequestering pro-apoptotic proteins like BIM. This releases the "brakes" on apoptosis, leading to cancer cell death.
III. Data Presentation
Table 1: Physicochemical Properties of A-1210477
| Property | Value | Implication for Bioavailability |
| Molecular Weight | 850.04 g/mol | High molecular weight can limit passive diffusion across the intestinal epithelium. |
| Formula | C46H55N7O7S | Large, complex structure. |
| Aqueous Solubility | Insoluble | Poor dissolution in the GI tract is a major barrier to oral absorption. |
| Solubility in Organic Solvents | Soluble in DMSO | Useful for preparing stock solutions, but requires careful formulation for in vivo delivery. |
Table 2: In Vivo Administration of A-1210477 (Published Formulations)
| Route of Administration | Formulation | Animal Model | Reported Dose |
| Intraperitoneal (IP) | Solubilized in DMSO at different concentrations (0.1, 1.0, 5.0 and 10.0 µM) | Mouse | Not specified |
| Intraperitoneal (IP) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | Mouse | Not specified |
| Oral (General approach for poorly soluble compounds) | Suspension in 0.5% methylcellulose or 1% carboxymethylcellulose (CMC) | General | Dependent on study design |
Table 3: Comparison with an Orally Bioavailable MCL-1 Inhibitor: AMG-176
| Feature | A-1210477 | AMG-176 |
| Oral Bioavailability | Reported as "reduced" | Reported as "orally bioavailable"[4] |
| Molecular Weight | 850.04 g/mol | 613.21 g/mol |
| Reported Oral Formulation | Not specifically detailed | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline (suspension) |
IV. Experimental Protocols
Protocol 1: Preparation of A-1210477 for Intraperitoneal (IP) Injection
This protocol is based on commonly used vehicles for poorly soluble compounds in preclinical studies.
Materials:
-
A-1210477 powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of A-1210477 powder.
-
Prepare a stock solution of A-1210477 in DMSO. For example, dissolve 10 mg of A-1210477 in 1 mL of DMSO to get a 10 mg/mL stock.
-
In a sterile tube, prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
To prepare the final dosing solution, add the A-1210477 stock solution to the vehicle to achieve the desired final concentration. For example, to prepare a 1 mg/mL dosing solution, add 100 µL of the 10 mg/mL stock solution to 900 µL of the vehicle.
-
Vortex the solution thoroughly to ensure it is a homogenous suspension.
-
Administer the solution to the animals via intraperitoneal injection at the desired dosage.
Protocol 2: Preparation of A-1210477 for Oral Gavage (Suspension)
This protocol describes the preparation of a simple suspension, a common starting point for oral administration of insoluble compounds.
Materials:
-
A-1210477 powder
-
0.5% (w/v) Methylcellulose (MC) or 1% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Mortar and pestle (optional, for particle size reduction)
Procedure:
-
Weigh the required amount of A-1210477 powder.
-
(Optional) If the particle size of the powder is large, gently grind it in a mortar and pestle to create a finer powder. This will increase the surface area for better suspension.
-
Prepare the vehicle (0.5% MC or 1% CMC in water).
-
Gradually add the A-1210477 powder to the vehicle while continuously stirring or vortexing to form a uniform suspension.
-
Ensure the suspension is homogenous before each animal is dosed. Continuous stirring may be necessary.
-
Administer the suspension to the animals via oral gavage at the desired dosage.
V. Visualizations
Caption: Mechanism of action of A-1210477 in inducing apoptosis.
Caption: Workflow for developing and evaluating new A-1210477 formulations.
References
A-1210477 lot-to-lot variability and quality control
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of A-1210477, a potent and selective Mcl-1 inhibitor. This guide includes troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experiments, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is A-1210477 and its mechanism of action?
A-1210477 is a small molecule inhibitor that selectively targets the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2][3] Mcl-1 is a member of the Bcl-2 family of proteins that prevents programmed cell death (apoptosis). By binding to Mcl-1 with high affinity, A-1210477 disrupts the interaction of Mcl-1 with pro-apoptotic proteins such as Bim, leading to the induction of apoptosis in Mcl-1-dependent cancer cells.[1][4]
Q2: I am observing significant variability in IC50 values for A-1210477 between experiments. What are the potential causes?
Inconsistent IC50 values can arise from several factors:
-
Cell Line Integrity: Ensure your cell lines are authentic, free from mycoplasma contamination, and used at a consistent and low passage number.
-
Cell Seeding Density: The initial number of cells seeded can significantly impact the final assay readout. It is crucial to optimize and maintain a consistent seeding density for each cell line.
-
Compound Solubility and Stability: A-1210477 has limited aqueous solubility.[1][3] Ensure the compound is fully dissolved in DMSO for the stock solution and that the final DMSO concentration in the cell culture medium is kept low (typically below 0.5%) to avoid both direct cytotoxicity and compound precipitation. Prepare fresh dilutions from the stock for each experiment.
-
Incubation Time: The duration of drug exposure is a critical parameter. IC50 values will differ depending on the incubation time (e.g., 24, 48, or 72 hours).
-
Assay Type: Different cell viability assays measure different cellular endpoints (e.g., metabolic activity, ATP content, membrane integrity). IC50 values can vary between assays like MTT, MTS, and CellTiter-Glo.
Q3: My A-1210477 solution appears to have precipitated in the cell culture medium. How can I prevent this?
Precipitation of A-1210477 in cell culture media is a common issue due to its hydrophobic nature. Here are some tips to avoid this:
-
Proper Stock Solution Preparation: Ensure your A-1210477 stock solution in DMSO is fully dissolved. Gentle warming and vortexing can aid dissolution.
-
Serial Dilutions: When preparing working concentrations, perform serial dilutions in cell culture medium. Avoid adding a small volume of highly concentrated DMSO stock directly to a large volume of aqueous medium.
-
Final DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.1%.
-
Visual Inspection: Always visually inspect your diluted compound in the medium for any signs of precipitation before adding it to the cells.
Q4: I am not observing the expected level of apoptosis after treating cells with A-1210477. What could be the reason?
Several factors could contribute to a lack of apoptotic response:
-
Cell Line Dependence: The sensitivity to A-1210477 is dependent on the cell line's reliance on Mcl-1 for survival.[5][6] Cell lines that are not Mcl-1 dependent will not show a significant apoptotic response. It is recommended to use cell lines with known Mcl-1 dependency as positive controls.
-
Compound Potency: Verify the potency of your A-1210477 lot. If possible, test its activity in a sensitive cell line alongside your experimental cells.
-
Assay Endpoint: The timing of your apoptosis assay is crucial. Apoptosis is a dynamic process, and the optimal time point for detection can vary between cell lines. Perform a time-course experiment to identify the best window for observing apoptosis.
-
Apoptosis Assay Method: The choice of apoptosis assay can influence the results. Consider using multiple methods to confirm your findings (e.g., Annexin V/PI staining, caspase activity assays, PARP cleavage).
Quality Control and Lot-to-Lot Variability
While specific data on the lot-to-lot variability of A-1210477 is not publicly available, it is crucial for researchers to establish their own quality control measures to ensure consistency between different batches.
Recommended Quality Control Parameters:
| Parameter | Method | Typical Specification | Purpose |
| Purity | High-Performance Liquid Chromatography (HPLC) | ≥98% | To ensure the absence of impurities that could affect the experimental results. |
| Identity | Nuclear Magnetic Resonance (NMR) Spectroscopy / Mass Spectrometry (MS) | Conforms to the expected structure | To confirm the chemical identity of the compound. |
| Potency | In vitro cell-based assay (e.g., using a sensitive cell line like H929) | Consistent IC50 value within an acceptable range (e.g., ± 2-fold of the historical average) | To verify the biological activity of the compound. |
| Solubility | Visual inspection upon dissolution in DMSO | Clear solution at the specified concentration[1][3] | To ensure the compound can be properly formulated for experiments. |
Establishing Internal Quality Control:
-
Reference Lot: Designate one lot of A-1210477 as your internal "reference standard."
-
New Lot Validation: When a new lot is received, perform a side-by-side comparison with the reference lot.
-
Comparative Analysis: Compare the purity (if a Certificate of Analysis is available), solubility, and potency (IC50 in a sensitive cell line) of the new lot against the reference lot.
-
Acceptance Criteria: The new lot should meet your pre-defined acceptance criteria (e.g., IC50 value within a 2-fold range of the reference lot) before being used in critical experiments.
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is a general guideline for determining the IC50 of A-1210477 in cancer cell lines.
Materials:
-
A-1210477
-
DMSO
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well white, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of A-1210477 in DMSO.
-
Perform serial dilutions of the A-1210477 stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of A-1210477 or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[1]
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the no-cell control from all other values.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the results as percent viability versus log concentration of A-1210477 and determine the IC50 value using non-linear regression analysis.
-
Western Blot for Mcl-1 and Apoptosis Markers
This protocol provides a general procedure for analyzing changes in Mcl-1 protein levels and apoptosis markers (e.g., cleaved PARP) following A-1210477 treatment.
Materials:
-
A-1210477
-
Cell line of interest
-
Complete cell culture medium
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Mcl-1, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of A-1210477 or vehicle control for the specified time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and centrifuge to pellet the cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Signaling Pathways and Workflows
Mcl-1 Signaling Pathway in Apoptosis
Caption: A-1210477 inhibits Mcl-1, leading to the activation of apoptosis.
A-1210477 Experimental Workflow
Caption: General experimental workflow for studying the effects of A-1210477.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the efficacy of A-1210477 and S63845 as MCL-1 inhibitors
Myeloid cell leukemia 1 (MCL-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (BCL-2) family. Its overexpression is a common feature in various cancers, contributing to tumor development and resistance to therapy. This has made MCL-1 a prime target for anti-cancer drug development. This guide provides a detailed, data-supported comparison of two prominent small-molecule MCL-1 inhibitors: A-1210477 and S63845.
Mechanism of Action: BH3 Mimetics
Both A-1210477 and S63845 are classified as BH3 mimetics. They function by binding with high affinity to a hydrophobic groove on the MCL-1 protein, known as the BH3-binding groove.[1] This groove is the natural binding site for pro-apoptotic "BH3-only" proteins like BIM and NOXA, as well as the effector proteins BAX and BAK. By occupying this groove, the inhibitors prevent MCL-1 from sequestering and neutralizing these pro-apoptotic partners. The subsequent release and activation of BAX and BAK lead to the permeabilization of the outer mitochondrial membrane, cytochrome c release, caspase activation, and ultimately, apoptosis (programmed cell death).[1][2][3][4]
Data Presentation: Comparative Efficacy
Experimental data consistently demonstrates that S63845 is a significantly more potent and selective inhibitor of MCL-1 compared to A-1210477.
Table 1: Biochemical Binding Affinity
This table summarizes the binding affinities of the inhibitors to MCL-1 and other BCL-2 family proteins, highlighting their selectivity. Lower Ki and Kd values indicate stronger binding.
| Compound | Target | Binding Affinity (Ki / Kd) | Selectivity over BCL-2 / BCL-XL | Reference |
| A-1210477 | MCL-1 | Ki = 0.454 nM | >100-fold | [5][6] |
| BCL-2 | - | |||
| BCL-XL | - | |||
| S63845 | MCL-1 | Kd = 0.19 nM | No discernible binding | [1][7][8][9] |
| BCL-2 | No discernible binding | [1][8] | ||
| BCL-XL | No discernible binding | [1][8] |
S63845 exhibits an approximately 20-fold higher affinity for human MCL-1 than A-1210477.[1]
Table 2: Cellular Efficacy in Cancer Cell Lines
This table presents the half-maximal inhibitory concentration (IC50) values, which measure the concentration of a drug required to inhibit a biological process by 50%. These values demonstrate the compounds' potency in a cellular context.
| Cell Line | Cancer Type | A-1210477 (IC50) | S63845 (IC50) | Key Finding | Reference |
| H929 | Multiple Myeloma | ~1,000-fold less potent than S63845 | <1 µM | S63845 is significantly more potent. | [1][2][10] |
| T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | High µM range | Low nM to <1 µM | S63845 is much more potent in a cellular context. | [11] |
| AML cell lines | Acute Myeloid Leukemia | - | 4-233 nM | S63845 shows potent single-agent activity. | [9][12] |
In multiple myeloma cells, S63845 demonstrated a 1,000-fold increase in potency compared to A-1210477.[1][2][10] This enhanced cellular activity is attributed not only to its higher binding affinity but also to issues with A-1210477's bioavailability, as it is known to bind to serum proteins.[1]
In Vivo Efficacy
S63845 has demonstrated potent anti-tumor activity as a single agent in various in vivo models, including xenografts of multiple myeloma, acute myeloid leukemia (AML), and lymphoma.[1][3][4] In Eµ-Myc lymphoma mouse models, S63845 treatment led to a 70% cure rate.[1] The compound was generally well-tolerated in mice with an acceptable safety margin.[3][8] Studies using humanized MCL-1 mouse models, which more accurately reflect the drug's affinity for the human protein, have been crucial for precisely predicting efficacy and tolerability.[13][14][15] While A-1210477 has also shown in vivo activity, particularly in overcoming resistance to other BCL-2 inhibitors in AML models, the data for S63845 suggests superior single-agent efficacy.[16][17]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate MCL-1 inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay quantitatively measures the binding affinity of an inhibitor to its target protein.
-
Objective: To determine the Ki of A-1210477 and S63845 for MCL-1.
-
Materials: GST-tagged MCL-1 protein, fluorescently-labeled BH3 peptide (e.g., f-Bak), Terbium (Tb)-labeled anti-GST antibody, assay buffer (e.g., 4.52 mM monobasic potassium phosphate, 15.48 mM dibasic potassium phosphate, 1 mM sodium EDTA, 0.05% Pluronic F-68, 50 mM sodium chloride, 1 mM DTT, pH 7.5), test compounds (A-1210477, S63845).[5]
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, mix GST-tagged MCL-1 (e.g., 1 nM) with the fluorescently labeled f-Bak peptide (e.g., 100 nM) and the Tb-labeled anti-GST antibody (e.g., 1 nM).[5]
-
Add the diluted test compounds to the wells.
-
Incubate the plate at room temperature for 60 minutes.[5]
-
Measure the fluorescence on a plate reader using an excitation filter of 340 nm and emission filters for the fluorescent peptide (e.g., 520 nm) and the Tb-labeled antibody (e.g., 495 nm).[5]
-
The inhibitor displaces the fluorescent peptide from MCL-1, causing a decrease in the FRET signal.
-
Calculate IC50 values from the concentration-response curves and convert to Ki values.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on quantitating the ATP present, which signals the presence of metabolically active cells.
-
Objective: To determine the IC50 of A-1210477 and S63845 in various cancer cell lines.
-
Materials: Cancer cell lines (e.g., H929, MOLM-13), cell culture medium, 96-well plates, test compounds, CellTiter-Glo® reagent.
-
Procedure:
-
Seed cells in 96-well plates at a predetermined density (e.g., 15,000–20,000 cells/well for suspension cells, 50,000 cells/well for adherent cells) and allow them to attach overnight if adherent.[5]
-
Treat the cells with the compounds in a series of half-log dilutions (e.g., starting at 30 µM).[5]
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).[5][16]
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker to induce cell lysis.
-
Measure luminescence using a plate reader.
-
Determine IC50 values by performing a non-linear regression analysis of the concentration-response data.[5]
-
Co-Immunoprecipitation (Co-IP)
This technique is used to demonstrate that an inhibitor disrupts the interaction between MCL-1 and its pro-apoptotic binding partners (e.g., BAK, BAX, BIM) within the cell.
-
Objective: To confirm that S63845 disrupts the MCL-1/BAK interaction in cells.
-
Materials: HeLa cells transduced with Flag-MCL-1, S63845, cell lysis buffer, anti-FLAG antibody, protein A/G beads, immunoblotting reagents.
-
Procedure:
-
Treat Flag-MCL-1 expressing cells with increasing concentrations of S63845 for a set time (e.g., 4 hours).[8]
-
Lyse the cells and collect the total protein lysate.
-
Incubate a portion of the lysate with an anti-FLAG antibody to immunoprecipitate Flag-MCL-1 and its bound proteins.[8]
-
Capture the antibody-protein complexes using protein A/G beads.
-
Wash the beads to remove non-specific binders.
-
Elute the proteins from the beads.
-
Analyze the immunoprecipitates and total input lysates by immunoblotting for Flag-MCL-1 and associated proteins like BAK and BAX.[8] A decrease in co-precipitated BAK with increasing S63845 concentration indicates disruption of the interaction.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel MCL-1 inhibitor.
Conclusion
Based on extensive preclinical data, S63845 emerges as a superior MCL-1 inhibitor when compared to A-1210477. Its advantages include significantly higher binding affinity, vastly improved potency in cellular assays, and demonstrated single-agent efficacy in a range of in vivo cancer models.[1][3][11] While A-1210477 was a critical tool in validating MCL-1 as a therapeutic target, S63845 represents a more advanced and clinically promising compound for the treatment of MCL-1-dependent malignancies.
References
- 1. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 2. apexbt.com [apexbt.com]
- 3. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. S63845 | MCL1 Inhibitor | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Co-inhibition of BCL-XL and MCL-1 with selective BCL-2 family inhibitors enhances cytotoxicity of cervical cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The MCL1-specific inhibitor S63845 acts synergistically with venetoclax/ABT-199 to induce apoptosis in T-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Humanized Mcl-1 mice enable accurate preclinical evaluation of MCL-1 inhibitors destined for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of A-1210477 and Other BH3 Mimetics Targeting MCL-1
For Researchers, Scientists, and Drug Development Professionals
The B-cell lymphoma 2 (BCL-2) family of proteins are critical regulators of apoptosis, with anti-apoptotic members such as Myeloid Cell Leukemia 1 (MCL-1) representing key therapeutic targets in oncology. Overexpression of MCL-1 is a common mechanism by which cancer cells evade programmed cell death and develop resistance to conventional therapies. This has spurred the development of BH3 mimetics, small molecules that mimic the function of pro-apoptotic BH3-only proteins to inhibit anti-apoptotic BCL-2 family members. A-1210477 was one of the pioneering selective inhibitors of MCL-1. This guide provides a detailed comparison of A-1210477 with other notable MCL-1 selective BH3 mimetics, including S63845, AZD5991, MIK665 (S64315), and AMG-176, with a focus on their selectivity, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Selectivity of MCL-1 Inhibitors
The selectivity of BH3 mimetics is paramount to their therapeutic window, minimizing off-target effects. The following table summarizes the binding affinities (Ki/Kd) of A-1210477 and other MCL-1 inhibitors against various BCL-2 family members. Lower values indicate higher binding affinity.
| Compound | MCL-1 | BCL-2 | BCL-xL | BCL-w | BFL-1 |
| A-1210477 | 0.454 nM (Ki)[1] | 132 nM (Ki)[2] | >40,000 nM (Ki) | 2280 nM (Ki)[2] | 660 nM (Ki)[2] |
| S63845 | 0.19 nM (Kd)[3] | No discernible binding | No discernible binding | - | - |
| AZD5991 | 0.13 nM (Ki)[4] | 6,800 nM (Ki)[5] | 18,000 nM (Ki)[5] | 25,000 nM (Ki)[5] | 12,000 nM (Ki)[5] |
| MIK665 (S64315) | 0.048 nM (Ki) / 1.2 nM (Ki) | - | - | - | - |
| AMG-176 (Tapotoclax) | 0.13 nM (Ki)[6][7] | - | - | - | - |
Mandatory Visualization
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological context and the experimental approach to inhibitor characterization, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Intrinsic apoptosis pathway and the mechanism of MCL-1 selective BH3 mimetics.
Caption: Generalized workflow for determining BH3 mimetic selectivity and potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize BH3 mimetics.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay quantitatively measures the binding affinity of a test compound to a target protein by detecting the disruption of FRET between a donor and an acceptor fluorophore.
-
Principle: A terbium (Tb)-labeled antibody (donor) binds to a tagged recombinant BCL-2 family protein (e.g., GST-MCL-1). A fluorescently labeled BH3 peptide (e.g., fluorescein-Bak, acceptor) binds to the BCL-2 family protein, bringing the donor and acceptor into proximity and generating a FRET signal. A competitive inhibitor will displace the fluorescent peptide, leading to a decrease in the FRET signal.
-
Materials:
-
Recombinant human BCL-2 family proteins (MCL-1, BCL-2, BCL-xL, etc.) with a tag (e.g., GST or His).
-
Fluorescently labeled BH3 peptide (e.g., fluorescein-Bak).
-
Terbium-labeled anti-tag antibody (e.g., anti-GST-Tb).
-
Test compound (e.g., A-1210477) serially diluted in DMSO.
-
Assay Buffer: For example, 4.52 mM monobasic potassium phosphate, 15.48 mM dibasic potassium phosphate, 1 mM sodium EDTA, 0.05% Pluronic F-68, 50 mM sodium chloride, and 1 mM DTT (pH 7.5)[1].
-
384-well low-volume black plates.
-
Plate reader capable of TR-FRET measurements.
-
-
Procedure:
-
Prepare a master mix of the tagged BCL-2 family protein (e.g., 1 nM GST-MCL-1), fluorescently labeled BH3 peptide (e.g., 100 nM f-Bak), and Tb-labeled antibody (e.g., 1 nM anti-GST-Tb) in assay buffer.
-
Dispense the master mix into the wells of the 384-well plate.
-
Add serial dilutions of the test compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the TR-FRET signal on a plate reader using an appropriate excitation wavelength (e.g., 340 nm) and emission wavelengths for the donor (e.g., 495 nm) and acceptor (e.g., 520 nm).
-
Calculate the ratio of acceptor to donor emission and plot the results against the compound concentration to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
-
Fluorescence Polarization (FP) Binding Assay
FP assays measure the disruption of the interaction between a BCL-2 family protein and a fluorescently labeled BH3 peptide by a test compound, based on changes in the rotational motion of the fluorescent peptide.
-
Principle: A small, fluorescently labeled BH3 peptide tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger BCL-2 family protein, the complex tumbles more slowly, leading to an increase in polarization. A competitive inhibitor will displace the fluorescent peptide, causing a decrease in polarization.
-
Materials:
-
Recombinant human BCL-2 family proteins.
-
Fluorescently labeled BH3 peptide (e.g., FITC-BIM).
-
Test compound serially diluted in DMSO.
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-127).
-
384-well black plates.
-
Plate reader with fluorescence polarization capabilities.
-
-
Procedure:
-
Add assay buffer, recombinant BCL-2 family protein, and fluorescently labeled BH3 peptide to the wells of the plate.
-
Add serial dilutions of the test compound or DMSO to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
Measure fluorescence polarization using appropriate excitation and emission filters for the fluorophore.
-
Plot the change in millipolarization (mP) units against the compound concentration to determine the IC50 value.
-
Cell-Based Apoptosis and Viability Assays
These assays determine the functional consequence of MCL-1 inhibition in cancer cells.
-
a) Cell Viability Assay (e.g., CellTiter-Glo®)
-
Principle: This assay measures the amount of ATP, which is proportional to the number of metabolically active (viable) cells.
-
Procedure:
-
Seed cancer cells in 96-well opaque plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the BH3 mimetic for a specified duration (e.g., 48 or 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to vehicle-treated controls and plot against compound concentration to determine the EC50.
-
-
-
b) Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic and necrotic cells.
-
Procedure:
-
Treat cells with the BH3 mimetic for a defined period (e.g., 24 hours).
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubate at room temperature for 15 minutes in the dark.
-
Analyze the cells by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and the viable population (Annexin V negative, PI negative).
-
-
Conclusion
The development of selective MCL-1 inhibitors represents a significant advancement in targeted cancer therapy. A-1210477 was a foundational tool in demonstrating the therapeutic potential of targeting MCL-1. Subsequent development has led to compounds like S63845, AZD5991, MIK665, and AMG-176, which exhibit even greater potency and, in some cases, enhanced selectivity for MCL-1 over other BCL-2 family members. The comparative data presented herein, derived from robust biochemical and cell-based assays, provides a valuable resource for researchers in the field. The detailed experimental protocols offer a framework for the continued evaluation and development of novel BH3 mimetics aimed at overcoming MCL-1-mediated therapeutic resistance.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AMG-176 |tapotoclax| MCL-1 (myeloid cell leukemia-1) inhibitor | CAS 1883727-34-1 | Buy AMG176 from Supplier InvivoChem [invivochem.com]
Validating the On-Target Effects of A-1210477 in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of A-1210477, a potent and selective MCL-1 inhibitor, with other key MCL-1 inhibitors. The information presented herein is compiled from publicly available experimental data to facilitate an informed evaluation of these compounds for cancer research and drug development.
Myeloid cell leukemia-1 (MCL-1) is a critical pro-survival protein of the B-cell lymphoma 2 (BCL-2) family. Its overexpression is a known mechanism of resistance to various cancer therapies, making it a compelling target for drug development. A-1210477 was one of the first selective, high-affinity inhibitors of MCL-1, demonstrating the therapeutic potential of targeting this anti-apoptotic protein.[1] This guide will delve into the on-target effects of A-1210477, comparing its performance with other notable MCL-1 inhibitors and providing detailed experimental protocols for validation.
Comparative Efficacy of MCL-1 Inhibitors
The following tables summarize the in vitro binding affinities and cellular activities of A-1210477 in comparison to other well-characterized MCL-1 inhibitors such as S63845, AZD5991, and AMG-176.
Table 1: Biochemical Binding Affinity and Selectivity of MCL-1 Inhibitors
| Inhibitor | Target | Assay Type | Kᵢ (nM) | Selectivity vs. BCL-2 (fold) | Selectivity vs. BCL-xL (fold) | Reference |
| A-1210477 | MCL-1 | TR-FRET | 0.454 | >100 | >100 | [2] |
| S63845 | MCL-1 | TR-FRET | < 1.2 | >10,000 | >10,000 | [3] |
| AZD5991 | MCL-1 | FRET | 0.2 | >5,000 | >8,000 | [4][5] |
| AMG-176 | MCL-1 | TR-FRET | 0.06 | >15,000 | >11,000 | [3] |
Kᵢ: Inhibition constant; TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer; FRET: Förster Resonance Energy Transfer.
Table 2: In Vitro Cellular Activity of MCL-1 Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | A-1210477 IC₅₀ (µM) | S63845 IC₅₀ (µM) | AZD5991 EC₅₀ (µM) | AMG-176 IC₅₀ (µM) |
| H929 | Multiple Myeloma | ~1-10[6] | <0.1[7] | - | - |
| MOLP-8 | Multiple Myeloma | - | - | 0.033[8] | - |
| MV4-11 | Acute Myeloid Leukemia | ~1-10[9] | 0.004-0.233[7] | 0.024[8] | - |
| HL-60 | Acute Myeloid Leukemia | ~1-10[9] | - | - | - |
| OCI-AML3 | Acute Myeloid Leukemia | ~1-10[9] | - | - | - |
| H2110 | Non-Small Cell Lung Cancer | Sensitive[1] | - | - | - |
| H23 | Non-Small Cell Lung Cancer | Sensitive[1] | - | 0.19[8] | - |
| HCT-116 | Colon Carcinoma | - | >1[7] | - | - |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the MCL-1 signaling pathway and typical experimental workflows for validating the on-target effects of MCL-1 inhibitors like A-1210477.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A-1210477: A Potent and Selective Mcl-1 Inhibitor with Minimal Cross-Reactivity Across the Bcl-2 Family
A-1210477 has emerged as a highly potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1), a key member of the B-cell lymphoma 2 (Bcl-2) family. Extensive in vitro studies demonstrate its remarkable specificity for Mcl-1, exhibiting significantly lower affinity for other Bcl-2 family proteins, thereby minimizing off-target effects and highlighting its potential as a targeted therapeutic agent in cancers dependent on Mcl-1 for survival.
A-1210477 binds to Mcl-1 with high affinity, disrupting its interaction with pro-apoptotic proteins and inducing the hallmarks of apoptosis in Mcl-1-dependent cancer cells.[1] Its selectivity is a critical attribute, as concomitant inhibition of other Bcl-2 family members, such as Bcl-xL, can lead to dose-limiting toxicities, including thrombocytopenia. The high selectivity of A-1210477 for Mcl-1 over other anti-apoptotic proteins like Bcl-2, Bcl-xL, Bcl-w, and Bfl-1 underscores its favorable therapeutic window.
Comparative Binding Affinity of A-1210477
The selectivity of A-1210477 is quantified by its binding affinity (Ki) for various Bcl-2 family proteins. The following table summarizes the comparative binding affinities, showcasing the pronounced preference of A-1210477 for Mcl-1.
| Bcl-2 Family Protein | Binding Affinity (Ki) | Selectivity vs. Mcl-1 (Fold Difference) |
| Mcl-1 | 0.45 nM | - |
| Bcl-2 | 132 nM | ~293-fold |
| Bfl-1 | 660 nM | ~1467-fold |
| Bcl-W | 2280 nM | ~5067-fold |
| Bcl-xL | >660 nM[2] | >1467-fold |
Data compiled from MedchemExpress and the Chemical Probes Portal.[2][3]
Visualizing the Mechanism of Action
The Bcl-2 family of proteins orchestrates the intrinsic apoptotic pathway. Anti-apoptotic members, like Mcl-1 and Bcl-2, sequester pro-apoptotic proteins (e.g., Bim, Bak). A-1210477, as a BH3 mimetic, binds to the BH3-binding groove of Mcl-1, displacing pro-apoptotic proteins and enabling the activation of the apoptotic cascade.
Caption: A-1210477 selectively inhibits Mcl-1, leading to apoptosis.
Experimental Protocols
The binding affinity and selectivity of A-1210477 against the Bcl-2 family proteins are primarily determined using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay.
TR-FRET Binding Assay Protocol
This assay measures the ability of a test compound to displace a fluorescently labeled peptide (ligand) from the target protein.
Materials:
-
Recombinant Bcl-2 family proteins (e.g., Mcl-1, Bcl-2, Bcl-xL)
-
Fluorescently labeled peptide ligand (e.g., fluorescein-labeled Bak BH3 peptide)
-
Terbium-labeled anti-GST antibody (for GST-tagged proteins)
-
Assay Buffer: 4.52 mM monobasic potassium phosphate, 15.48 mM dibasic potassium phosphate, 1 mM sodium EDTA, 0.05% Pluronic F-68, 50 mM sodium chloride, and 1 mM DTT (pH 7.5).[1]
-
Test compound (A-1210477) serially diluted.
-
Microplate reader capable of TR-FRET measurements.
Procedure:
-
Prepare the assay plate by adding the assay buffer to all wells.
-
Add the test compound (A-1210477) at various concentrations to the designated wells.
-
Add the target Bcl-2 family protein (e.g., 1 nM GST-tagged Mcl-1) to the wells.[1]
-
Add the fluorescently labeled peptide ligand (e.g., 100 nM f-Bak) and the terbium-labeled antibody (e.g., 1 nM Tb-labeled anti-GST antibody) to the wells.[1]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[1]
-
Measure the fluorescence on a plate reader using an excitation wavelength of 340 nm and emission wavelengths of 495/510 nm (Terbium) and 520/525 nm (fluorescein).[1]
-
The ratio of the acceptor (fluorescein) to donor (Terbium) fluorescence is calculated. A decrease in this ratio indicates displacement of the fluorescent peptide by the test compound.
-
The Ki values are determined by non-linear regression analysis of the concentration-response data.
Caption: Workflow for TR-FRET based binding affinity assay.
Conclusion
The available data robustly supports the classification of A-1210477 as a highly selective Mcl-1 inhibitor. Its minimal cross-reactivity with other Bcl-2 family members, as demonstrated by a significant fold difference in binding affinities, makes it a valuable tool for studying the specific role of Mcl-1 in cellular processes and a promising candidate for targeted cancer therapy. The use of standardized and reproducible experimental protocols, such as the TR-FRET binding assay, is crucial for the accurate determination of its selectivity profile.
References
A Head-to-Head Comparison of A-1210477 and Other MCL-1 Inhibitors in AML Models
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (MCL-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) family, has emerged as a critical therapeutic target in acute myeloid leukemia (AML). Its overexpression is associated with chemotherapy resistance and poor prognosis. This guide provides a head-to-head comparison of the pioneering MCL-1 inhibitor, A-1210477, with other notable MCL-1 inhibitors, including S63845, AZD5991, and VU661013, focusing on their performance in preclinical AML models.
Executive Summary
A-1210477 is a potent and selective MCL-1 inhibitor that has demonstrated significant anti-leukemic activity in AML cell lines and xenograft models. It effectively induces apoptosis and overcomes resistance to other Bcl-2 family inhibitors like ABT-737.[1][2] More recent MCL-1 inhibitors, such as S63845, AZD5991, and VU661013, have also shown high potency and selectivity, with some advancing to clinical trials. This guide will delve into the comparative efficacy, selectivity, and experimental protocols associated with these key MCL-1 inhibitors in the context of AML research.
Data Presentation
Table 1: In Vitro Efficacy of MCL-1 Inhibitors in AML Cell Lines
| Inhibitor | Cell Line | IC50 / EC50 (nM) | Assay Type | Reference |
| A-1210477 | HL-60 | ~47% viability at 100 nM (72h) | Cell Viability | [1] |
| MOLM-13 | ~46% viability at 100 nM (72h) | Cell Viability | [1] | |
| MV4-11 | ~38% viability at 100 nM (72h) | Cell Viability | [1] | |
| OCI-AML3 | ~43% viability at 100 nM (72h) | Cell Viability | [1] | |
| S63845 | Panel of 8 AML cell lines | 4 - 233 | Cell Viability | [3][4] |
| AZD5991 | MV4-11 | 24 | Caspase Activation (6h) | [5] |
| MOLP-8 | 33 | Caspase Activation (6h) | [5] | |
| OCI-AML3 | - | - | [6] | |
| VU661013 | MV-4-11, MOLM-13, OCI-AML3 | Growth inhibition reported | Cell Viability | [3] |
Table 2: In Vivo Efficacy of MCL-1 Inhibitors in AML Xenograft Models
| Inhibitor | AML Model | Dosing Regimen | Key Outcomes | Reference |
| A-1210477 | OCI-AML3 | Not specified | Decreased engrafted hCD45+ cells | [1] |
| S63845 | AML xenograft | 25 mg/kg for 80 days | Complete remission in 6/8 mice | [4] |
| AZD5991 | OCI-AML3 | 60 mg/kg i.v. weekly | Reduced leukemic cells in peripheral blood and bone marrow | [4][6] |
| VU661013 | MV-4-11 | 75 mg/kg i.p. daily | Nearly eliminated human AML cells in blood, bone marrow, and spleen | [7] |
| MOLM-13 | 30 mg/kg twice weekly (with Venetoclax) | 100% complete tumor suppression | [4] |
Mandatory Visualization
Caption: Mechanism of MCL-1 inhibition in AML apoptosis.
Caption: In vitro workflow for evaluating MCL-1 inhibitors.
Experimental Protocols
Cell Viability Assay
This protocol is a general guideline for assessing the effect of MCL-1 inhibitors on the viability of AML cell lines.
-
Cell Seeding: Seed AML cells (e.g., MV4-11, MOLM-13, OCI-AML3, HL-60) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of appropriate culture medium.
-
Compound Preparation: Prepare a serial dilution of the MCL-1 inhibitor (e.g., A-1210477) in culture medium.
-
Treatment: Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Use a commercial cell viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or perform an MTT assay.
-
For CellTiter-Glo®: Add the reagent to each well according to the manufacturer's instructions and measure luminescence using a plate reader.
-
For MTT: Add MTT solution to each well, incubate to allow for formazan crystal formation, solubilize the crystals with a solubilization buffer, and measure absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay by Annexin V/PI Staining
This protocol describes the detection of apoptosis in AML cells treated with MCL-1 inhibitors using flow cytometry.
-
Cell Treatment: Treat AML cells with the MCL-1 inhibitor at the desired concentrations for a specified time (e.g., 24 or 48 hours). Include both positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Live cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
Western Blot Analysis of Bcl-2 Family Proteins
This protocol outlines the procedure for detecting the expression levels of Bcl-2 family proteins in AML cells following treatment with MCL-1 inhibitors.
-
Protein Extraction: After treatment, lyse the AML cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MCL-1, Bcl-2, Bcl-xL, BIM, BAX, BAK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using a chemiluminescence imaging system.
Co-Immunoprecipitation (Co-IP) of MCL-1 and BIM
This protocol is for investigating the interaction between MCL-1 and BIM and how it is disrupted by MCL-1 inhibitors.
-
Cell Lysis: Lyse treated and untreated AML cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against MCL-1 or BIM overnight at 4°C with gentle rotation. A non-specific IgG should be used as a negative control.
-
Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against MCL-1 and BIM to detect their interaction.
Conclusion
A-1210477 laid the groundwork for the development of highly potent and selective MCL-1 inhibitors. Subsequent compounds like S63845, AZD5991, and VU661013 have demonstrated remarkable preclinical efficacy in AML models, both as single agents and in combination with other targeted therapies such as the BCL-2 inhibitor venetoclax. The choice of a specific MCL-1 inhibitor for research will depend on the specific AML subtype, the desired experimental model (in vitro vs. in vivo), and the therapeutic strategy being investigated (monotherapy vs. combination). The provided data and protocols serve as a valuable resource for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of MCL-1 inhibition in AML.
References
- 1. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AZD5991 [openinnovation.astrazeneca.com]
- 6. researchgate.net [researchgate.net]
- 7. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance to A-1210477: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of A-1210477's performance in the face of resistance, supported by experimental data and detailed methodologies. We delve into the molecular mechanisms that underpin resistance to this selective MCL-1 inhibitor and offer insights into alternative therapeutic strategies.
Myeloid cell leukemia-1 (MCL-1) is a critical pro-survival protein frequently overexpressed in various cancers, contributing to tumor progression and resistance to conventional therapies. A-1210477 is a potent and selective small-molecule inhibitor of MCL-1 that has shown promise in preclinical studies. However, as with many targeted therapies, the development of resistance remains a significant challenge. This guide explores the known mechanisms of resistance to A-1210477 and other MCL-1 inhibitors, providing a framework for future research and drug development.
Performance Comparison in Sensitive vs. Resistant Scenarios
While direct quantitative data on A-1210477 in cell lines with acquired resistance specifically to it is limited in publicly available literature, extensive research on its efficacy in overcoming resistance to other BCL-2 family inhibitors, such as ABT-737 and venetoclax, provides valuable insights. Resistance to these agents is often mediated by the upregulation of MCL-1, a dependency that A-1210477 directly exploits.
Studies have shown that A-1210477 effectively induces apoptosis in acute myeloid leukemia (AML) cell lines that are resistant to the BCL-2/BCL-XL inhibitor ABT-737 due to high MCL-1 expression.[1][2][3][4][5] For instance, the OCI-AML3 cell line, which exhibits high levels of MCL-1, is insensitive to ABT-737 but remains sensitive to A-1210477.[3][4][5]
The following table summarizes the differential sensitivity of various AML cell lines to A-1210477 and ABT-737, highlighting the role of MCL-1 in resistance.
| Cell Line | MCL-1 Expression | Sensitivity to ABT-737 | Sensitivity to A-1210477 |
| HL-60 | Low | Sensitive | Sensitive |
| MOLM-13 | Intermediate | Sensitive | Sensitive |
| MV4-11 | Intermediate | Sensitive | Sensitive |
| OCI-AML3 | High | Resistant | Sensitive |
Data compiled from multiple sources indicating the general sensitivity profiles.[1][3][4][5]
Mechanisms of Resistance to MCL-1 Inhibition
Research into resistance to MCL-1 inhibitors, including A-1210477, has identified several key molecular pathways and alterations:
-
Upregulation of BCL-2 and BCL-XL: Similar to how MCL-1 can compensate for BCL-2 inhibition, other pro-survival BCL-2 family members can compensate for MCL-1 inhibition, leading to resistance.
-
Activation of the MAPK/ERK Signaling Pathway: The RAS-RAF-MEK-ERK (MAPK) pathway is a crucial signaling cascade that regulates cell growth and survival.[6] Activation of this pathway can lead to the stabilization of MCL-1 protein, rendering inhibitors less effective.[6] Studies have shown that phospho-extracellular signal-regulated protein kinases 1 and 2 (ERK1/2) can mediate the post-translational stabilization of MCL-1.[7]
-
A Four-Gene Signature Predicting Resistance: In triple-negative breast cancer, a four-gene signature consisting of AXL, ETS1, IL6, and EFEMP1 has been identified as a predictor of resistance to MCL-1 inhibitors. These genes are involved in regulating the ERK signaling pathway, leading to the upregulation of BCL-2 and downregulation of the pro-apoptotic protein BIM.[1]
-
Stabilization of the MCL-1 Protein: Interestingly, MCL-1 inhibitors themselves can induce the accumulation and stabilization of the MCL-1 protein.[8] While this may seem counterintuitive, the accumulated MCL-1 is bound by the inhibitor and is non-functional. However, this phenomenon highlights the complex feedback loops that can be activated upon drug treatment.
Experimental Protocols
Generation of A-1210477-Resistant Cell Lines
A standard method for developing drug-resistant cancer cell lines involves continuous exposure to escalating concentrations of the drug.
Protocol:
-
Initial Seeding: Plate cancer cells at a low density in a culture flask.
-
Initial Drug Exposure: Treat the cells with A-1210477 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells recover and reach approximately 80% confluency, passage them and increase the concentration of A-1210477 in a stepwise manner.
-
Maintenance: Continue this process of dose escalation until the cells can proliferate in a clinically relevant concentration of A-1210477.
-
Characterization: Regularly assess the resistance level by determining the IC50 of the resistant cell line compared to the parental, sensitive cell line.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of A-1210477 for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.
Visualizing the Mechanisms of Resistance
To better understand the complex interplay of molecules involved in resistance to A-1210477, the following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows.
Caption: Resistance to MCL-1 inhibitors can be mediated by the activation of the MAPK/ERK pathway.
Caption: A typical workflow for developing and characterizing drug-resistant cancer cell lines.
Conclusion and Future Directions
The development of resistance to A-1210477 and other MCL-1 inhibitors is a multifaceted process involving the interplay of various signaling pathways and the plasticity of the BCL-2 family of proteins. Understanding these mechanisms is paramount for the rational design of combination therapies that can overcome or prevent resistance. Targeting the MAPK/ERK pathway or co-inhibiting other pro-survival BCL-2 family members are promising strategies that warrant further investigation. The identification of predictive biomarkers, such as the four-gene signature, will be crucial for patient stratification and the development of personalized medicine approaches to cancer therapy. Further research is needed to identify direct quantitative data on A-1210477's performance in cell lines with acquired resistance to the drug itself to provide a more complete picture of its resistance profile.
References
- 1. probiologists.com [probiologists.com]
- 2. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Resistance Improvement and Sensitivity Enhancement of Cancer Therapy by a Novel Antitumor Candidate onto A2780 CP and A2780 S Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Down-regulation of Myeloid Cell Leukemia-1 through Inhibiting Erk/Pin 1 Pathway by Sorafenib Facilitates Chemosensitization in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A-1210477: A Chemical Probe for Validating MCL-1 as a Therapeutic Target
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (MCL-1) is a key pro-survival protein belonging to the B-cell lymphoma 2 (BCL-2) family. Its overexpression is implicated in the survival of various cancer cells and contributes to resistance against conventional chemotherapies and other targeted agents. This guide provides an objective comparison of the chemical probe A-1210477 with other MCL-1 inhibitors, supported by experimental data, to aid researchers in validating MCL-1 as a therapeutic target.
Comparative Performance of MCL-1 Inhibitors
The following table summarizes the quantitative data on the binding affinity, selectivity, and cellular activity of A-1210477 and other notable MCL-1 inhibitors.
| Inhibitor | Target | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Selectivity vs. BCL-2 | Selectivity vs. BCL-xL |
| A-1210477 | MCL-1 | TR-FRET | 0.454[1] | 26.2[2] | >100-fold[2] | >100-fold[2] |
| S63845 | MCL-1 | SPR | < 1.2[3] | 4-233 (in AML cell lines)[2] | >10,000-fold[2] | >10,000-fold[2] |
| AZD5991 | MCL-1 | FRET | 0.13[4] | 0.7[2] | >5,000-fold[1] | >8,000-fold[1] |
Kᵢ: Inhibition constant; IC₅₀: Half-maximal inhibitory concentration; TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer; SPR: Surface Plasmon Resonance; FRET: Fluorescence Resonance Energy Transfer.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding affinity of inhibitors to MCL-1.
Principle: The assay relies on the energy transfer between a donor fluorophore (e.g., Terbium) and an acceptor fluorophore (e.g., FITC). A recombinant MCL-1 protein is incubated with a fluorescently labeled peptide derived from a pro-apoptotic protein (like BAK or BIM). Inhibition of this interaction by a compound like A-1210477 leads to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., PBS with 0.05% Tween-20).
-
Dilute recombinant human MCL-1 protein, a fluorescently labeled BH3-domain peptide probe, and a corresponding acceptor fluorophore-conjugated antibody to their final concentrations in the assay buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., A-1210477).
-
-
Assay Plate Setup:
-
Add the diluted inhibitor solutions to the wells of a 384-well microplate.
-
Include positive control wells (maximum FRET, with DMSO) and negative control wells (background, with assay buffer and DMSO).
-
-
Incubation:
-
Add the prepared assay mixture containing the protein, peptide, and antibody to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 2-3 hours), protected from light.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a compatible plate reader with a time-resolved setting (e.g., 100 µs delay and 200 µs integration time).
-
-
Data Analysis:
Cell Viability Assay (Real-Time-Glo™ MT Assay)
This assay assesses the effect of MCL-1 inhibitors on the viability of cancer cell lines.
Principle: This is a bioluminescent method to determine the number of viable cells in culture by measuring the metabolic activity.
Protocol:
-
Cell Seeding:
-
Seed adherent or suspension cell lines in 96-well plates at a predetermined density (e.g., 15,000–50,000 cells per well).
-
-
Compound Treatment:
-
Assay Procedure:
-
Add the Real-Time-Glo™ MT Cell Viability Assay reagent to the wells according to the manufacturer's protocol.
-
Incubate the plate for the recommended time.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Visualizations
MCL-1 Signaling Pathway
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Co-inhibition of BCL-XL and MCL-1 with selective BCL-2 family inhibitors enhances cytotoxicity of cervical cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of A-1210477's Apoptotic Induction Versus Other BCL-2 Family Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the apoptotic induction capabilities of A-1210477, a potent and selective Mcl-1 inhibitor, against other well-characterized compounds targeting the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. This analysis is supported by experimental data to inform research and drug development decisions.
Introduction to BCL-2 Family Inhibitors and Apoptosis
The Bcl-2 family of proteins are central regulators of the intrinsic apoptosis pathway. Anti-apoptotic members, including Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and Bfl-1/A1, prevent programmed cell death by sequestering pro-apoptotic proteins like BIM, BID, BAX, and BAK. In many cancers, the overexpression of these anti-apoptotic proteins is a key mechanism of survival and resistance to therapy. Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins can restore the apoptotic signaling cascade, making them a promising class of anti-cancer agents.
A-1210477 is a highly selective inhibitor of Myeloid Cell Leukemia 1 (Mcl-1), a critical survival protein in various hematological malignancies and solid tumors.[1][2] Its mechanism of action involves binding to the BH3-binding groove of Mcl-1, thereby displacing pro-apoptotic proteins and triggering apoptosis.[1] This guide compares the performance of A-1210477 with other notable Bcl-2 family inhibitors:
-
Venetoclax (ABT-199): A highly selective Bcl-2 inhibitor.
-
Navitoclax (ABT-263): A dual inhibitor of Bcl-2 and Bcl-xL.[3]
-
ABT-737: A precursor to Navitoclax, inhibiting Bcl-2, Bcl-xL, and Bcl-w.[4]
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the binding affinities (Ki, in nanomolars) of A-1210477 and other selected compounds against key anti-apoptotic Bcl-2 family proteins. Lower Ki values indicate stronger binding affinity.
| Compound | Mcl-1 (Ki, nM) | Bcl-2 (Ki, nM) | Bcl-xL (Ki, nM) | Bcl-w (Ki, nM) |
| A-1210477 | 0.454 [1][5] | 132[6] | >660[6] | - |
| Venetoclax | >4400[3] | <0.01[3] | 4800[3] | >4400[3] |
| Navitoclax | High (not specified) | <1[3][7] | <1[3][7] | <1[3][7] |
| ABT-737 | >20,000[6] | 0.12[6] | 0.064[6] | 0.024[6] |
Apoptotic Induction: Comparative Cellular Activity
The efficacy of these inhibitors in inducing apoptosis is cell-line dependent and often correlates with the specific Bcl-2 family member reliance of the cancer cells.
A study on Acute Myeloid Leukemia (AML) cell lines demonstrated that A-1210477 effectively reduces cell viability irrespective of their sensitivity to the Bcl-2/Bcl-xL inhibitor ABT-737.[8][9][10] For instance, in OCI-AML3 cells, which have high Mcl-1 levels and are insensitive to ABT-737, A-1210477 significantly decreased cell viability.[8][9]
| Cell Line | Treatment (72h) | % Cell Viability (approx.) |
| HL-60 | A-1210477 (0.1 µM) | 47%[8][11] |
| MOLM-13 | A-1210477 (0.1 µM) | 46%[8][11] |
| MV4-11 | A-1210477 (0.1 µM) | 38%[8][11] |
| OCI-AML3 | A-1210477 (0.1 µM) | 43%[8][11] |
Furthermore, A-1210477 has been shown to act synergistically with Bcl-2 inhibitors like Navitoclax and Venetoclax in various cancer cell lines, highlighting the potential for combination therapies to overcome resistance.[1][12][13]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Affinity Assay
This assay is used to determine the binding affinity of inhibitors to Bcl-2 family proteins.
Principle: The assay measures the proximity of a terbium-labeled anti-GST antibody bound to a GST-tagged Bcl-2 family protein and a fluorescently labeled peptide (e.g., f-Bak) that binds to the protein's BH3 groove. An inhibitor will compete with the peptide, leading to a decrease in the FRET signal.
Protocol:
-
Prepare the assay buffer: 4.52 mM monobasic potassium phosphate, 15.48 mM dibasic potassium phosphate, 1 mM sodium EDTA, 0.05% Pluronic F-68, 50 mM sodium chloride, and 1 mM DTT (pH 7.5).[1][5]
-
In a 96-well plate, mix the GST-tagged Bcl-2 family protein (e.g., 1 nM GST-Mcl-1) with the fluorescently labeled peptide (e.g., 100 nM f-Bak) and the terbium-labeled anti-GST antibody (e.g., 1 nM).[1][5]
-
Add the test compound (e.g., A-1210477) at various concentrations.
-
Incubate the plate at room temperature for 60 minutes.[1][5]
-
Measure the fluorescence on a plate reader with a 340/35 nm excitation filter and emission filters at 520/525 nm (for the fluorescent peptide) and 495/510 nm (for the terbium-labeled antibody).[1][5]
-
Calculate the ratio of the acceptor to donor emission and determine the Ki value by non-linear regression analysis.
RealTime-Glo™ MT Cell Viability Assay
This assay measures cell viability by quantifying the reducing potential of metabolically active cells.[10][14]
Principle: A pro-substrate is added to the cell culture, which is reduced by viable cells into a substrate for a luciferase enzyme. The resulting luminescence is proportional to the number of viable cells.[10][14]
Protocol:
-
Seed cells in a 96-well plate at the desired density (e.g., 15,000-20,000 cells/well for multiple myeloma cell lines).[1]
-
Prepare the RealTime-Glo™ reagent by mixing the MT Cell Viability Substrate and the NanoLuc® Enzyme.
-
Add the test compound at various concentrations to the cells.
-
Add an equal volume of the prepared RealTime-Glo™ reagent to the cell culture medium.
-
Incubate the plate at 37°C and 5% CO2.
-
Measure luminescence at desired time points (e.g., 24, 48, 72 hours) using a plate reader.[1]
-
Determine the IC50 values by non-linear regression analysis of the concentration-response data.[1]
Annexin V Apoptosis Assay
This flow cytometry-based assay detects one of the early hallmarks of apoptosis, the externalization of phosphatidylserine (PS).
Principle: Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC). A vital dye, such as Propidium Iodide (PI), is used to differentiate early apoptotic (Annexin V positive, PI negative) from late apoptotic/necrotic cells (Annexin V positive, PI positive).[1][8]
Protocol:
-
Induce apoptosis in cells by treating with the test compound for the desired time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold 1X PBS.[1]
-
Resuspend the cells in 1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2) at a concentration of approximately 1 x 10^6 cells/mL.[8]
-
Add 5 µL of fluorochrome-conjugated Annexin V and 2 µL of PI (1 mg/mL) to 100 µL of the cell suspension.[1][8]
-
Incubate for 15-20 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.[8]
-
Analyze the cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI.[8]
Mandatory Visualization
Caption: A-1210477 induced apoptosis signaling pathway.
Caption: Experimental workflow for the Annexin V apoptosis assay.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. ABT-737 - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. RealTime-Glo™ MT Cell Viability Assay [protocols.io]
- 10. RealTime-Glo™ MT Cell Viability Assay Technical Manual [worldwide.promega.com]
- 11. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kumc.edu [kumc.edu]
- 13. researchgate.net [researchgate.net]
- 14. RealTime-Glo™ MT Cell Viability Assay | Live Dead Assay [promega.sg]
Validating A-1210477's Mechanism of Action: A Comparative Guide to Genetic Knockdown of MCL-1
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological inhibition of Myeloid Cell Leukemia-1 (MCL-1) by A-1210477 with its genetic knockdown via siRNA. This analysis is supported by experimental data to validate the on-target mechanism of A-1210477.
Myeloid cell leukemia-1 (MCL-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) family of proteins, is a critical survival factor for numerous cancer types and a key mediator of resistance to various therapies. Its overexpression is a common feature in a wide range of malignancies, including hematological cancers and solid tumors. A-1210477 is a potent and selective small-molecule inhibitor of MCL-1, binding with high affinity to the BH3-binding groove of MCL-1, thereby disrupting its interaction with pro-apoptotic partners and inducing programmed cell death.[1][2]
This guide delves into the experimental evidence validating that the cytotoxic effects of A-1210477 are indeed a direct consequence of MCL-1 inhibition, primarily by comparing its cellular and molecular effects to those observed with the specific genetic knockdown of MCL-1.
Data Presentation: A-1210477 versus MCL-1 siRNA
The following table summarizes the comparative effects observed in such studies, highlighting the concordance between pharmacological inhibition and genetic knockdown.
| Feature | A-1210477 Treatment | MCL-1 siRNA Knockdown | Concordance |
| MCL-1:BIM Interaction | Inhibits the interaction between MCL-1 and the pro-apoptotic protein BIM. | Reduces total MCL-1 protein, thereby preventing the sequestration of BIM. | High |
| Induction of Apoptosis | Induces classical features of apoptosis. | Induces apoptosis. | High |
| Caspase-3 & PARP Cleavage | Leads to the cleavage of caspase-3 and PARP, hallmarks of apoptosis. | Results in the cleavage of caspase-3 and PARP. | High |
| Cytochrome c Release | Triggers the release of cytochrome c from the mitochondria into the cytosol. | Causes the release of cytochrome c from the mitochondria. | High |
| Mitochondrial Membrane Potential | Induces dissipation of the inner mitochondrial membrane potential. | Leads to the dissipation of the inner mitochondrial membrane potential. | High |
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of A-1210477's mechanism of action are provided below.
MCL-1 Knockdown using siRNA
This protocol outlines the general steps for transiently knocking down MCL-1 expression in a cancer cell line.
-
Cell Seeding: Plate cells (e.g., SKBR3) in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: Dilute MCL-1 specific siRNA and a non-targeting control siRNA in a serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in a serum-free medium.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Incubate for 10-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in the 6-well plates.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal time will depend on the cell line and the stability of the MCL-1 protein.
-
Validation of Knockdown: Harvest the cells and assess the efficiency of MCL-1 knockdown by Western blotting.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of A-1210477 or MCL-1 knockdown on cell proliferation and viability.
-
Cell Treatment: Seed cells in a 96-well plate and treat with varying concentrations of A-1210477 or transfect with MCL-1/control siRNA as described above.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V Staining)
This protocol detects one of the early events in apoptosis, the externalization of phosphatidylserine.
-
Cell Treatment and Harvesting: Treat cells with A-1210477 or transfect with MCL-1/control siRNA. After the incubation period, harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Mandatory Visualizations
Signaling Pathway of MCL-1 in Apoptosis Regulation
Caption: MCL-1's role in the intrinsic apoptotic pathway.
Experimental Workflow for Validating A-1210477's Mechanism
Caption: Workflow for comparing A-1210477 to MCL-1 knockdown.
Logical Comparison of A-1210477 and Alternative MCL-1 Inhibitors
Caption: Comparison framework for MCL-1 inhibitors.
References
A Comparative Analysis of the Therapeutic Window of A-1210477 and Other MCL-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (MCL-1) is a critical pro-survival protein of the BCL-2 family, frequently overexpressed in various cancers, contributing to tumor maintenance and resistance to therapy.[1][2] This has made MCL-1 an attractive target for cancer drug development. This guide provides a comparative assessment of the therapeutic window of A-1210477, an early, potent, and selective MCL-1 inhibitor, against other notable inhibitors: S63845, AZD5991, and AMG-176.
Executive Summary
While A-1210477 demonstrated high potency and selectivity for MCL-1 in preclinical studies, its therapeutic window is less defined compared to inhibitors that have advanced to clinical trials. The clinical development of several MCL-1 inhibitors has been hampered by on-target toxicities, particularly cardiotoxicity, highlighting the narrow therapeutic window for this class of drugs.[3][4] This guide synthesizes available preclinical and clinical data to facilitate a comparative understanding of these agents.
Data Presentation
Table 1: In Vitro Potency and Selectivity of MCL-1 Inhibitors
| Inhibitor | Target | Ki (nM) | IC50 (nM) | Selectivity vs. BCL-2/BCL-xL | Key In Vitro Activity |
| A-1210477 | MCL-1 | 0.454[5] | 26.2 (Cell-free assay)[5] | >100-fold[5] | Induces apoptosis in multiple myeloma and non-small cell lung cancer cell lines. |
| S63845 | MCL-1 | <1.2[6] | ~23-78 (SCLC cell lines)[7] | ~1,000-fold more potent on H929 cells than A-1210477[6] | Potently kills MCL-1-dependent cancer cells, including multiple myeloma, leukemia, and lymphoma.[7] |
| AZD5991 | MCL-1 | - | < 0.0031 µM (Biochemical)[8] | >5,000-fold vs BCL-2, >8,000-fold vs BCL-xL[8] | Induces rapid apoptosis in multiple myeloma and acute myeloid leukemia cell lines.[9] |
| AMG-176 | MCL-1 | - | - | Highly selective | Induces apoptosis in hematologic cancer models.[10] |
Table 2: In Vivo Efficacy of MCL-1 Inhibitors in Xenograft Models
| Inhibitor | Cancer Model | Dosing | Efficacy | Reference |
| A-1210477 | Acute Myeloid Leukemia (AML) | Not specified | Overcomes ABT-737 resistance in vivo.[11] | [11] |
| S63845 | Multiple Myeloma (AMO1 xenograft) | 25 mg/kg, i.v., 5 days | Complete tumor regression in 7 out of 8 mice.[6] | [6] |
| AZD5991 | Multiple Myeloma (MOLP-8 xenograft) | 100 mg/kg, single i.v. dose | Complete tumor regression in 7 out of 7 mice.[12] | [12] |
| AMG-176 | Multiple Myeloma (OPM-2 xenograft) | Oral dosing | Significant tumor growth inhibition and complete regression at higher doses.[13] | [13] |
Table 3: Reported Toxicities and Clinical Trial Status
| Inhibitor | Reported Toxicities | Clinical Trial Status (if applicable) |
| A-1210477 | Limited public data on in vivo toxicity. | Preclinical |
| S63845 | Acceptable safety margin in preclinical models.[7] | Phase I trials initiated (e.g., NCT02992483).[1] |
| AZD5991 | Cardiotoxicity (troponin elevation).[3][4] | Terminated (NCT03218683).[3] |
| AMG-176 | Cardiotoxicity.[3] | Clinical hold/terminated (NCT02675452).[3] |
Experimental Protocols
Cell Viability Assay (General Protocol)
A common method to assess the effect of MCL-1 inhibitors on cancer cells is the cell viability assay.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density (e.g., 5,000-20,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The MCL-1 inhibitor (e.g., A-1210477) is serially diluted to a range of concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Viability Assessment: A reagent such as MTT or a luminescent-based assay (e.g., CellTiter-Glo®) is added to each well.[14][15]
-
Data Analysis: The absorbance or luminescence is measured using a plate reader. The results are then used to calculate the IC50 value, which is the concentration of the inhibitor that reduces cell viability by 50%.
In Vivo Xenograft Model (General Protocol)
Animal models are crucial for evaluating the in vivo efficacy and therapeutic window of MCL-1 inhibitors.
-
Cell Implantation: Human cancer cells (e.g., multiple myeloma or AML cell lines) are subcutaneously injected into immunocompromised mice (e.g., NOD/SCID or NSG mice).[14][16]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. The MCL-1 inhibitor is administered via a clinically relevant route (e.g., intravenous or oral) at various doses and schedules.[6][12]
-
Efficacy Monitoring: Tumor volume is measured regularly using calipers. Body weight is also monitored as an indicator of toxicity.
-
Pharmacodynamic and Toxicity Assessment: At the end of the study, tumors and organs may be collected for analysis of biomarkers (e.g., cleaved caspase-3) and to assess for any pathological changes.[16]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is used to determine the binding affinity of inhibitors to the MCL-1 protein.
-
Reagents: Recombinant MCL-1 protein, a fluorescently labeled peptide that binds to MCL-1 (e.g., a BH3 peptide), and a fluorescently labeled antibody are required.
-
Assay Setup: The MCL-1 protein, the fluorescent peptide, and the test inhibitor are incubated together in a microplate.
-
FRET Measurement: If the inhibitor does not bind to MCL-1, the fluorescent peptide will bind, bringing the two fluorescent molecules in close proximity and generating a FRET signal. If the inhibitor binds to MCL-1, it displaces the fluorescent peptide, leading to a decrease in the FRET signal.
-
Data Analysis: The change in the FRET signal is measured to determine the binding affinity (Ki) or IC50 of the inhibitor.[17][18]
Mandatory Visualization
Caption: MCL-1 signaling pathway in apoptosis.
Caption: General experimental workflow for MCL-1 inhibitor evaluation.
References
- 1. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Small molecule Mcl-1 inhibitor for triple negative breast cancer therapy [frontiersin.org]
- 4. youtube.com [youtube.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Deciphering the Therapeutic Potential of AMG 176: Targeting Mcl-1 in Cancer [synapse.patsnap.com]
- 14. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. AZD5991 [openinnovation.astrazeneca.com]
- 18. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for A-1210477-piperazinyl
Disclaimer: This document provides essential guidance on the safe handling and disposal of A-1210477-piperazinyl based on general laboratory safety principles for potent, research-grade chemical compounds. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. It is mandatory to obtain the official SDS from your supplier before any handling or disposal of this material. The information in the supplier-specific SDS supersedes the general guidance provided herein.
This guide is intended for researchers, scientists, and drug development professionals familiar with laboratory procedures and chemical safety.
Overview and Hazard Assessment
A-1210477 is a potent and selective inhibitor of the anti-apoptotic protein Mcl-1.[1][2] As a biologically active compound designed to induce apoptosis, it should be handled with care, assuming high potency and potential toxicity. The piperazine moiety is a common feature in many pharmaceuticals. The overall compound should be treated as a potentially hazardous chemical.
Assumed Hazards (pending review of official SDS):
-
May be harmful if swallowed, inhaled, or absorbed through the skin.
-
May cause eye and skin irritation.
-
The toxicological properties have not been fully investigated.
-
As an Mcl-1 inhibitor, it is designed to be cytotoxic to certain cell types.
Personal Protective Equipment (PPE)
When handling this compound in solid or solution form, the following PPE is mandatory:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A lab coat. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. |
Handling and Storage
-
Handling:
-
Avoid generating dust when working with the solid form.
-
Use only in a designated chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
Spill and Exposure Procedures
Spill:
-
Evacuate the area.
-
Wear appropriate PPE.
-
For small spills of solid material, gently sweep up and place in a sealed container for disposal. Avoid creating dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Clean the spill area with an appropriate solvent, followed by soap and water.
-
Collect all cleaning materials for disposal as hazardous waste.
Exposure:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Skin Contact: Immediately wash with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.
Disposal Procedures
All waste containing this compound must be treated as hazardous chemical waste. Do not dispose of this material down the drain or in the general trash.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired solid material.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, vials, gloves, absorbent paper).
-
-
Segregate these waste materials from other laboratory waste.
-
-
Waste Collection and Labeling:
-
Solid Waste: Collect in a clearly labeled, sealed, and puncture-proof container.
-
Liquid Waste: Collect in a compatible, leak-proof, and sealed waste container. If the solvent is flammable, use a container suitable for flammable liquids.
-
Labeling: All waste containers must be clearly labeled with:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
Any solvents present and their approximate concentrations.
-
The primary hazards (e.g., "Toxic," "Irritant").
-
The date of accumulation.
-
-
-
Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure containers are kept closed except when adding waste.
-
-
Final Disposal:
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Provide the disposal contractor with a copy of the Safety Data Sheet.
-
Experimental Protocols Cited
No experimental protocols for the disposal of this compound were found in the available literature. The disposal procedures outlined above are based on standard laboratory safety practices for hazardous chemical waste.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
